Metaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDCARASOJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(OC(OC(O1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034715 | |
| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
| Source | EPA DSSTox | |
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Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | METALDEHYDE | |
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| Record name | Metaldehyde | |
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Boiling Point |
115 °C (sublimes) | |
| Record name | Metaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
97 °F (36 °C) (closed cup) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 at 20 °C | |
| Record name | Metaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder, Crystals | |
CAS No. |
9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |
| Record name | METALDEHYDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Metaldehyde | |
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| Record name | Metaldehyde [BSI:ISO] | |
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| Record name | Acetaldehyde, homopolymer | |
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| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
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| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |
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| Record name | Acetaldehyde, homopolymer | |
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| Record name | METALDEHYDE | |
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| Record name | Metaldehyde | |
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Melting Point |
246.2 °C (closed capillary) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural analysis of metaldehyde (r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane), a cyclic tetramer of acetaldehyde. The document details the chemical manufacturing processes, including various catalytic methods, and elaborates on the advanced analytical techniques used for its structural characterization.
Physicochemical Properties of this compound
This compound is a white crystalline solid with a characteristic mild odor.[1] It is sparingly soluble in water but soluble in organic solvents like benzene and chloroform.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₄ | [1][3] |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | 246 °C (in a sealed tube) | |
| Boiling Point | Sublimes at 112-115 °C | |
| Density | 1.27 g/cm³ | |
| Water Solubility | 200 mg/L at 17 °C | |
| IUPAC Name | r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane |
Synthesis of this compound
This compound is synthesized through the acid-catalyzed cyclic polymerization of acetaldehyde. The reaction is typically performed at low temperatures to favor the formation of the tetramer over the trimer, paraldehyde, which is a significant byproduct. The reaction is reversible, and this compound can depolymerize back to acetaldehyde upon heating.
Experimental Protocols for this compound Synthesis
Several catalytic systems have been developed to optimize the yield of this compound. Below are detailed protocols from patented literature.
Protocol 1: Thionyl Chloride and Pyridine Catalyst
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Reaction Setup: Cool 25 mL of acetaldehyde to 0 °C in a suitable reaction vessel.
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Addition of Reagents: Add 2 mL of ether and 0.5 mL of pyridine to the cooled acetaldehyde. Subsequently, lower the temperature of the mixture to -15 °C.
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Catalyst Addition: While vigorously stirring, slowly add 0.4 mL of thionyl chloride (SOCl₂), ensuring the reaction temperature does not exceed 0 °C.
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Reaction: After the catalyst addition is complete, continue to stir the mixture vigorously at -15 °C for 30 minutes.
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Isolation and Purification: Filter the solid product, wash it with 20 mL of ether, and dry it under a vacuum to obtain white crystalline this compound.
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Yield: 9.6%.
Protocol 2: Phosphorus Pentachloride and Pyridine Catalyst
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Reaction Setup: Cool 25 mL of acetaldehyde to 0 °C.
-
Addition of Reagents: Add 2 mL of ether and 0.4 mL of pyridine, and then cool the mixture to -15 °C.
-
Catalyst Addition: Slowly add 0.4 mL of phosphorus pentachloride (PCl₅) while maintaining a reaction temperature at or below 0 °C.
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Reaction: Stir the mixture vigorously at -15 °C for 30 minutes.
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Isolation and Purification: Isolate the product by filtration, wash with 20 mL of ether, and dry under vacuum.
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Yield: 4.6%.
Protocol 3: Cesium Carbonate and Aluminum Oxide Catalyst
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Reaction Setup: In a fixed-bed reactor, place γ-Al₂O₃ and a heterogeneous solid heteropolyacid supported catalyst, cesium carbonate.
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Addition of Reagents: Add 30 kg of acetaldehyde and 1.5 kg of ether to the reactor and cool the mixture to -5 °C.
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Reaction: Initiate the reaction, controlling the temperature at 10 °C.
-
Isolation and Purification: After the reaction is complete, filter the mixture. Wash the solid product with water and dry to obtain this compound.
-
Yield: 15.1%.
Protocol 4: Acetyl Bromide and Pyridine Catalyst
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Reaction Setup: Charge a flask equipped with internal cooling, a stirrer, a thermometer, and a dropping funnel with 1350 g of mercury-free acetaldehyde, 450 g of n-pentane, and 0.14 g of pyridine.
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Reaction Initiation: Cool the mixture to approximately -13 °C and initiate the reaction by the dropwise addition of 13 mL of acetyl bromide.
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Reaction: The reaction commences after an incubation period of about 50 minutes, with the temperature rising to about -5 °C. The optimal yield is achieved after 4.5 hours.
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Isolation and Purification: Separate the this compound by filtration, wash with acetaldehyde, and dry at 35 °C.
-
Yield: 11.2%.
Synthesis Pathway
The synthesis of this compound from acetaldehyde is a cationic polymerization. The process is initiated by a proton or a Lewis acid, which activates an acetaldehyde molecule. This activated molecule then reacts with other acetaldehyde molecules in a chain reaction to form the cyclic tetramer.
Structural Elucidation of this compound
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound, including the stereochemistry of the methyl groups on the tetroxocane ring.
¹H and ¹³C NMR Spectral Data
The following table summarizes the assigned chemical shifts for this compound in CDCl₃ at 298K, obtained using a 400 MHz spectrometer.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH (ring) | 5.21 - 5.35 (m) | 98.9 - 99.5 |
| CH₃ | 1.39 - 1.45 (d) | 21.0 - 21.5 |
Note: The ranges in chemical shifts are due to the presence of different stereoisomers.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Prepare a saturated solution of this compound in deuterated chloroform (CDCl₃).
-
Instrument: Utilize a 400 MHz NMR spectrometer.
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¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
2D NMR: Perform two-dimensional NMR experiments, such as [¹H,¹³C]-HSQC (Heteronuclear Single Quantum Coherence) and [¹H,¹³C]-HMBC (Heteronuclear Multiple Bond Correlation), to establish correlations between protons and carbons.
-
Data Processing: Process the acquired data to assign the chemical shifts of the protons and carbons in the this compound structure.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is commonly used for the detection and identification of this compound. Electron ionization (EI) of this compound leads to characteristic fragmentation patterns.
GC-MS Fragmentation Data
In positive ion mode, this compound typically forms a protonated molecular ion [M+H]⁺ at m/z 177. Collision-induced dissociation (CID) of this ion results in a predominant loss of ethene (CH₂=CH₂), yielding a product ion at m/z 149. When a sodium adduct is formed [M+Na]⁺ at m/z 199, fragmentation leads to sodiated acetaldehyde.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Reference |
| 177 [M+H]⁺ | Loss of CH₂=CH₂ | 149 | |
| 199 [M+Na]⁺ | Sodiated acetaldehyde |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as chloroform or acetonitrile.
-
Gas Chromatography: Inject the sample into a gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column). The oven temperature is programmed to separate the components of the sample.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the characteristic fragmentation pattern of this compound.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state.
Crystallographic Data
A low-temperature redetermination of the crystal structure of this compound has been reported and the data is available in the Crystallography Open Database (COD).
| Parameter | Value | Reference |
| COD Number | 2205445 | |
| Space Group | I 4 | |
| a | 10.4974 Å | |
| b | 10.4974 Å | |
| c | 4.0967 Å | |
| α | 90.00° | |
| β | 90.00° | |
| γ | 90.00° |
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
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Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Infrared (IR) and Raman Spectroscopy
Structural Elucidation Workflow
The following diagram illustrates the typical workflow for the structural elucidation of a synthesized compound like this compound.
References
Physicochemical Properties of Metaldehyde: A Technical Guide for Environmental Modeling
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential physicochemical properties of metaldehyde, a molluscicide of significant environmental interest. Understanding these properties is critical for accurately modeling its environmental fate, transport, and potential impact. This document summarizes key quantitative data, details standardized experimental methodologies, and visualizes the primary environmental pathways and experimental workflows.
Core Physicochemical Data
The behavior of this compound in the environment is governed by its intrinsic physical and chemical characteristics. These properties determine its partitioning between air, water, soil, and biota, as well as its persistence. The following tables summarize the key physicochemical parameters essential for environmental modeling.
Table 1: Identification and Physical State
| Property | Value | Reference(s) |
| Chemical Name | r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane | [1] |
| CAS Number | 108-62-3 | [1] |
| Molecular Formula | C₈H₁₆O₄ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| Physical Form | White crystalline solid/powder | [2] |
| Odor | Mild, characteristic menthol-like odor | |
| Melting Point | 246 °C (in a sealed tube) | |
| Boiling Point | Sublimes at approximately 112-115 °C | |
| Density | 1.27 g/cm³ at 20 °C |
Table 2: Environmental Partitioning and Transport
| Property | Value | Significance in Environmental Modeling | Reference(s) |
| Vapor Pressure | 5.0 x 10⁻² mm Hg (6.6 Pa) at 25 °C | Indicates a potential to exist in the vapor phase in the atmosphere. | |
| Water Solubility | 200 mg/L at 17 °C222 mg/L at 20 °C260 mg/L at 30 °C | Moderate solubility suggests potential for leaching from soil into water bodies. | |
| Henry's Law Constant (H) | 5.2 x 10⁻⁵ atm·m³/mol (estimated) | Suggests that volatilization from water surfaces is an important fate process. | |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 0.12 | A low value indicates low potential for bioconcentration in aquatic organisms. | |
| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 34 - 240 L/kg | Indicates moderate mobility in soil, with a potential for leaching into groundwater. |
Table 3: Environmental Persistence and Degradation
| Degradation Pathway | Half-life (DT₅₀) / Rate | Conditions | Significance in Environmental Modeling | Reference(s) |
| Soil Biodegradation (Aerobic) | Varies widely: 3.17 to 223 days | Dependent on soil type, temperature, and moisture. | A key factor determining persistence in the terrestrial environment. | |
| Atmospheric Photolysis | ~13 hours (estimated) | Reaction with hydroxyl radicals. | Indicates relatively rapid degradation in the atmosphere. | |
| Aqueous Photolysis | Stable | Does not absorb light at wavelengths >290 nm. | Direct photolysis in water is not a significant degradation pathway. | |
| Hydrolysis | Expected to undergo hydrolysis | Specific rate is pH-dependent. | Can be a significant degradation pathway in aquatic environments. |
Environmental Fate and Transport Pathways
This compound released into the environment undergoes several transport and transformation processes. Its moderate water solubility and soil sorption potential make it susceptible to runoff and leaching, while its vapor pressure allows for atmospheric distribution. The primary degradation pathways include soil biodegradation and atmospheric photolysis.
Experimental Protocols
The determination of physicochemical properties for environmental modeling follows standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Soil Sorption Coefficient (Kₒc) - OECD Guideline 106
The soil organic carbon-water partitioning coefficient (Kₒc) is a critical parameter for predicting the mobility of a substance in soil. A high Kₒc indicates strong binding to soil organic matter and low mobility, whereas a low Kₒc suggests a higher potential for leaching. The Batch Equilibrium Method (OECD 106) is the standard protocol.
Methodology Summary:
-
Preparation: A stock solution of this compound is prepared in a 0.01 M calcium chloride (CaCl₂) solution, which simulates the ionic strength of soil water. A minimum of five different soil types with varying organic carbon content and texture are selected.
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Preliminary Test: A preliminary study is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to confirm the stability of this compound during the experiment.
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Adsorption Phase: Known volumes of the this compound solution are added to weighed amounts of each soil type in centrifuge tubes. The samples are agitated (e.g., shaken) in the dark at a constant temperature (e.g., 20°C) until equilibrium is reached.
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Equilibrium and Analysis: After equilibration, the solid and aqueous phases are separated by centrifugation. The concentration of this compound remaining in the aqueous phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kₑ) is calculated for each soil. The Kₒc is then determined by normalizing Kₑ to the fraction of organic carbon in each soil.
Degradation in Soil - OECD Guideline 307 (Aerobic and Anaerobic Transformation)
This guideline is designed to determine the rate of biodegradation of a chemical in soil under both aerobic and anaerobic conditions, providing crucial data on its persistence.
Methodology Summary:
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Test System: Soil samples are treated with the test substance (often ¹⁴C-labeled for ease of tracking) and incubated in the dark under controlled temperature (e.g., 20°C) and moisture conditions.
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Aerobic Conditions: For the aerobic test, a continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks. Evolved ¹⁴CO₂, indicating mineralization of the test substance, is trapped in an alkaline solution for quantification.
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Anaerobic Conditions: For the anaerobic test, after an initial aerobic phase to reduce the redox potential, the flasks are purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
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Sampling and Analysis: At specified time intervals, replicate soil samples are removed and extracted using appropriate solvents. The extracts are analyzed for the parent compound and its transformation products. The formation of non-extractable (bound) residues is also quantified.
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Data Evaluation: The rate of degradation (DT₅₀ and DT₉₀ values) of the parent substance and the rates of formation and decline of major transformation products are calculated using kinetic modeling.
Other Key Protocols
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Water Solubility (OECD 105): The flask method (for solubilities > 10⁻² g/L) or the column elution method (for lower solubilities) is used. The substance is equilibrated with water at a constant temperature, and the concentration in the aqueous phase is determined after separation of undissolved material.
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Vapor Pressure (OECD 104): Several methods are available depending on the expected vapor pressure range, including the dynamic method, static method, and gas saturation method. The pressure is measured at a minimum of two different temperatures to establish the vapor pressure curve.
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Hydrolysis as a Function of pH (OECD 111): The substance is incubated in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9) in the dark at a constant temperature. The concentration of the test substance is monitored over time to determine the hydrolysis rate constant and half-life at each pH.
-
Aqueous Photolysis (OECD 316): A solution of the chemical in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to differentiate between photochemical and other degradation processes. The decline in concentration is monitored to determine the phototransformation rate and half-life.
References
The Core Mechanism of Action of Metaldehyde in Gastropods: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaldehyde, a cyclic tetramer of acetaldehyde, has been a widely utilized molluscicide for decades. Its efficacy in controlling gastropod pests is attributed to a dual mechanism of action primarily targeting the nervous system and mucus-producing cells. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its toxic effects on gastropods. It delves into the neurotoxic pathways, the profound impact on mucus production and cellular integrity, and the associated physiological and biochemical alterations. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to serve as a critical resource for researchers in toxicology, neurobiology, and pesticide development.
Introduction
Gastropods, particularly slugs and snails, pose a significant threat to agriculture and horticulture worldwide. This compound-based baits have long been a primary tool for their control.[1] Understanding the precise mechanism of action of this molluscicide is crucial for developing more targeted and environmentally benign alternatives, as well as for assessing its toxicological profile. This compound poisoning in gastropods is characterized by a set of distinct symptoms, including excessive mucus secretion, ataxia, convulsions, and ultimately, death.[2] These symptoms arise from a multi-faceted attack on the animal's physiology, primarily centered on neurotoxicity and the disruption of mucus-producing systems.[3][4] This guide will explore these core mechanisms in detail.
Primary Mechanisms of Action
This compound's toxicity in gastropods is not attributed to a single molecular target but rather to a cascade of events initiated by its interaction with the central nervous system and epithelial mucus-producing cells.
Neurotoxicity
The primary mode of action of this compound is neurotoxic.[5] Upon ingestion or contact, this compound and its metabolite, acetaldehyde, cross the blood-brain barrier and induce significant perturbations in the central nervous system (CNS). The neurotoxic effects are manifested through the alteration of several key neurotransmitter systems.
2.1.1. Disruption of GABAergic Neurotransmission this compound significantly impacts the γ-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the invertebrate CNS. It is proposed that this compound acts as an antagonist or allosteric modulator of GABA receptors, leading to a decrease in GABAergic inhibition. This reduction in inhibitory signaling results in neuronal hyperexcitability, leading to the characteristic muscle tremors and seizures observed in poisoned gastropods.
2.1.2. Alteration of Biogenic Amine Levels this compound poisoning is also associated with a significant decrease in the concentrations of the biogenic amines serotonin (5-hydroxytryptamine) and norepinephrine in the CNS. These neurotransmitters are crucial for regulating a wide range of physiological processes, including feeding, locomotion, and neuronal excitability. A reduction in their levels contributes to the decreased seizure threshold and overall disruption of coordinated neuronal activity.
2.1.3. Increased Monoamine Oxidase (MAO) Activity Concurrent with the decrease in serotonin and norepinephrine is an observed increase in the activity of monoamine oxidase (MAO), the enzyme responsible for the degradation of these neurotransmitters. This elevated MAO activity likely contributes to the depletion of biogenic amines, further exacerbating the neurotoxic effects.
2.1.4. Electrophysiological Manifestations Intracellular recordings from identified neurons in the feeding circuitry of the snail Lymnaea stagnalis have provided direct evidence of this compound's neurotoxic effects. Application of this compound induces bursting activity, paroxysmal depolarizing shifts, a reduction in after-spike hyperpolarization, and significant action potential broadening in motoneurons and interneurons like the cerebral giant cells. This disruption uncouples the rhythmic motor output generated by the central pattern-generating interneurons from the motoneurons, leading to a suppression of feeding behavior.
Disruption of Mucus Production and Cellular Integrity
A hallmark of this compound poisoning in gastropods is the excessive secretion of mucus, which is a critical physiological response to irritation. However, this compound's effect on mucus-producing cells is profound and ultimately destructive.
2.2.1. Irreversible Damage to Mucus Cells this compound causes irreversible damage to the mucus cells (mucocytes) located in the epidermis and the digestive tract. This damage is characterized by ultrastructural changes, including the destruction of the Golgi apparatus and granular endoplasmic reticulum, which are essential for mucus synthesis and secretion.
2.2.2. Biphasic Effect on Mucus Secretion The initial response to this compound exposure is a massive discharge of mucus as the gastropod attempts to form a protective barrier. However, due to the severe damage to the mucocytes, this is followed by a cessation of mucus production. This inability to produce further mucus leaves the gastropod vulnerable to dehydration, as the protective mucus layer cannot be replenished. Death is often a consequence of this rapid and excessive water loss.
2.2.3. Histopathological Changes Histopathological studies on gastropods exposed to this compound reveal significant damage to various tissues. In the digestive gland, there is atrophy of digestive cells and an increase in basophils. The gills show disorganized and necrotic columnar cells, while the foot musculature exhibits loosely arranged muscle fibers. These cellular-level damages contribute to the overall systemic failure leading to death.
Quantitative Data on this compound Toxicity
The toxicity of this compound varies depending on the gastropod species, exposure route (contact or ingestion), and environmental conditions. The following tables summarize key quantitative data from various studies.
| Gastropod Species | Exposure Time | LC50 (mg/L) | Reference |
| Pomacea canaliculata | 24 h | 3.792 | |
| 48 h | 2.195 | ||
| 72 h | 1.833 | ||
| 96 h | 1.706 | ||
| Lymnaea stagnalis (embryos) | 21 days (hatching LOEC) | 116 | |
| 21 days (hatching NOEC) | 36 |
Table 1: Lethal Concentration (LC50) and Effect Concentration Values of this compound for Aquatic Gastropods.
| Gastropod Species | Exposure Time | LD50 (µg/g body weight) | Reference |
| Theba pisana | 24 h | 11.33 | |
| 48 h | 8.53 | ||
| 72 h | 6.87 |
Table 2: Contact Lethal Dose (LD50) of this compound for a Terrestrial Gastropod.
| Enzyme | Gastropod Species | Exposure | Effect | Reference |
| Acetylcholinesterase (AChE) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |
| Pomacea canaliculata | Sublethal concentrations | Significantly suppressed activity | ||
| Glutathione S-transferase (GST) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |
| Pomacea canaliculata | Sublethal concentrations | Significantly affected activity | ||
| Aspartate aminotransferase (AST) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |
| Alanine aminotransferase (ALT) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity | |
| Alkaline phosphatase (ALP) | Theba pisana | ¼ and ½ LD50 (24h & 48h) | Increased activity |
Table 3: Effects of this compound on Key Enzyme Activities in Gastropods.
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound in gastropods.
Electrophysiological Recording from Lymnaea stagnalis Neurons
Objective: To record the electrical activity of identified neurons in the CNS of Lymnaea stagnalis to observe the direct effects of this compound on neuronal function.
Methodology:
-
Preparation of Semi-intact Animal:
-
An adult Lymnaea stagnalis is dissected in a saline solution (e.g., containing NaCl, KCl, MgCl₂, CaCl₂, and HEPES buffer at pH 7.9).
-
The central ring ganglia (CNS) are exposed and pinned to the bottom of a recording dish.
-
The outer connective tissue sheath surrounding the ganglia is carefully removed using fine forceps to allow for electrode penetration.
-
-
Intracellular Recording:
-
Sharp glass microelectrodes filled with a conductive solution (e.g., saturated K₂SO₄) are used for intracellular recordings.
-
The microelectrode is advanced into the cell body of an identified neuron (e.g., a cerebral giant cell or a buccal motoneuron) using a micromanipulator.
-
The membrane potential and action potentials are recorded using a suitable amplifier and data acquisition system.
-
-
This compound Application:
-
A stock solution of this compound is prepared and diluted to the desired concentration in the saline solution.
-
The saline bathing the CNS preparation is replaced with the this compound-containing saline.
-
Changes in neuronal activity (e.g., firing rate, action potential shape, resting membrane potential) are continuously monitored and recorded before, during, and after this compound application.
-
Histopathology of Gastropod Tissues
Objective: To examine the cellular structure of various gastropod tissues after exposure to this compound to identify pathological changes.
Methodology:
-
Tissue Collection and Fixation:
-
Gastropods (e.g., Pomacea canaliculata) are exposed to sublethal concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Tissues of interest (e.g., digestive gland, gills, foot) are dissected and immediately placed in a fixative solution (e.g., 4% paraformaldehyde).
-
-
Tissue Processing and Embedding:
-
The fixed tissues are dehydrated through a graded series of ethanol concentrations.
-
The dehydrated tissues are cleared using an agent like xylene.
-
The cleared tissues are infiltrated with and embedded in paraffin wax.
-
-
Sectioning and Staining:
-
The paraffin-embedded tissue blocks are sectioned into thin slices (e.g., 4-6 µm) using a microtome.
-
The sections are mounted on glass slides.
-
The paraffin is removed, and the sections are rehydrated.
-
The sections are stained with a standard histological stain, such as Harris hematoxylin and eosin (H&E), to visualize cellular structures.
-
-
Microscopic Examination:
-
The stained sections are examined under a light microscope to identify any histopathological changes, such as cell atrophy, necrosis, or infiltration of inflammatory cells, by comparing treated and control tissues.
-
Biochemical Assays for Enzyme Activity
Objective: To quantify the activity of specific enzymes in gastropod tissues following this compound exposure to assess its impact on metabolic and detoxification pathways.
4.3.1. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
-
Tissue Homogenization:
-
Digestive gland or other soft tissues are dissected from control and this compound-exposed snails.
-
The tissue is homogenized in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
The homogenate is centrifuged, and the supernatant is collected for the assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains the tissue supernatant, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine.
-
AChE in the sample hydrolyzes acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm, which is proportional to the AChE activity.
-
4.3.2. Glutathione S-transferase (GST) Activity Assay
-
Tissue Homogenization:
-
Similar to the AChE assay, the digestive gland is homogenized in a buffer (e.g., PBS, pH 6.5) and the supernatant is collected.
-
-
Assay Procedure:
-
The reaction mixture contains the tissue supernatant, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.
-
GST catalyzes the conjugation of GSH to CDNB.
-
The formation of the resulting conjugate is monitored by measuring the increase in absorbance at 340 nm. The rate of this increase is proportional to the GST activity.
-
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Neurotoxic signaling pathway of this compound in gastropods.
Caption: General experimental workflow for studying this compound toxicity.
Conclusion
The mechanism of action of this compound in gastropods is a complex interplay of neurotoxic events and direct cellular damage to mucus-producing tissues. The disruption of inhibitory GABAergic neurotransmission, coupled with the depletion of key biogenic amines, leads to uncontrolled neuronal firing and the characteristic symptoms of poisoning. Simultaneously, the irreversible damage to mucocytes results in a catastrophic loss of the protective mucus layer, leading to severe dehydration. This dual-pronged attack ensures the high efficacy of this compound as a molluscicide. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for future research aimed at developing novel, more specific, and sustainable methods for gastropod pest management. Further investigation into the precise molecular interactions of this compound with its target receptors will be instrumental in this endeavor.
References
A Technical Guide to the Historical Development of Metaldehyde as a Molluscicide
Introduction
Metaldehyde is an organic compound that has been a cornerstone in the control of slugs and snails in agricultural and horticultural settings for decades.[1] Chemically, it is a cyclic tetramer of acetaldehyde, existing as a white crystalline solid.[2][3] Initially developed as a solid fuel, its potent molluscicidal properties were discovered in the 1930s, leading to its widespread adoption as a targeted and effective solution for protecting crops from gastropod pests.[1][2] This guide provides an in-depth technical overview of the historical development, mechanism of action, efficacy, and experimental evaluation of this compound as a molluscicide, tailored for researchers, scientists, and drug development professionals.
Historical Development and Key Milestones
The journey of this compound from a simple solid fuel to a widely used agricultural pesticide is marked by key scientific observations and subsequent commercial development.
-
1835: this compound was first discovered by the German chemist Justus von Liebig.
-
Early 1900s: The compound was commercialized and sold in tablet form as a solid fuel for camping stoves and lamps, often under the trade name "META".
-
1930s: The molluscicidal properties of this compound were discovered. One account suggests an accidental discovery by French farmers who observed dead snails and slugs around discarded fuel tablets. A more formal discovery was noted in South Africa, where it was also being sold as fuel tablets.
-
1937: The first systematic scientific report on this compound's efficacy as a slug control agent was published by Gimingham and Newton, marking its official entry into agricultural research.
-
Post-1937: Following the scientific validation of its effectiveness, the first commercial molluscicide formulations containing this compound appeared on the market, offered to farmers and growers.
-
1960s: this compound became one of the most effective and widely used molluscicides, particularly in Europe.
-
2008: Due to concerns about the detection of this compound in drinking water sources from agricultural runoff, the this compound Stewardship Group (MSG) was established in the UK. This group, comprising water companies and pesticide manufacturers, was formed to promote responsible use and minimize environmental impact.
-
Late 2010s - Early 2020s: Heightened environmental concerns led to regulatory challenges, including a temporary ban on the outdoor use of this compound pellets in the UK, which was later overturned and then reinstated with a final phase-out date. This period highlighted the ongoing tension between agricultural efficacy and environmental protection.
Chemical Properties and Synthesis
This compound is the cyclic tetramer of acetaldehyde, with the chemical formula (C₂H₄O)₄ or C₈H₁₆O₄. It is a white crystalline solid that is flammable and largely insoluble in water.
Synthesis
The synthesis of this compound involves the polymerization of acetaldehyde under controlled conditions. The process generally includes:
-
Reaction Setup: Acetaldehyde is treated with acid catalysts, such as hydrogen bromide, at low temperatures (typically below 0°C).
-
Polymerization: The reaction yields both the solid tetramer (this compound) and the liquid trimer (paraldehyde). The yield of this compound is often moderate, as the formation of paraldehyde is also significant.
-
Separation: The solid, insoluble this compound is separated from the liquid paraldehyde by filtration.
-
Reversibility: The polymerization is reversible. When heated to approximately 80°C, this compound depolymerizes, reverting to acetaldehyde.
Mechanism of Action
This compound is effective against mollusks either through direct contact or ingestion. While the precise biochemical mechanism is not fully elucidated, its primary mode of action centers on the destruction of mucus-producing cells.
-
Mucus Cell Destruction: Upon exposure, this compound causes irreversible damage to the mucus cells (mucocytes) in the slug's skin and digestive tract. It disrupts the Golgi apparatus and endoplasmic reticulum, organelles responsible for mucus production.
-
Excessive Mucus Secretion: The initial irritation from the chemical triggers a massive secretion of mucus.
-
Dehydration and Death: The destruction of the mucocytes prevents the production of new mucus. This, combined with the initial over-secretion, leads to rapid dehydration and ultimately, the death of the mollusk.
-
Neurotoxic Effects: There is evidence to suggest that this compound also has neurotoxic effects. Its degradation product, acetaldehyde, may act as a releasing factor for neurotransmitters like serotonin and noradrenaline. Studies have also shown that this compound exposure can inhibit the activity of key enzymes such as acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. The reduction in neurotransmitters like gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in gastropods, could also contribute to the toxic effects.
Proposed Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound in mollusks.
Quantitative Data on Efficacy and Toxicity
The effectiveness of this compound is typically measured by its median lethal concentration (LC₅₀) or lethal dose (LD₅₀). Its impact on non-target organisms is also a critical area of study.
Table 1: Efficacy of this compound Against Target Mollusks
| Species | Exposure Time | LC₅₀ (mg/L) | Confidence Interval (95%) | Reference |
| Pomacea canaliculata | 24 h | 3.792 | - | |
| Pomacea canaliculata | 48 h | 2.195 | - | |
| Pomacea canaliculata | 72 h | 1.833 | - | |
| Pomacea canaliculata | 96 h | 1.706 | - |
Table 2: Acute Toxicity of this compound to Non-Target Organisms
| Species | Common Name | Exposure Time | LC₅₀ (mg/L) | Reference |
| Oncorhynchus mykiss | Rainbow Trout | 96 h | 75 | |
| Lepomis macrochirus | Bluegill Sunfish | 96 h | 10 | |
| Anabas testudineus | Climbing Perch | 96 h | 232 | |
| Rhinella arenarum (tadpoles) | Common Toad | 48 h | 229.7 | |
| Daphnia magna | Water Flea | 48 h (EC₅₀) | 90 |
Experimental Protocols
Standardized protocols are essential for evaluating the efficacy and environmental impact of molluscicides. The World Health Organization (WHO) provides guidelines for both laboratory and field testing.
Protocol 1: Laboratory Acute Toxicity Test (adapted from)
This protocol determines the median lethal concentration (LC₅₀) of this compound on a target snail species.
-
Acclimatization: Snails (e.g., Pomacea canaliculata) are acclimatized in laboratory conditions for at least one week, fed a standard diet.
-
Test Solutions: A stock solution of this compound is prepared by dissolving it in a suitable solvent (e.g., DMSO) and then serially diluted with dechlorinated water to obtain a range of test concentrations (e.g., 1.29, 2.00, 3.12, 4.87, and 7.59 mg/L). A control group with only dechlorinated water and a solvent control are also prepared.
-
Exposure: Healthy, adult snails of similar size are placed in glass aquaria containing the test solutions. A typical setup uses 10-15 snails per replicate, with three replicates per concentration. Aquaria are covered to prevent escape.
-
Observation: Mortality is recorded at 24, 48, 72, and 96 hours. Snails are considered dead if they do not respond to a probe and remain immobile.
-
Data Analysis: The LC₅₀ values and their 95% confidence intervals for each time point are calculated using probit analysis.
Protocol 2: Field Efficacy Trial
Field trials assess the performance of a molluscicide formulation under real-world conditions.
-
Site Selection: Choose a suitable site with a known history of slug or snail infestation (e.g., a commercial crop field). Mark out multiple plots of a standardized size (e.g., 10m x 10m), including untreated control plots.
-
Pre-Treatment Assessment: Estimate the baseline slug population in each plot. This can be done using traps (e.g., tiles or mats left overnight) and counting the number of slugs found.
-
Application: Apply the this compound pellets at the manufacturer's recommended rate to the treatment plots. This is typically done using a calibrated granule applicator to ensure even distribution.
-
Post-Treatment Assessment: Monitor the slug population at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using the same trapping method as the pre-treatment assessment. Record the number of dead slugs found on the surface.
-
Crop Damage Assessment: Assess the level of slug damage to the crop in both treated and control plots. This can be done by counting the number of damaged plants or rating the severity of damage on a standardized scale.
-
Data Analysis: Compare the slug mortality, population reduction, and crop damage levels between the treated and control plots using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagram
References
An In-depth Technical Guide on the Environmental Fate of Metaldehyde
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the environmental fate of metaldehyde, a widely used molluscicide. The document details its degradation pathways, persistence in various environmental compartments, and the analytical methodologies used for its detection. Quantitative data are summarized in tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Physicochemical Properties of this compound
This compound (r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane) is a cyclic tetramer of acetaldehyde.[1][2] Its chemical and physical properties are crucial for understanding its environmental behavior. It is a white, crystalline solid with a relatively high water solubility and low soil adsorption coefficient, which contributes to its mobility in the environment.[1][3][4]
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆O₄ | |
| Molecular Weight | 176.2 g/mol | |
| CAS Number | 108-62-3 | |
| Water Solubility | 188 - 260 mg/L (at 20-30°C) | |
| Adsorption Coefficient (Koc) | 240 | |
| Log Koc | 0.18 - 0.37 | |
| Log Kow (Octanol-Water Partition Coefficient) | 0.12 | |
| Vapor Pressure | Negligible at room temperature |
Environmental Fate and Transport
This compound's high mobility and variable persistence present significant environmental challenges, particularly concerning water resource contamination.
In soil, this compound primarily degrades through microbial action into acetaldehyde, which is then further mineralized to carbon dioxide and water. Its persistence, measured by its half-life (DT50), is highly variable and depends on environmental conditions such as soil type, moisture, temperature, and microbial activity. Due to its low affinity for soil organic matter, it is weakly sorbed and prone to leaching.
| Soil DT50 (Half-life) | Conditions | Reference(s) |
| 3.6 - 4150 days | Varied, with persistence increasing significantly in high soil moisture | |
| 3.17 - 223 days | Dependent on environmental conditions | |
| 222 days | Anaerobic laboratory conditions | |
| 5.3 - 9.9 days | Average German agricultural soils (aerobic) | |
| 0.75 - 2.4 days | Various field studies |
This compound enters aquatic environments primarily through surface runoff and drainage from treated agricultural fields, especially following heavy rainfall. Once in water, its degradation slows, leading to greater persistence compared to soil environments. This persistence, combined with its high mobility, frequently leads to concentrations in surface and drinking water exceeding the EU's regulatory limit of 0.1 µg/L for a single pesticide. Conventional water treatment processes, such as granular activated carbon (GAC), are often ineffective at removing it.
| Aquatic DT50 (Half-life) | Conditions | Reference(s) |
| 12 days | Water sediment under moderate temperatures | |
| 0.27 days | Rice paddy water |
The movement of this compound from application to various environmental compartments is a critical aspect of its fate. The following diagram illustrates these pathways.
References
Metaldehyde Degradation in Soil and Water: A Technical Guide
An In-depth Examination of Environmental Fate and Transformation Pathways
Metaldehyde, a cyclic tetramer of acetaldehyde, has been extensively used as a molluscicide in agriculture and horticulture.[1][2][3][4] Its application, however, has led to concerns regarding its environmental persistence and potential contamination of soil and water resources.[5] This technical guide provides a comprehensive overview of the degradation pathways of this compound in both terrestrial and aquatic environments, intended for researchers, scientists, and professionals in drug development and environmental science.
Core Degradation Pathways
This compound degradation proceeds through both biotic and abiotic mechanisms, with microbial breakdown being the most significant route for its removal from the environment. The principal degradation product across all pathways is acetaldehyde, which is subsequently mineralized to carbon dioxide and water.
Biotic Degradation
Microbial activity is the primary driver of this compound degradation in soil. A variety of soil microorganisms have been shown to utilize this compound as a sole carbon and energy source.
-
Aerobic Degradation: In the presence of oxygen, this compound is biodegraded by soil microbes into acetaldehyde. This is followed by oxidation to acetic acid and ultimately mineralization to carbon dioxide (CO₂) and water (H₂O). Studies have identified specific bacterial strains, such as Acinetobacter and Variovorax, capable of effectively degrading this compound.
-
Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is significantly slower.
Abiotic Degradation
While less significant than biotic processes, abiotic factors also contribute to the breakdown of this compound.
-
Hydrolysis: this compound can undergo hydrolysis to its monomer, acetaldehyde. This process is influenced by pH and temperature. The persistence of this compound in water suggests that hydrolysis is a relatively slow process under typical environmental conditions.
-
Photolysis: Photodegradation, or breakdown by light, of this compound in water is generally considered to be a minor degradation pathway. However, advanced oxidation processes (AOPs) involving UV light in combination with catalysts like titanium dioxide (TiO₂) or hydrogen peroxide (H₂O₂) have been shown to effectively degrade this compound in water treatment scenarios.
The following diagram illustrates the primary degradation pathways of this compound.
Quantitative Data on this compound Degradation
The rate of this compound degradation is highly dependent on environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Half-life of this compound in Soil and Water
| Environment | Condition | Half-life (DT50) | Reference(s) |
| Soil | Aerobic | 3.17 - 223 days | |
| Soil | Aerobic, German agricultural soils | 5.3 - 9.9 days | |
| Soil | Anaerobic | Longer than aerobic conditions | |
| Water Sediment | Moderate temperature | ~12 days | |
| Rice Paddy Water | Field study | 0.27 days | |
| Atmospheric | Vapor-phase reaction with hydroxyl radicals | ~13 hours |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Degradation Rate | Notes | Reference(s) |
| Microbial Population | Increased microbial activity significantly increases degradation. | Pre-exposure to this compound can enhance the degradation capacity of soil microbial communities. | |
| Oxygen | Aerobic conditions favor rapid degradation. | Degradation is much slower under anaerobic conditions. | |
| Soil Type | Lighter textured soils may have higher mineralization capacity. | Soil organic matter and pH show weak correlations with degradation. | |
| Temperature | Higher temperatures generally increase the rate of microbial activity and hydrolysis. | - | |
| pH | Influences hydrolysis rates. | - | |
| Presence of Organic Matter | Can reduce the efficacy of photodegradation in water by competing for catalysts. | - |
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the study of this compound degradation.
Microbial Degradation in Soil
Objective: To assess the biodegradation of this compound in soil by indigenous microbial populations.
Methodology:
-
Soil Collection and Preparation: Collect soil samples from the desired location. Sieve the soil to remove large debris and homogenize.
-
Experimental Setup:
-
Prepare microcosms using flasks or jars containing a known amount of soil.
-
Spike the soil with a known concentration of this compound (often ¹⁴C-labeled for mineralization studies).
-
Adjust soil moisture to a specific water holding capacity.
-
Include sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature. For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the headspace with an inert gas like nitrogen.
-
Sampling and Analysis:
-
At specified time intervals, collect soil subsamples for analysis.
-
For mineralization studies, trap evolved ¹⁴CO₂ in an alkaline solution and quantify using liquid scintillation counting.
-
For dissipation studies, extract this compound and its metabolites from the soil using an appropriate solvent (e.g., dichloromethane).
-
Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The following diagram illustrates a typical experimental workflow for a soil degradation study.
Hydrolysis in Water
Objective: To determine the rate of this compound hydrolysis at different pH values.
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., pH 4, 7, and 9).
-
Experimental Setup:
-
In sterile, sealed vials, add a known concentration of this compound to each buffer solution.
-
Protect the vials from light to prevent photolysis.
-
-
Incubation: Incubate the vials at a constant temperature.
-
Sampling and Analysis:
-
At predetermined time intervals, sacrifice a set of vials for each pH.
-
Analyze the concentration of this compound remaining in the solution using an appropriate analytical method (e.g., HPLC).
-
-
Data Analysis: Determine the hydrolysis rate constant and half-life for each pH condition.
Analytical Methods for this compound and Acetaldehyde
Accurate quantification of this compound and its primary metabolite, acetaldehyde, is crucial for degradation studies.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: For soil, solvent extraction is typically required. For water, solid-phase extraction (SPE) can be used to concentrate the analytes.
-
Derivatization: For the analysis of acetaldehyde, derivatization to a less volatile compound, such as acetaldehyde 2,4-dinitrophenylhydrazone, may be necessary.
-
Instrumentation: A GC system coupled with a mass spectrometer is used for separation and detection. The use of a specific detector, such as a nitrogen-phosphorus detector (NPD), can enhance sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
Sample Preparation: Similar to GC-MS, extraction and concentration steps are often necessary.
-
Instrumentation: HPLC or UPLC systems coupled with UV or mass spectrometry detectors are commonly used. UPLC-MS/MS offers high sensitivity and selectivity for the analysis of this compound in complex matrices.
Conclusion
The degradation of this compound in the environment is a complex process dominated by microbial activity in the soil. While abiotic processes such as hydrolysis and photolysis contribute to its breakdown in water, they are generally less significant under natural conditions. The primary degradation product is acetaldehyde, which is further mineralized. The rate of degradation is highly variable and influenced by a multitude of environmental factors. Understanding these degradation pathways and the factors that influence them is critical for assessing the environmental risk associated with this compound use and for developing effective remediation strategies.
References
- 1. Isolation and characterization of this compound-degrading bacteria from domestic soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound‐degrading bacteria from domestic soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
The Degradation Profile of Metaldehyde: A Technical Guide to its Environmental Half-life
For Researchers, Scientists, and Drug Development Professionals
Metaldehyde, a widely used molluscicide for the control of slugs and snails in agriculture and horticulture, has come under increasing scrutiny due to its potential for environmental contamination, particularly of water sources. Understanding its persistence and degradation kinetics under various environmental conditions is paramount for assessing its environmental risk and developing strategies for its effective management. This technical guide provides an in-depth analysis of the half-life of this compound in different environmental compartments, detailing the influencing factors, degradation pathways, and the experimental protocols used for its assessment.
Executive Summary
This compound's environmental persistence, quantified by its half-life (DT50), is highly variable and dictated by a combination of biotic and abiotic factors. In soil, its half-life can range from a few days to several months, with microbial activity being the primary driver of its degradation. In aquatic environments, this compound is generally more persistent. Temperature, pH, and soil moisture all play crucial roles in modulating its degradation rate. This guide summarizes the available quantitative data, outlines the methodologies for its determination, and provides visual representations of the key processes involved.
This compound Degradation and Half-life Data
The degradation of this compound primarily occurs through microbial breakdown, leading to the formation of its primary metabolite, acetaldehyde, which is then further mineralized to carbon dioxide (CO2) and water[1][2]. Abiotic degradation processes such as hydrolysis and photolysis are generally considered to be less significant under typical environmental conditions[1].
Half-life in Soil
The half-life of this compound in soil is highly variable, with reported values ranging from 3.17 to 223 days[3][4]. This wide range is attributed to the diverse microbial populations and varying environmental conditions found in different soils.
Table 1: Half-life of this compound in Soil under Various Conditions
| Soil Type | Condition | Temperature (°C) | Soil Moisture | Half-life (days) | Reference |
| German agricultural soils | Aerobic | Moderate | Not specified | 5.3 - 9.9 | |
| Sandy loam | Aerobic | 20 | 60% MWHC | 46.5 | |
| Clay loam | Aerobic | 20 | 60% MWHC | 116 | |
| Arable clay loam | Aerobic | 20 | 100% MWHC | >1000 | |
| Arable clay loam | Aerobic | 12 | 60% MWHC | ~100 | |
| Pakchoi field soil | Field study | Not specified | Not specified | 2.3 - 2.4 | |
| Cabbage field soil | Field study | Not specified | Not specified | 0.75 - 1.02 | |
| Rice paddy soil | Field study | Not specified | Not specified | < 22 | |
| Sandy loam | Anaerobic | 20 | Not specified | 222 |
*MWHC: Maximum Water Holding Capacity
Half-life in Water
In aquatic environments, this compound is generally more persistent than in soil. The primary degradation pathway is still microbial, although hydrolysis can play a role depending on the pH.
Table 2: Half-life of this compound in Water under Various Conditions
| Water Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference |
| Surface water with sediment | Aerobic | Moderate | Not specified | ~12 | |
| Rice paddy water | Field study | Not specified | Not specified | 0.27 | |
| Aqueous solution | Stable | 25 | 5 - 9 | Stable | |
| Aqueous solution | Photocatalysis (UV/H2O2) | Not specified | Not specified | Efficient degradation | |
| Aqueous solution | Photocatalysis (UV/TiO2) | Not specified | Not specified | Efficient degradation |
Factors Influencing this compound Degradation
Several key environmental factors significantly influence the rate at which this compound degrades:
-
Microbial Activity: The presence and activity of specific microorganisms are the most critical factors in this compound degradation. Bacteria such as Acinetobacter and Variovorax have been identified as being capable of utilizing this compound as a sole carbon and energy source. The abundance and diversity of these microbial communities in soil and water directly impact the degradation rate.
-
Temperature: As with most biological processes, the degradation of this compound is temperature-dependent. Lower temperatures generally lead to a slower degradation rate and a longer half-life. Depolymerization of this compound to acetaldehyde begins to occur rapidly at temperatures above 80°C.
-
Soil Moisture: Soil moisture content has a significant effect on microbial activity and thus on this compound degradation. Very high soil moisture content (e.g., 100% of maximum water holding capacity) can lead to significantly longer half-lives, potentially due to the creation of anaerobic conditions that are less favorable for the primary degrading microorganisms.
-
pH: this compound is reported to be stable to hydrolysis in the environmentally relevant pH range of 5 to 9. However, under more extreme pH conditions or in the presence of specific catalysts, hydrolysis to acetaldehyde can occur. Some studies suggest that photocatalytic degradation is more efficient at a pH greater than 7.0, with optimal removal in one study observed at a pH of 10.4.
Experimental Protocols
The determination of the environmental half-life of pesticides like this compound is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation Study (Following OECD 307 Principles)
This laboratory-based study aims to determine the rate and route of degradation of a substance in soil under controlled aerobic and anaerobic conditions.
Methodology:
-
Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking of its fate, is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic studies, a continuous flow of air is passed through the incubation vessels to maintain aerobic conditions and to trap any evolved ¹⁴CO₂. For anaerobic studies, the soil is typically flooded and purged with an inert gas to create an oxygen-free environment.
-
Sampling and Analysis: At predetermined time intervals, replicate soil samples are taken and extracted using appropriate solvents. The extracts are then analyzed to determine the concentration of the parent compound and its degradation products.
-
Data Analysis: The decline in the concentration of the parent compound over time is used to calculate the half-life (DT50), typically assuming first-order kinetics. A mass balance is also established to account for the distribution of the radiolabel in the parent compound, metabolites, bound residues, and mineralized products (¹⁴CO₂).
Water-Sediment Study (Following OECD 309 Principles)
This simulation test is designed to evaluate the aerobic mineralization of a substance in surface water.
Methodology:
-
System Setup: The test system consists of natural surface water, with or without a small amount of sediment, in flasks.
-
Test Substance Application: The radiolabelled test substance is added to the water at low, environmentally relevant concentrations.
-
Incubation: The flasks are incubated in the dark at a controlled temperature (e.g., 20°C) with agitation to ensure aerobic conditions. A flow-through system is used to trap any evolved ¹⁴CO₂.
-
Sampling and Analysis: Water samples are collected at various time points and analyzed for the parent compound and transformation products.
-
Data Analysis: The degradation rate and half-life are determined from the decline in the concentration of the test substance over time. Mineralization is quantified by measuring the trapped ¹⁴CO₂.
Analytical Methods for this compound Quantification
Accurate quantification of this compound residues is crucial for half-life determination. The most common analytical techniques employed are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of this compound in both soil and water samples. It often involves a simple extraction with a solvent like methanol, followed by direct analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also widely used, particularly for water samples. This method may involve a pre-concentration step such as solid-phase extraction (SPE) prior to analysis.
Degradation Pathway
The primary degradation pathway of this compound is a two-step process initiated by microbial action.
Conclusion
The environmental half-life of this compound is a complex parameter influenced by a multitude of environmental factors, with microbial activity being the most significant. Its persistence is generally lower in biologically active soils under optimal temperature and moisture conditions and higher in aquatic environments. The variability in its degradation rate highlights the importance of conducting site-specific risk assessments. The standardized protocols outlined in this guide provide a robust framework for generating the necessary data to inform such assessments and to develop strategies to mitigate the environmental impact of this widely used molluscicide. Further research into the specific microbial communities and enzymes involved in this compound degradation could lead to the development of novel bioremediation strategies.
References
Acetaldehyde as a Primary Metabolite of Metaldehyde: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely used molluscicide. Its toxicity in non-target species, including mammals, is a significant concern. Upon ingestion, this compound undergoes acid-catalyzed hydrolysis in the stomach, releasing its monomeric form, acetaldehyde. Acetaldehyde is a highly reactive and toxic compound that is considered the primary metabolite responsible for the clinical signs of this compound poisoning. This technical guide provides a comprehensive overview of the metabolic conversion of this compound to acetaldehyde, its subsequent metabolic fate, and its toxicological implications. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to support further research and development in this area.
Introduction
This compound is a pesticide used globally to control slugs and snails in agriculture and horticulture.[1] While effective, its use poses a risk of accidental or intentional poisoning in domestic animals and humans.[2] The toxicity of this compound is largely attributed to its primary metabolite, acetaldehyde.[3][4] Understanding the conversion of this compound to acetaldehyde and the subsequent toxicological effects is crucial for developing effective diagnostic and therapeutic strategies.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound begins with its hydrolysis to acetaldehyde in the acidic environment of the stomach.[5] This is a non-enzymatic process. Acetaldehyde is then absorbed into the bloodstream and distributed throughout the body, including the central nervous system, where it exerts its primary toxic effects. Subsequently, acetaldehyde is metabolized, primarily in the liver, by the enzyme aldehyde dehydrogenase (ALDH) to acetic acid. Acetic acid then enters the Krebs cycle and is ultimately broken down into carbon dioxide and water.
References
- 1. High sensitivity HPLC assay for GABA in brain dialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aspcapro.org [aspcapro.org]
An In-depth Technical Guide to the Stereoisomers of Metaldehyde and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely utilized molluscicide for the control of slugs and snails in agriculture and horticulture. Its efficacy is well-documented; however, the commercial product is a mixture of stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, summarizes the current understanding of its biological activity, and outlines experimental protocols for its analysis. A significant gap in the current scientific literature is the lack of comparative studies on the biological activity of individual this compound stereoisomers. This guide will address this gap by presenting the known toxicological data for the isomeric mixture and proposing experimental workflows for the separation and differential biological evaluation of the stereoisomers. The potential neurotoxic mechanism of action, including its interaction with the GABAergic system, will be discussed.
Introduction
This compound has been a cornerstone in mollusc management for decades. It is typically formulated as bait pellets and acts as a stomach and contact poison. The molluscicidal action of this compound is characterized by excessive mucus secretion, paralysis, and ultimately, death. While effective, the active ingredient, this compound, is not a single entity but a combination of stereoisomers. The spatial arrangement of the methyl groups on the tetroxocane ring gives rise to different isomers, and it is plausible that these isomers exhibit differential biological activities, a phenomenon commonly observed with other chiral compounds.[1][2] Understanding the specific contribution of each stereoisomer to the overall toxicity and mechanism of action is crucial for the development of more targeted and potentially safer molluscicides.
Stereochemistry of this compound
This compound (2,4,6,8-tetramethyl-1,3,5,7-tetroxocane) is a cyclic tetramer of acetaldehyde. The eight-membered ring can exist in different conformations, and the four methyl groups can be oriented either axially or equatorially. This results in the potential for several stereoisomers. The most commonly discussed isomers are the cis and trans forms, arising from the relative positions of the methyl groups with respect to the plane of the ring.
Due to the lack of detailed stereoisomer-specific research on this compound, the exact number and nature of the biologically relevant stereoisomers in the commercial mixture are not well-defined in publicly available literature.
Biological Activity of this compound (Isomeric Mixture)
The biological activity of this compound has been primarily studied using the commercially available mixture of stereoisomers. The primary mode of action is neurotoxicity, leading to the characteristic symptoms of poisoning in molluscs.
Molluscicidal Activity
This compound is highly toxic to slugs and snails. The lethal effects are dose- and time-dependent. The efficacy of this compound can be influenced by environmental factors such as temperature, with its molluscicidal activity significantly decreasing at lower temperatures.[3]
Table 1: Molluscicidal Activity of this compound (Isomeric Mixture) against Various Snail Species
| Snail Species | Exposure Time | LC50 (mg/L) | LD50 (µg/g body weight) | Reference |
|---|---|---|---|---|
| Pomacea canaliculata | 24 h | 3.792 | - | [4][5] |
| 48 h | 2.195 | - | ||
| 72 h | 1.833 | - | ||
| 96 h | 1.706 | - | ||
| Theba pisana | 24 h | - | 11.33 | |
| 48 h | - | 8.53 | ||
| 72 h | - | 6.87 | ||
| Oncomelania hupensis | 24 h | 44.4 ppm | - | |
| 48 h | 27.4 ppm | - | ||
| 72 h | 24.8 ppm | - | ||
| Eobania vermiculata | 7 days | - | LC50: 1.60% (bait) |
| Monacha obstructa | 7 days | - | LC50: 1.03% (bait) | |
Neurotoxicity and Mechanism of Action
The neurotoxic effects of this compound are believed to be the primary cause of its molluscicidal activity. Studies on the snail Lymnaea stagnalis have shown that this compound induces bursting activity and paroxysmal depolarizing shifts in identified motoneurons. This suggests a direct effect on neuronal excitability.
The precise molecular target of this compound is not definitively known, but evidence points towards the GABAergic system. Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in both vertebrates and invertebrates. Disruption of GABAergic signaling can lead to hyperexcitability and convulsions. It is hypothesized that one or more of the this compound stereoisomers may act as an antagonist or modulator of GABA receptors in snails.
Effects on Enzymatic Activity
This compound exposure has been shown to alter the activity of several key enzymes in snails. These changes are likely secondary effects resulting from the primary neurotoxic action and the subsequent physiological stress.
Table 2: Effects of this compound (Isomeric Mixture) on Enzyme Activities in Snails
| Snail Species | Enzyme | Effect | Reference |
|---|---|---|---|
| Pomacea canaliculata | Acetylcholinesterase (AChE) | Decreased activity | |
| Glutathione S-transferase (GST) | Increased activity | ||
| Carboxylesterase (CarE) | Decreased at 24h, Increased at 48h | ||
| Total Antioxidant Capacity (TAC) | Increased activity | ||
| Theba pisana | Acetylcholinesterase (AChE) | Increased activity | |
| Glutathione S-transferase (GST) | Increased activity | ||
| Aspartate aminotransferase (AST) | Increased activity | ||
| Alanine aminotransferase (ALT) | Increased activity |
| | Alkaline phosphatase (ALP) | Increased activity | |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of molluscicidal activity and for elucidating the mechanism of action. Due to the lack of studies on individual this compound stereoisomers, the following sections provide generalized protocols and a proposed workflow for future research.
Separation of this compound Stereoisomers
Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) column is essential for the separation of stereoisomers. The choice of the specific chiral selector will depend on the physicochemical properties of the this compound isomers and may require screening of different CSPs.
-
Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., hexane/isopropanol, hexane/ethanol) is necessary to achieve baseline separation of the isomers.
-
Sample Preparation: The this compound mixture is dissolved in a suitable organic solvent compatible with the mobile phase.
-
Chromatography: The sample is injected onto the preparative HPLC system. The elution of the isomers is monitored using a suitable detector (e.g., UV or refractive index).
-
Fraction Collection: Fractions corresponding to each separated isomer peak are collected.
-
Purity Assessment: The purity of the isolated isomers should be confirmed using analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Molluscicidal Bioassays
Once the individual stereoisomers are isolated, their molluscicidal activity can be determined using standardized bioassay protocols.
Protocol: Snail Contact Toxicity Assay
-
Test Organisms: A uniform population of snails (e.g., Cornu aspersum, Pomacea canaliculata) of similar size and age should be used.
-
Test Substance Preparation: Each isolated this compound stereoisomer is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Application: A precise volume of each test solution is applied topically to the soft body of the snail. A control group receiving only the solvent should be included.
-
Observation: The snails are observed at regular intervals (e.g., 24, 48, 72 hours) for signs of toxicity, including mucus secretion, paralysis, and mortality.
-
Data Analysis: The mortality data is used to calculate the median lethal dose (LD50) for each stereoisomer using probit analysis.
Neurophysiological Assays
To investigate the differential effects of the stereoisomers on neuronal activity, electrophysiological techniques can be employed.
Protocol: Intracellular Recording from Snail Neurons
-
Preparation: The central nervous system (CNS) of a snail (e.g., Lymnaea stagnalis) is dissected and placed in a recording chamber with saline.
-
Neuron Identification: Specific, identifiable neurons are located under a microscope.
-
Recording: A glass microelectrode is used to impale a neuron and record its membrane potential and firing activity.
-
Compound Application: A baseline recording is established, after which a known concentration of an isolated this compound stereoisomer is perfused into the recording chamber.
-
Data Analysis: Changes in neuronal activity, such as membrane potential depolarization or hyperpolarization, changes in firing rate, and the appearance of abnormal firing patterns, are recorded and analyzed.
Biochemical Assays
The impact of individual stereoisomers on the activity of key enzymes can be assessed using in vitro biochemical assays.
Protocol: Acetylcholinesterase (AChE) Activity Assay
-
Tissue Preparation: Snail tissue (e.g., digestive gland, nerve tissue) is homogenized and centrifuged to obtain a crude enzyme extract.
-
Assay: The enzyme extract is incubated with a known concentration of an isolated this compound stereoisomer.
-
Substrate Addition: The substrate for AChE (e.g., acetylthiocholine) and a colorimetric reagent (e.g., DTNB) are added.
-
Measurement: The change in absorbance over time is measured using a spectrophotometer, which is proportional to the AChE activity.
-
Data Analysis: The percentage of enzyme inhibition by each stereoisomer is calculated relative to a control without the inhibitor.
Proposed Research Directions
The lack of data on the differential biological activity of this compound stereoisomers represents a significant knowledge gap. Future research should focus on the following areas:
-
Synthesis and Separation: Development of robust methods for the stereoselective synthesis or efficient separation of the individual this compound stereoisomers.
-
Comparative Toxicity: A comprehensive comparison of the molluscicidal activity (LD50 and LC50 values) of the purified stereoisomers against a range of pest mollusc species.
-
Mechanism of Action: Investigation into the differential effects of the stereoisomers on the molluscan nervous system, with a particular focus on their interaction with GABA receptors.
-
Enzyme Inhibition Profiling: A detailed analysis of the inhibitory effects of each stereoisomer on a panel of key enzymes to identify any isomer-specific off-target effects.
Conclusion
This compound remains an important tool for mollusc control. However, a deeper understanding of its pharmacology, particularly concerning the differential activity of its stereoisomers, is lacking. The information and proposed experimental workflows presented in this technical guide are intended to provide a framework for future research in this area. By elucidating the specific roles of each stereoisomer, it may be possible to develop new, more effective, and potentially safer molluscicidal agents. Such advancements would be of significant benefit to the agricultural industry and would contribute to more sustainable pest management practices.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molluscicidal effect mechanism study on this compound to Pomacea canaliculate at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound on Survival, Enzyme Activities, and Histopathology of the Apple Snail Pomacea canaliculata (Lamarck 1822) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS methods for metaldehyde detection in water samples
An Application Note and Protocol for the Quantification of Metaldehyde in Water Samples by LC-MS/MS
Introduction
This compound is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Its application can lead to the contamination of surface and raw water sources through runoff, posing a potential risk to drinking water quality.[1][2] Due to its chemical properties, this compound is not effectively removed by conventional water treatment processes like granular activated charcoal (GAC) filtration, chlorination, or ozonation.[1] Regulatory bodies, such as the European Union under the Drinking Water Directive 98/83/EC, have set stringent limits for pesticides in potable water, typically at 0.1 µg/L for a single substance. This necessitates sensitive and reliable analytical methods for the routine monitoring of this compound in various water matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this compound analysis, offering high sensitivity and selectivity that overcomes the limitations of gas chromatography-mass spectrometry (GC-MS), which often requires time-consuming derivatization or extraction steps. This application note details two robust LC-MS/MS methodologies for the determination of this compound in water: a direct aqueous injection method and a method employing online solid-phase extraction (SPE) for sample pre-concentration.
Principle
The analytical approach is based on separating this compound from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. Quantification is typically performed using an internal standard, such as deuterated this compound (this compound-d16), to correct for matrix effects and variations in instrument response.
Quantitative Data Summary
The following table summarizes the performance characteristics of various LC-MS/MS methods for this compound detection in water.
| Parameter | Method 1: Direct Aqueous Injection | Method 2: Online SPE with Methylamine Adduct | Method 3: Online SPE with Sodium Adduct | Method 4: Offline SPE |
| Limit of Detection (LOD) | 0.009 µg/L | - | - | 0.003 ng/mL (0.003 µg/L) |
| Limit of Quantification (LOQ) | - | 4 ng/L (tap water), 20 ng/L (river water) | 9 ng/L | - |
| Linear Range | 0 - 0.3 µg/L (extendable to 2.0 µg/L) | 0 - 1000 ng/L | - | 0.05 - 5 ng/mL |
| Recovery | 96.08% - 98.08% | > 97% | - | 96.1% - 106.3% |
| Precision (%RSD) | 3.97% - 5.16% | - | - | 2.61% - 4.77% |
| Sample Volume | 100 µL | 800 µL | - | - |
Experimental Workflow
Caption: General workflow for the analysis of this compound in water samples.
Experimental Protocols
Sample Collection and Handling
-
Collection: Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.
-
Preservation: For chlorinated water, add a preservative such as sodium thiosulfate to the collection bottle prior to sampling to quench residual chlorine.
-
Storage: Analyze samples as soon as possible. If immediate analysis is not feasible, store the samples refrigerated at approximately 3-4°C in the dark for a maximum of 31 days.
Reagents and Standards
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Ammonium acetate, methylamine, and acetic acid.
-
Standards: Certified reference standards of this compound and this compound-d16 (internal standard).
-
Stock Solutions: Prepare a 1 g/L stock solution of this compound by dissolving 25 mg in 25 mL of methanol. Create working standards through serial dilutions in methanol or a suitable solvent.
Method A: Direct Aqueous Injection
This method is suitable for rapid screening and analysis of various water types, including raw, process, and potable waters.
-
Sample Preparation:
-
Allow refrigerated samples to equilibrate to room temperature.
-
Spike a known volume of the sample with the internal standard (this compound-d16).
-
Vortex mix the sample.
-
Transfer an aliquot to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 6490 LC/MS/MS or equivalent.
-
Column: Agilent Poroshell or similar C18 column.
-
Injection Volume: 100 µL.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 20mM ammonium acetate) and mobile phase B (e.g., methanol).
-
Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.
-
Run Time: Approximately 10 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (Ammonium Adduct [M+NH₄]⁺): Precursor ion m/z 194, product ions m/z 106.2 and 45.
-
This compound-d16 (Internal Standard)
-
-
Method B: Online Solid-Phase Extraction (SPE)
This method provides enhanced sensitivity by pre-concentrating the analyte from the water sample, making it suitable for detecting ultra-trace levels.
-
Sample Preparation:
-
Spike the water sample with the internal standard (this compound-d16).
-
Add mobile phase additives if required for specific adduct formation (e.g., methylamine).
-
-
LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system equipped with an online SPE module.
-
Enrichment Column: A suitable trapping column (e.g., C18).
-
Analytical Column: C18 or BEH Phenyl column.
-
Sample Loading: The aqueous sample is loaded onto the enrichment column.
-
Elution: The trapped analyte is back-flushed from the enrichment column onto the analytical column for separation.
-
Mobile Phase: A novel approach uses a methylamine additive in the mobile phase to form a stable methylamine adduct of this compound, which enhances sensitivity. Another common approach uses acetic acid and acetonitrile.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (Methylamine Adduct): Precursor ion m/z 208.2, quantifier ion m/z 76.1, qualifier ion m/z 176.1.
-
This compound-d16 (Internal Standard, Methylamine Adduct): Precursor ion m/z 224.3, product ion m/z 80.2.
-
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank water (or a matrix-matched solution) with known concentrations of this compound and a constant concentration of the internal standard.
-
The calibration range should bracket the expected concentration of the samples. A typical range might be 0 to 1000 ng/L.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
A linear regression with a weighting factor (e.g., 1/x) is often used to ensure accuracy at lower concentrations. The correlation coefficient (R²) should typically be >0.99.
Method Validation
The analytical method should be validated according to established guidelines (e.g., NS30 or ISO/TS 13530:2009) to assess its performance. Key validation parameters include:
-
Selectivity
-
Linearity and range
-
Limit of detection (LOD) and limit of quantification (LOQ)
-
Accuracy (recovery)
-
Precision (repeatability and intermediate precision)
-
Matrix effects
Conclusion
The described LC-MS/MS methods provide sensitive, selective, and reliable quantification of this compound in various water samples. The direct injection method offers a rapid and robust solution for routine monitoring, while the online SPE method provides the enhanced sensitivity required for detecting this compound at very low concentrations, ensuring compliance with stringent regulatory limits. The choice of method will depend on the specific laboratory workflow, required sensitivity, and the nature of the water samples being analyzed.
References
Application Note: Analysis of Metaldehyde Residue using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Metaldehyde is a widely used molluscicide for controlling slugs and snails in agriculture and horticulture.[1][2] Its application can lead to residue in various environmental and food matrices, necessitating sensitive and reliable analytical methods for monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the determination of this compound residues.[1][2][3] This application note provides a comprehensive overview and detailed protocols for the analysis of this compound in diverse samples using GC-MS.
Principle
The method involves the extraction of this compound from the sample matrix, followed by a clean-up step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components. The separated analyte is subsequently introduced into a mass spectrometer for detection and quantification. Identification is based on the retention time and the mass spectrum of the analyte, while quantification is typically performed using an internal or external standard calibration.
Experimental Protocols
1. Sample Preparation
Sample preparation is a critical step to ensure accurate and reproducible results. The choice of extraction and clean-up procedure depends on the sample matrix.
1.1. Extraction from Solid Matrices (e.g., Grains, Fruits, Vegetables, Soil)
-
Objective: To efficiently extract this compound from the solid sample into a solvent.
-
Procedure:
-
Weigh a representative homogenized sample (e.g., 10-20 g of fruits/vegetables or 10 g of grains).
-
Add a suitable volume of water (e.g., 20 mL) and allow the sample to soak for a period (e.g., 2 hours) to improve extraction efficiency.
-
Add an extraction solvent, typically acetone or an acetone-methylene chloride mixture, and homogenize the sample.
-
Filter the mixture to separate the liquid extract from the solid residue.
-
Repeat the extraction of the residue with an additional portion of the solvent to ensure complete recovery.
-
Combine the filtrates.
-
1.2. Extraction from Water Samples
-
Objective: To isolate and concentrate this compound from aqueous samples.
-
Procedure:
-
Collect water samples in amber glass bottles.
-
Solid-phase extraction (SPE) is commonly employed for water samples.
-
Condition an SPE cartridge (e.g., Strata-X or similar) according to the manufacturer's instructions.
-
Pass a known volume of the water sample through the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the trapped this compound with a suitable solvent, such as dichloromethane.
-
1.3. Clean-up
-
Objective: To remove matrix components that may interfere with the GC-MS analysis.
-
Procedure:
-
The crude extract is often subjected to a clean-up step using solid-phase extraction (SPE) cartridges.
-
Commonly used cartridges for clean-up include porous diatomaceous earth, graphitized carbon black, and synthetic magnesium silicate.
-
The extract is loaded onto the conditioned cartridge(s), and the analyte is eluted with an appropriate solvent mixture (e.g., ethyl acetate/n-hexane).
-
The eluate is then concentrated, often under a gentle stream of nitrogen, to a small volume before GC-MS analysis. Due to the volatility of this compound, care should be taken during the concentration step to avoid analyte loss.
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify this compound in the prepared sample extract.
2.1. Instrumental Conditions
The following table summarizes typical GC-MS parameters for this compound analysis. It is important to note that these parameters may need to be optimized for specific instruments and applications.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Injection Port Temperature | 150-280°C (A lower temperature of 150°C is recommended for improved sensitivity) |
| Injection Mode | Splitless or Pulsed Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |
| Column | DB-5ms, HP-5, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial temperature of 70°C for 5 min, then ramp at 55°C/min to 250°C, hold for 0.75 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |
| Monitored Ions (m/z) | Target ion: 89.0, Qualifier ion: 45.0 |
2.2. Calibration
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., n-hexane) at concentrations spanning the expected range in the samples.
-
Inject the standard solutions into the GC-MS system and generate a calibration curve by plotting the peak area or height against the concentration.
2.3. Quantification
-
Inject the prepared sample extract into the GC-MS system.
-
Calculate the concentration of this compound in the sample by comparing its peak area or height to the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Analysis by GC-MS
| Matrix | Linearity Range | LOD/LOQ | Recovery (%) | RSD (%) | Reference |
| Foodstuffs (rice, soybean, spinach, etc.) | 0.01 - 0.5 mg/kg | LOQ: 0.01 mg/kg | 70.5 - 111.7 | 4.4 - 11.0 | |
| Water | Not Specified | LOD: 0.005 µg/L | Not Specified | Not Specified | |
| Urine and Plasma | 0.5 - 25.0 µg/mL | LOD: 0.25 µg/mL | Low | 12.6 |
Mandatory Visualization
Caption: Experimental workflow for this compound residue analysis by GC-MS.
References
Application Note: Solid-Phase Extraction for the Determination of Metaldehyde in Soil Matrices
Abstract
This application note details a robust and reliable method for the extraction and cleanup of metaldehyde from various soil matrices using solid-phase extraction (SPE). The protocol is intended for researchers, scientists, and professionals in environmental science and drug development who are engaged in the analysis of pesticide residues. The described methodology combines a simple solvent extraction with a subsequent optional solid-phase extraction cleanup step to ensure high recovery rates and accurate quantification by liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a widely used molluscicide for the control of slugs and snails in agriculture and horticulture.[1] Its application can lead to the contamination of soil and water resources.[2][3] Due to its potential environmental impact, sensitive and accurate methods for the determination of this compound residues in soil are crucial. Soil, being a complex matrix, presents analytical challenges due to the presence of co-extractives that can interfere with quantification and cause matrix suppression effects in mass spectrometry.[4][5] This protocol provides a detailed procedure for the extraction of this compound from soil followed by an optional solid-phase extraction cleanup to remove interfering substances prior to instrumental analysis.
Data Presentation
The following table summarizes the quantitative data from a validation study of a method for this compound extraction from various soil types. The method demonstrated high recovery rates, indicating its suitability for different soil matrices.
| Soil Type | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Pasture Clay Loam | 1.5 | 105 | 1.9 |
| Pasture Clay Loam | 0.15 | 113 | 1.3 |
| Lufa 2.2 (Sand) | 1.5 | 100 | 1.3 |
| Lufa 2.2 (Sand) | 0.15 | 101 | 1.3 |
| Lufa 2.3 (Loamy Sand) | 1.5 | 104 | 1.2 |
| Lufa 2.3 (Loamy Sand) | 0.15 | 105 | 1.9 |
| Lufa 2.4 (Sandy Loam) | 1.5 | 132 | 1.8 |
| Lufa 2.4 (Sandy Loam) | 0.15 | 120 | 1.9 |
| Lufa 6S (Silty Clay) | 1.5 | 108 | 1.5 |
| Lufa 6S (Silty Clay) | 0.15 | 109 | 1.3 |
Data adapted from Keighley et al., 2021. The high recoveries were achieved with an optimized LC-MS method following methanol extraction, which was developed to minimize matrix effects without a separate clean-up protocol.
Experimental Protocols
This section provides a detailed methodology for the extraction and optional cleanup of this compound from soil samples.
Part 1: Soil Sample Extraction
This procedure is adapted from a validated method for this compound quantification in soil.
-
Sample Preparation:
-
Weigh 20 g of soil (on a dry weight basis) into a 50 mL centrifuge tube.
-
Adjust the moisture content to 60% of the maximum water holding capacity (MWHC) with deionized water.
-
For recovery studies, spike the samples with a known concentration of this compound standard solution.
-
-
Solvent Extraction:
-
Add 25 mL of methanol to the centrifuge tube.
-
Shake the tube on a horizontal shaker at 200 rpm for 30 minutes.
-
Centrifuge the sample at 3500 rpm for 5 minutes.
-
Carefully decant the supernatant into a clean collection vial. This is Extract A .
-
Repeat the extraction process on the soil pellet with another 25 mL of methanol.
-
Centrifuge and decant the supernatant into a separate vial. This is Extract B .
-
Combine Extract A and Extract B for analysis or further cleanup.
-
Part 2: Optional Solid-Phase Extraction (SPE) Cleanup
For soil matrices with high levels of co-extractives, an SPE cleanup step can be employed to improve the accuracy and precision of the analysis. The following is a general procedure that can be adapted.
-
SPE Cartridge Selection:
-
Based on the polar nature of this compound, a C18 (octadecylsilane) or a polymeric sorbent is recommended. For extracts containing pigments or fatty acids, a primary secondary amine (PSA) sorbent can also be effective.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take a known volume of the combined methanol extract and dilute it with deionized water to a final methanol concentration of less than 10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the LC-MS system) for analysis.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from soil matrices.
Caption: Workflow for this compound Extraction and Cleanup in Soil.
References
- 1. weber.hu [weber.hu]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method development and validation for the quantification of this compound in soil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toxicological Assays of Metaldehyde in Non-Target Organisms
Introduction
Metaldehyde is a widely used molluscicide for the control of slugs and snails in agriculture and horticulture. While effective against target pests, concerns exist regarding its potential toxicity to non-target organisms. These application notes provide a comprehensive overview of the toxicological effects of this compound on various non-target species and detail standardized protocols for assessing its toxicity. This information is intended to guide researchers, scientists, and drug development professionals in evaluating the environmental safety of this compound and developing safer alternatives.
Data Presentation: Quantitative Toxicity of this compound
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms, expressed as median lethal dose (LD50), median lethal concentration (LC50), and No Observed Effect Concentration (NOEC).
Table 1: Acute Toxicity of this compound to Non-Target Vertebrates
| Species | Common Name | Endpoint | Value (mg/kg bw) |
| Canis lupus familiaris | Dog | LD50 | 100 - 1000 |
| Felis catus | Cat | LD50 | 207 |
| Rattus norvegicus | Rat | LD50 | 227 - 690 |
| Mus musculus | Mouse | LD50 | 200 |
| Cavia porcellus | Guinea pig | LD50 | 175 - 700 |
| Oryctolagus cuniculus | Rabbit | LD50 | 290 - 1250 |
| Equus caballus | Horse | LD50 | 60 |
| Various Avian Species | Birds | LD50 | ~100 - 600 |
Table 2: Acute and Chronic Toxicity of this compound to Non-Target Invertebrates and Aquatic Organisms
| Species | Common Name | Endpoint | Value |
| Eisenia fetida | Earthworm | LD50 (oral) | >10,000 mg/kg |
| Daphnia magna | Water Flea | 48-hr EC50 | >77.66 mg/L |
| Oncorhynchus mykiss | Rainbow Trout | 96-hr LC50 | 69 mg/L |
| Apis mellifera | Honeybee | Acute Oral LD50 | >87.5 µ g/bee |
| Skeletonema costatum | Marine Diatom | 96-hr NOAEC (Area under the curve) | 47.9 mg ai/L |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below, based on internationally recognized guidelines.
Earthworm Acute and Reproduction Toxicity Test (OECD 207 & 222)
This protocol assesses the acute and chronic toxicity of this compound to the earthworm Eisenia fetida.
a. Principle: Adult earthworms are exposed to this compound mixed into artificial soil. For acute toxicity (OECD 207), mortality is assessed over 14 days. For chronic toxicity and reproduction (OECD 222), adult mortality and sublethal effects (e.g., weight change) are assessed after 28 days, and effects on reproduction (number of juveniles) are determined after a further 28 days.
b. Materials:
-
Test organism: Adult Eisenia fetida (2-12 months old, with clitellum).
-
Artificial soil: 10% sphagnum peat, 20% kaolin clay, 70% industrial sand, and calcium carbonate to adjust pH to 6.0 ± 0.5.
-
Test substance: this compound.
-
Test containers: Glass beakers or other suitable containers.
c. Procedure:
-
Preparation of Test Substrate: Prepare the artificial soil and adjust its moisture content. Mix the test substance into the soil at a range of concentrations. A control group with untreated soil should be included.
-
Acclimatization: Acclimatize the earthworms to the test conditions for at least 24 hours.
-
Exposure: Introduce 10 adult earthworms into each test container containing the treated or control soil.
-
Incubation: Maintain the test containers in a controlled environment (20 ± 2°C, continuous light) for the duration of the test.
-
Observations (OECD 207 - Acute): Record mortality and behavioral changes at 7 and 14 days.
-
Observations (OECD 222 - Reproduction):
-
After 28 days, remove the adult worms, record mortality, and weigh them.
-
Return the soil to the containers and incubate for another 28 days.
-
After this period, count the number of juvenile worms.
-
-
Data Analysis: Determine the LC50 for acute toxicity and the ECx (e.g., EC50, EC10) and NOEC for reproduction.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This protocol evaluates the acute toxicity of this compound to the freshwater crustacean Daphnia magna.[1]
a. Principle: Young daphnids are exposed to a range of this compound concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[2][3]
b. Materials:
-
Test organism: Daphnia magna, less than 24 hours old.[1]
-
Test medium: Reconstituted water or a suitable natural water.
-
Test substance: this compound.
-
Test vessels: Glass beakers or other inert containers.
c. Procedure:
-
Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance in the test medium. A control group with only the test medium should be included.
-
Exposure: Introduce at least 20 daphnids, divided into four replicates of five, into each test concentration and the control.[4]
-
Incubation: Maintain the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.
-
Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours.
-
Data Analysis: Calculate the EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours.
Fish Acute Toxicity Test (OECD 203)
This protocol assesses the acute toxicity of this compound to fish.
a. Principle: Fish are exposed to a range of this compound concentrations for 96 hours, and mortality is observed.
b. Materials:
-
Test organism: A suitable fish species (e.g., Rainbow trout - Oncorhynchus mykiss).
-
Test water: Dechlorinated tap water or reconstituted water.
-
Test substance: this compound.
-
Test tanks: Glass or other inert material.
c. Procedure:
-
Acclimatization: Acclimatize the fish to the test conditions for at least 12 days.
-
Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance in the test water. A control group with only test water should be included.
-
Exposure: Introduce a group of fish (e.g., 7-10) into each test tank.
-
Incubation: Maintain the test tanks at a constant temperature suitable for the species, with a controlled photoperiod (e.g., 16 hours light, 8 hours dark), for 96 hours.
-
Observations: Record mortality and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.
-
Data Analysis: Determine the LC50 (the concentration that is lethal to 50% of the fish) at 96 hours.
Honeybee Acute Oral Toxicity Test (OECD 213)
This protocol evaluates the acute oral toxicity of this compound to adult honeybees (Apis mellifera).
a. Principle: Honeybees are fed a sucrose solution containing a range of this compound concentrations, and mortality is assessed over 48 to 96 hours.
b. Materials:
-
Test organism: Young adult worker honeybees from a healthy, queen-right colony.
-
Test diet: 50% (w/v) sucrose solution.
-
Test substance: this compound.
-
Test cages: Small cages suitable for housing 10 bees.
c. Procedure:
-
Preparation of Dosing Solutions: Prepare a geometric series of at least five concentrations of the test substance in the sucrose solution. A control group receiving only the sucrose solution should be included.
-
Exposure: Place groups of 10 bees in each test cage and provide them with the dosing solution for a set period (e.g., up to 6 hours).
-
Post-exposure: After the exposure period, replace the dosing solution with a fresh, untreated sucrose solution.
-
Incubation: Maintain the cages in the dark at 25 ± 2°C.
-
Observations: Record mortality at 4, 24, and 48 hours. If mortality increases by more than 10% between 24 and 48 hours, the observation period should be extended to 96 hours.
-
Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the bees) in µg of active substance per bee.
Avian Acute Oral Toxicity Test (OECD 223)
This protocol is designed to determine the acute oral toxicity of this compound to birds.
a. Principle: The test substance is administered as a single oral dose to birds, and mortality and sublethal effects are observed for at least 14 days. The test can be conducted as a limit test (a single high dose) or a dose-response study to determine the LD50.
b. Materials:
-
Test organism: A suitable bird species (e.g., Bobwhite quail or Mallard duck).
-
Test substance: this compound.
-
Administration equipment: Gavage tube or capsules.
c. Procedure:
-
Acclimatization: Acclimatize the birds to the test conditions.
-
Dosing: Administer a single oral dose of the test substance. For a dose-response study, use a geometric series of at least three dose levels. A control group receiving a placebo should be included.
-
Observation Period: Observe the birds for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Conduct a gross necropsy on all birds at the end of the study.
-
Data Analysis: For a dose-response study, calculate the LD50. For a limit test, determine if the LD50 is above the tested dose.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for toxicological assessment of this compound.
Signaling Pathway of this compound Neurotoxicity
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
References
Efficacy Testing of Novel Metaldehyde Bait Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficacy testing of novel metaldehyde bait formulations against pest mollusks, such as snails and slugs. These guidelines are intended to assist in the standardized evaluation of new molluscicide products, ensuring robust and comparable data generation for research and development purposes.
Introduction to this compound and its Mode of Action
This compound is a cyclic tetramer of acetaldehyde widely used as a molluscicide to control slugs and snails in agriculture and horticulture.[1][2] It is typically formulated as bait pellets, which often include attractants like bran or molasses.[1][2] The primary mode of action of this compound is as a stomach and contact poison.[3] Upon ingestion or contact, it causes irreversible damage to the mucus-producing cells in mollusks. This leads to excessive mucus secretion, resulting in dehydration, immobilization, and eventual death. This compound also acts as a neurotoxin, depressing the central nervous system and causing malfunctions in the respiratory and vasomotor systems.
While effective, concerns about this compound's environmental impact and potential toxicity to non-target organisms have driven the development of novel bait formulations. These new formulations aim to improve target specificity, reduce the amount of active ingredient required, and enhance bait persistence in various weather conditions.
Data Presentation: Comparative Efficacy of this compound Formulations
The following tables summarize quantitative data from various studies, comparing the efficacy of novel and standard this compound bait formulations.
Table 1: Mortality Rates of Cornu aspersum (Brown Garden Snail) with Novel vs. Standard this compound Baits
| Treatment | This compound Concentration (g/kg) | Application Method | Mortality Rate after 28 days (%) | Study Reference |
| Baitchain 15 | 15 | Cord tied around tree trunk | Significant mortality | |
| Sluggit 15 | 15 | Broadcast on soil | Lower than Baitchain 15 | |
| Baitchain 40 | 40 | Cord tied around tree trunk | Significantly higher than 15 g/kg treatments | |
| Sluggit 40 | 40 | Broadcast on soil | Similar to Baitchain 40 | |
| Baitchain 15 + Sluggit 15 | 15 + 15 | Combined application | Significant mortality | |
| Baitchain 40 + Sluggit 40 | 40 + 40 | Combined application | Highest mortality levels | |
| Control | 0 | No treatment | Minimal |
Table 2: Efficacy of a Novel Coated this compound Bait (Agtech) against Slugs (Deroceras spp.)
| Treatment | Active Ingredient | Application Rate (kg a.i./ha) | Efficacy | Study Reference |
| Agtech | This compound | 0.09 | Comparable to standard baits | |
| Agtech | This compound | 0.18 | Comparable to standard baits | |
| Agtech | This compound | 0.36 | Comparable to standard baits | |
| Mesurol | Methiocarb | 0.2 | Standard for comparison | |
| Blitzem | This compound | 0.81 | Standard for comparison |
Table 3: Sublethal Effects of this compound on Pomacea canaliculata (Apple Snail)
| Parameter | Exposure | Effect | Study Reference |
| Acetylcholinesterase (AChE) | 24h and 48h | Significantly affected | |
| Glutathione S-transferase (GST) | 24h and 48h | Significantly affected | |
| Carboxylesterase (CarE) | 48h | Increased activity | |
| Total Antioxidant Capacity (TAC) | 24h and 48h | Increased activity | |
| Digestive Gland Histopathology | 24h and 48h | Atrophy of digestive cells, widening of hemolymph gap | |
| Gill Histopathology | 24h and 48h | Disorganized and necrotic columnar cells |
Experimental Protocols
Detailed methodologies for key experiments in evaluating the efficacy of novel this compound bait formulations are provided below.
Laboratory Bioassays
3.1.1. No-Choice Feeding Assay
This assay evaluates the direct toxicity and acceptability of a single bait formulation.
-
Objective: To determine the mortality rate and bait consumption when no alternative food source is available.
-
Materials:
-
Test organisms (e.g., slugs or snails of a specific species and size).
-
Plastic containers (e.g., Petri dishes or larger trays) with lids containing small air holes.
-
Substrate (e.g., moist filter paper or soil).
-
Test bait formulation.
-
Control (placebo bait without the active ingredient).
-
Balance for weighing baits and organisms.
-
-
Protocol:
-
Acclimate test organisms for at least 24 hours in a controlled environment (e.g., 20°C, high humidity) with a standard food source (e.g., lettuce), followed by a 24-hour starvation period.
-
Prepare the test arenas by placing a moist substrate at the bottom of each container.
-
Weigh a specific amount of the test bait and place it in the center of the arena. For the control group, use a placebo bait.
-
Introduce a predetermined number of test organisms (e.g., 5-10 snails) into each arena.
-
Maintain the arenas in a controlled environment for the duration of the experiment (e.g., 72 hours).
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Death can be confirmed by lack of response to prodding with a blunt instrument.
-
At the end of the assay, remove any remaining bait, dry it, and weigh it to calculate the amount consumed.
-
Replicate each treatment and the control multiple times (at least 5 replicates are recommended).
-
3.1.2. Choice Feeding Assay
This assay assesses the relative attractiveness and palatability of a novel bait formulation compared to a standard bait or a food source.
-
Objective: To determine if mollusks show a preference for the novel bait formulation.
-
Materials:
-
Same as the no-choice assay, with the addition of a standard bait formulation or a preferred food source (e.g., fresh lettuce).
-
-
Protocol:
-
Follow the same acclimation and starvation procedure as in the no-choice assay.
-
In each test arena, place a weighed amount of the novel bait and an equal amount of the standard bait (or food source) at opposite ends.
-
Introduce the test organisms into the center of the arena.
-
Record mortality and the position of the organisms at regular intervals.
-
At the end of the assay, weigh the remaining amounts of both baits to determine consumption.
-
Calculate a preference index if desired.
-
3.1.3. Olfactometer Bioassay
This assay evaluates the attractiveness of volatile compounds emitted by the bait.
-
Objective: To determine if the odor of the novel bait is attractive to mollusks.
-
Materials:
-
Y-tube or multi-arm olfactometer.
-
Air pump to provide a constant, purified airflow.
-
Test chambers for placing the bait formulations.
-
Test organisms.
-
-
Protocol:
-
Set up the olfactometer in a controlled environment with uniform lighting and temperature.
-
Place the novel bait in one arm's test chamber and a control (e.g., empty chamber or placebo bait) in the other arm.
-
Introduce a single mollusk at the base of the main arm.
-
Observe the organism's movement and record which arm it chooses and the time taken to make a choice. A choice is typically recorded when the organism moves a certain distance into an arm.
-
Allow a set amount of time for each organism to make a choice (e.g., 10-15 minutes).
-
After each trial, clean the olfactometer thoroughly to remove any chemical cues.
-
Repeat the experiment with a sufficient number of individuals to allow for statistical analysis.
-
Semi-Field and Field Trials
3.2.1. Plot Design and Setup
-
Objective: To evaluate the efficacy of the novel bait formulation under more realistic environmental conditions.
-
Protocol:
-
Select a suitable field site with a known population of the target pest.
-
Establish multiple plots of a defined size (e.g., 5m x 5m).
-
Use a randomized complete block design to assign treatments to the plots. Treatments should include the novel bait, a standard commercial bait, and an untreated control.
-
If necessary, install barriers (e.g., metal or plastic sheeting) around each plot to prevent mollusk migration.
-
3.2.2. Pre-Treatment Population Assessment
-
Objective: To establish a baseline population density of the target pest in each plot.
-
Methods:
-
Trapping: Place traps (e.g., tiles or wet sacks) in each plot and count the number of mollusks found underneath after a set period.
-
Direct Counts: In the evening or early morning during peak activity, use a standardized search time per plot to count all visible mollusks.
-
3.2.3. Bait Application and Post-Treatment Assessment
-
Protocol:
-
Apply the bait formulations to the respective plots according to the manufacturer's recommended rate.
-
Conduct post-treatment population assessments at regular intervals (e.g., 3, 7, 14, and 28 days after application) using the same methods as the pre-treatment assessment.
-
Count the number of dead mollusks found on the soil surface in each plot.
-
Assess crop damage by counting the number of damaged plants or rating the level of damage on a standardized scale.
-
Monitor and record environmental conditions such as temperature, humidity, and rainfall throughout the trial.
-
Visualizations
Experimental Workflow
Caption: Workflow for efficacy testing of novel this compound baits.
Signaling Pathway of this compound's Physiological Impact
Caption: Physiological impact pathway of this compound in mollusks.
References
Application Notes and Protocols for Field Study Design: Assessing Metaldehyde Runoff from Agricultural Land
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for designing and implementing a field study to assess metaldehyde runoff from agricultural land. These protocols cover site selection, experimental design, sample collection and analysis, and data interpretation to generate robust and reliable data for environmental risk assessment.
Introduction
This compound is a widely used molluscicide to control slugs and snails in various agricultural and horticultural crops.[1] Due to its physicochemical properties, including high mobility in soil, this compound can be transported from treated fields into surface water bodies via runoff, particularly during rainfall events.[1][2][3] Monitoring and understanding the dynamics of this compound runoff are crucial for assessing its environmental impact and ensuring the safety of drinking water sources, as conventional water treatment methods are often ineffective at removing it.[4] This document provides detailed application notes and protocols for designing and conducting a field study to quantify this compound runoff from agricultural land.
Field Study Design and Planning
A robust field study design is fundamental to obtaining meaningful data. The design should be tailored to the specific research questions, but the following components are essential.
Site Selection
The choice of study site is critical and should be representative of typical agricultural practices and environmental conditions where this compound is used. Key factors to consider include:
-
Soil Type and Properties: Soil texture (e.g., sandy loam, clay), organic matter content, and permeability influence water infiltration and runoff rates.
-
Topography: The slope of the field significantly impacts the velocity and volume of surface runoff.
-
Land Use and Crop Type: The study should be conducted on land with a history of agricultural use and with crops where this compound is typically applied.
-
Proximity to Water Bodies: The distance to and connectivity with surface water (e.g., ditches, streams, rivers) are important for assessing the potential for contamination.
-
Meteorological Conditions: The region should have well-defined rainfall patterns to allow for the study of runoff events.
Experimental Plot Design
The experimental setup can range from small-scale plots to larger watershed-level studies.
-
Microplots/Mesoplots (Controlled Studies): These are small, bounded plots (e.g., 2 m x 5 m) that allow for controlled experiments with treatments and replicates. They are particularly useful for comparing different agricultural practices or formulations under standardized conditions, often using rainfall simulators.
-
Field-Scale Plots (Natural Rainfall Studies): These are larger areas within a field that are managed under real-world conditions. They provide more realistic data on runoff under natural rainfall but offer less experimental control.
-
Catchment/Watershed-Scale Monitoring: This approach involves monitoring a whole catchment area to understand the integrated runoff from multiple fields and land uses. It provides a holistic view but makes it challenging to attribute pollution to a specific source.
A randomized complete block design is often recommended for plot-based studies to minimize the effects of field variability. This design involves replicating each treatment within blocks, where each block represents a relatively uniform area of the field.
Treatments and Controls
A typical study might include the following treatments:
-
Control Plot: No this compound application.
-
Standard Practice Plot: Application of this compound according to standard farmer practices (label rates and timing).
-
Best Management Practice (BMP) Plot: Implementation of mitigation measures, such as buffer strips, reduced tillage, or alternative slug control methods, to assess their effectiveness in reducing runoff.
Each treatment should be replicated at least three times to ensure statistical validity.
Experimental Protocols
This compound Application
-
Timing: Apply this compound pellets during the typical application season (e.g., autumn/winter) to coincide with periods of higher rainfall and slug activity.
-
Rate: Apply at the manufacturer's recommended rate. The maximum application rate is often around 210 g of active ingredient per hectare.
-
Method: Use calibrated application equipment to ensure a uniform distribution of pellets across the plots.
Rainfall Simulation (for controlled studies)
Rainfall simulators are used to apply rainfall at a controlled intensity and duration, allowing for standardized comparisons between treatments.
-
Protocol:
-
Position the rainfall simulator over the plot.
-
Calibrate the simulator to deliver a consistent rainfall intensity (e.g., 70 mm/h).
-
Apply rainfall for a predetermined duration to generate sufficient runoff for sample collection (e.g., 30 minutes of continuous runoff).
-
Conduct simulations at set intervals after this compound application (e.g., 1, 3, 7, and 14 days) to assess the change in runoff potential over time.
-
Runoff Sample Collection
-
Equipment: Install runoff collectors at the downslope edge of each plot to capture surface runoff. These typically consist of a collection trough that channels the water into a collection system.
-
Procedure:
-
During a runoff event (either natural or simulated), collect discrete water samples at regular intervals (e.g., every 5-10 minutes) to capture the hydrograph and pollutograph.
-
Alternatively, a flow-proportional composite sampler can be used to collect a single representative sample for the entire event.
-
Measure the total volume of runoff from each plot for each event to calculate total this compound loss.
-
Water Sample Handling and Preservation
Proper sample handling is crucial to prevent degradation of this compound.
-
Containers: Collect samples in 500 mL amber glass bottles with PTFE-lined screw caps.
-
Preservation: If the analysis is not performed immediately, samples should be preserved. One common method is the addition of sodium thiosulfate.
-
Storage and Transport: Store samples in the dark at approximately 4°C (e.g., in a cooler with ice packs) and transport them to the laboratory as soon as possible. The maximum recommended storage time before analysis is typically 31 days under refrigerated conditions.
Soil Sample Collection
Collect soil samples before and after this compound application and after runoff events to assess the concentration and persistence of this compound in the soil.
-
Procedure:
-
Collect composite soil samples from the top 0-5 cm of each plot.
-
Store soil samples in appropriate containers and transport them to the laboratory for analysis.
-
Analytical Methodology
The analysis of this compound in water and soil samples requires sensitive and specific analytical methods.
Sample Preparation
-
Water Samples: Depending on the analytical method, water samples may be analyzed directly or may require a pre-concentration step, such as solid-phase extraction (SPE).
-
Soil Samples: this compound is typically extracted from soil using an organic solvent.
Analytical Instrumentation
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for the quantification of this compound in environmental samples due to its high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used but may require a more extensive sample preparation process.
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: this compound Concentrations in Runoff Water
| Treatment | Days After Application | Runoff Event | Mean this compound Concentration (µg/L) | Standard Deviation |
| Control | 1 | 1 | < LOQ | - |
| Standard Practice | 1 | 1 | 5.2 | 1.3 |
| Best Management Practice | 1 | 1 | 2.8 | 0.8 |
| Standard Practice | 7 | 2 | 2.1 | 0.6 |
| Best Management Practice | 7 | 2 | 0.9 | 0.3 |
LOQ: Limit of Quantification
Table 2: Total this compound Loss in Runoff
| Treatment | Days After Application | Runoff Event | Mean Total Runoff (L) | Mean this compound Loss (mg/ha) | Percentage of Applied this compound Lost |
| Standard Practice | 1 | 1 | 150 | 780 | 0.37% |
| Best Management Practice | 1 | 1 | 120 | 336 | 0.16% |
| Standard Practice | 7 | 2 | 200 | 420 | 0.20% |
| Best Management Practice | 7 | 2 | 160 | 144 | 0.07% |
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between treatments.
-
Correlation Analysis: Investigate the relationships between this compound runoff and factors such as rainfall intensity, duration, and antecedent soil moisture.
-
Modeling: Use the collected data to calibrate and validate pesticide runoff models (e.g., PRZM) to predict this compound transport under different scenarios.
Visualizations
Experimental Workflow
Caption: Workflow for a field study on this compound runoff.
Logical Relationships in Runoff Assessment
Caption: Factors influencing this compound runoff and its environmental impact.
References
- 1. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Highly variable soil dissipation of this compound can explain its environmental persistence and mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Analytical standards and reference materials for metaldehyde quantification
Introduction
Metaldehyde is a widely used molluscicide for controlling slugs and snails in agriculture and horticulture. Its potential for environmental contamination, particularly of water sources, necessitates robust and reliable analytical methods for its quantification. These application notes provide detailed protocols for the determination of this compound in various matrices using analytical standards and reference materials. The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Analytical Standards and Reference Materials
The accuracy of this compound quantification relies on the use of high-purity analytical standards and certified reference materials (CRMs). Several reputable suppliers offer this compound standards suitable for chromatographic analysis.
Table 1: Commercially Available this compound Analytical Standards and Reference Materials
| Supplier | Product Name/Number | Purity/Certification | CAS Number |
| LGC Standards | TRC-S634800 | API Grade | 9067-32-7 |
| EPS0781000 | Monograph only | ||
| Sigma-Aldrich | PESTANAL® 36611 | Analytical Standard | 9002-91-9 |
| AccuStandard | P-600N | Certified Reference Material | 9002-91-9 |
| CPAChem | SB24660.100 | Certified Purity: 97.7 +/- 0.3 % (ISO 17034, ISO/IEC 17025) | 108-62-3 |
| Thermo Scientific | A1529218 | 98% | 108-62-3 |
When selecting a standard, it is crucial to consider the specific requirements of the analytical method and any regulatory guidelines. Certified reference materials are recommended for method validation and to ensure traceability of measurements.[1][2][3][4][5]
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of calibration and quality control (QC) standards is fundamental to quantitative analysis.
Protocol 2.1.1: Preparation of this compound Stock and Working Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of a this compound analytical standard.
-
Dissolve the standard in a suitable solvent such as methanol or acetone in a 100-mL volumetric flask.
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
This stock solution should be stored at 2-8°C and can be stable for an extended period.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., n-hexane for GC-MS, or methanol/water for LC-MS/MS) to prepare a series of working standards.
-
The concentration range for the calibration curve should bracket the expected concentration of this compound in the samples. For example, for the analysis of agricultural products by GC-MS, a calibration curve in the range of 0.002–0.04 mg/L can be prepared. For pesticide formulations, a higher concentration range such as 0.70 to 1.30 mg/mL may be appropriate.
-
Prepare fresh working standards regularly.
-
Sample Preparation and Extraction
The choice of sample preparation method depends on the matrix being analyzed.
Protocol 2.2.1: Extraction of this compound from Agricultural Products (e.g., Grains, Fruits, Vegetables)
This protocol is suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Homogenization:
-
For grains, legumes, nuts, and seeds: Add 20 mL of water to 10.0 g of the sample and let it stand for 2 hours.
-
For fruits and vegetables: Take 20.0 g of the homogenized sample.
-
-
Extraction:
-
Add 100 mL of acetone to the prepared sample and homogenize.
-
Filter the mixture with suction.
-
Add an additional 50 mL of acetone to the residue on the filter paper, homogenize again, and filter.
-
Combine the filtrates and add acetone to a final volume of 200 mL.
-
-
Concentration:
-
Take an aliquot of the extract (e.g., 10-20 mL) and add a small amount of water (1-2 mL).
-
Concentrate the extract to approximately 3 mL at a temperature below 40°C.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a graphitized carbon black cartridge (250 mg) and a synthetic magnesium silicate cartridge (900 mg) with 5 mL of ethyl acetate/n-hexane (1:9, v/v).
-
Load the concentrated extract onto a porous diatomaceous earth cartridge and allow it to stand for 10 minutes.
-
Connect the graphitized carbon and synthetic magnesium silicate cartridges below the diatomaceous earth cartridge.
-
Elute the cartridges with 30 mL of ethyl acetate/n-hexane (1:9, v/v).
-
Concentrate the eluate to about 3 mL at below 40°C.
-
Add n-hexane to the concentrated solution to make a final volume of 5 mL. This is the test solution for GC-MS analysis.
-
Protocol 2.2.2: Extraction of this compound from Soil
This protocol is adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Extraction:
-
Weigh 50 g of the soil sample into an appropriate container.
-
Add 100 mL of methanol.
-
Shake the mixture vigorously for a specified period (e.g., 30 minutes).
-
-
Centrifugation and Filtration:
-
Centrifuge the extract to separate the soil particles.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
The resulting solution can be directly analyzed by LC-MS or diluted if necessary.
-
Protocol 2.2.3: Extraction of this compound from Water
This protocol describes a direct aqueous injection method for LC-MS/MS and a liquid-liquid extraction for GC-MS.
-
Direct Aqueous Injection for LC-MS/MS: For methods with high sensitivity, water samples can often be analyzed directly after filtration.
-
Liquid-Liquid Extraction for GC-MS:
-
Take a measured volume of the water sample (e.g., 80 mL).
-
Perform a serial extraction with dichloromethane in a separatory funnel.
-
Dry the combined organic extract and concentrate it to a small volume before GC-MS analysis.
-
Instrumental Analysis
Protocol 2.3.1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Injection: Inject 1 µL of the test solution. An injection port temperature of 150°C is recommended to improve sensitivity.
-
Separation: Use a suitable capillary column, such as an HP-5 or equivalent.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Create a calibration curve by plotting the peak area or height against the concentration of the this compound standard solutions. Calculate the concentration of this compound in the sample from this curve.
Protocol 2.3.2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Separation: A C18 or BEH Phenyl column can be used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solution (e.g., 1 mM ammonium acetate or water with a formic acid additive) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Similar to GC-MS, construct a calibration curve from the analysis of standard solutions and determine the concentration in the samples.
Quantitative Data Summary
The performance of the analytical methods is summarized in the following tables.
Table 2: Method Performance for this compound Quantification in Soil by LC-MS
| Parameter | Value |
| Recovery | 100-132% (average 109%) |
| Linearity (R²) | >0.99 |
| Matrix | Various soil types |
Table 3: Method Performance for this compound Quantification in Agricultural Products by GC-MS
| Parameter | Value |
| Calibration Range | 0.002–0.04 mg/L |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Matrix | Grains, fruits, vegetables |
Table 4: Method Performance for this compound Quantification in Pesticide Formulations by GC-FID
| Parameter | Value |
| Calibration Range | 0.70–1.30 mg/mL |
| Linearity (R²) | ≥0.99 |
| Recovery | 98–102% |
Visualized Workflows
The following diagrams illustrate the experimental workflows for this compound quantification.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 4. An improved method for measuring this compound in surface water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
In-Situ Monitoring of Metaldehyde in Surface Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaldehyde, a widely used molluscicide, is a growing concern due to its potential to contaminate surface water bodies. Its detection in raw water sources poses a significant challenge for water treatment facilities as it is not effectively removed by conventional treatment processes.[1] Continuous and reliable monitoring of this compound concentrations in rivers, lakes, and reservoirs is therefore crucial for environmental protection and ensuring the safety of drinking water. This document provides detailed application notes and protocols for in-situ and quasi-in-situ monitoring techniques for this compound in surface water.
Passive Sampling using Chemcatcher®
Passive sampling provides a time-weighted average (TWA) concentration of pollutants over the deployment period, offering a more representative picture of water quality compared to infrequent spot sampling. The Chemcatcher® is a passive sampling device that has been effectively used for monitoring this compound.
Principle
The Chemcatcher® passive sampler for this compound utilizes a receiving phase, typically a hydrophilic-lipophilic-balanced (HLB) disk, to sequester the analyte from the water.[2] A diffusion-limiting membrane, such as polyethersulfone (PES), controls the uptake rate of this compound onto the receiving phase.[2] The amount of this compound accumulated in the receiving phase over a known deployment period is used to calculate the TWA concentration in the water.
Quantitative Data
| Parameter | Value | Reference |
| Sampler Uptake Rate (Rs) | 15.7 mL day⁻¹ (Lab) | [2] |
| 17.8 mL day⁻¹ (In-field) | [2] | |
| Deployment Period | Typically 14 days | |
| Concentration Range Detected | ~0.03 - 2.90 µg L⁻¹ |
Experimental Protocol: Field Deployment and Sample Retrieval
Materials:
-
Chemcatcher® passive samplers with HLB receiving disks and PES membranes
-
Stainless steel deployment cage
-
Mooring equipment (chain, lock)
-
Field logbook and labels
-
Cooler with ice packs
-
Personal protective equipment (gloves)
Procedure:
-
Preparation: In a clean laboratory environment, assemble the Chemcatcher® samplers by placing the HLB disk and PES membrane into the PTFE body. Prepare field blanks by assembling samplers that will be exposed to the atmosphere during deployment and retrieval but not submerged in water.
-
Deployment Site Selection: Choose a representative location in the surface water body. Ensure the sampler will remain submerged throughout the deployment period and is protected from debris and vandalism.
-
Deployment:
-
Record the start date and time, location (GPS coordinates), and sampler IDs in the field logbook.
-
Place the Chemcatcher® samplers inside the stainless steel cage.
-
Securely attach the cage to a stable mooring point using a chain.
-
Submerge the cage in the water body, ensuring it is not in direct contact with the sediment.
-
Expose the field blank to the atmosphere for the duration of the deployment activities.
-
-
Retrieval:
-
After the desired deployment period (e.g., 14 days), retrieve the cage from the water.
-
Record the end date and time in the field logbook.
-
Carefully remove the Chemcatcher® samplers from the cage.
-
Expose the field blank to the atmosphere during the retrieval process.
-
Place each sampler in a labeled, sealed bag and store it in a cooler with ice packs for transport to the laboratory.
-
Experimental Protocol: Laboratory Analysis (LC-MS/MS)
Upon return to the laboratory, the HLB disks are extracted, and the extracts are analyzed, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dichloromethane (DCM)
-
Methanol
-
Internal standard (e.g., this compound-d16)
-
LC-MS/MS system
Procedure:
-
Extraction:
-
Dismantle the Chemcatcher® sampler in a clean laboratory.
-
Remove the HLB disk using clean forceps.
-
Place the disk in a vial and add a known volume of a suitable solvent (e.g., dichloromethane).
-
Add a known amount of internal standard.
-
Extract the this compound from the disk (e.g., by sonication).
-
-
Analysis:
-
Transfer the extract to an autosampler vial.
-
Analyze the extract using a validated LC-MS/MS method.
-
-
Calculation of TWA Concentration:
-
The TWA concentration (C_TWA) is calculated using the following formula: C_TWA = M / (Rs * t) Where:
-
M is the mass of this compound sequestered on the receiving disk (ng).
-
Rs is the sampler uptake rate (L/day).
-
t is the deployment period (days).
-
-
Workflow Diagram
On-site Analysis using Portable Gas Chromatography-Mass Spectrometry (GC-MS)
Portable GC-MS systems offer the potential for rapid, on-site analysis of this compound in surface water, providing near real-time data. While detailed, standardized protocols for this compound are still emerging, the general workflow can be outlined.
Principle
A water sample is collected and may undergo a rapid extraction or pre-concentration step. The extracted analytes are then injected into the portable GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer identifies and quantifies this compound based on its unique mass-to-charge ratio.
Quantitative Data (General Performance)
| Parameter | Value | Reference |
| Analysis Time | < 10 minutes per sample | |
| Limit of Quantitation (LOQ) | 7.3 ± 1.4 ng/mL (in serum, lab-based) | |
| General Performance | Lower sensitivity compared to benchtop instruments |
Note: Specific performance data for in-situ water analysis of this compound with portable GC-MS is limited in the reviewed literature.
Experimental Protocol (General Guideline)
Materials:
-
Portable GC-MS system
-
Sample collection vials
-
Extraction solvent (e.g., dichloromethane)
-
Internal standards
-
Portable power source
Procedure:
-
System Setup and Calibration:
-
Transport the portable GC-MS to the monitoring site.
-
Power on the instrument and allow it to stabilize.
-
Perform a system calibration according to the manufacturer's instructions, using certified standards of this compound.
-
-
Sample Collection:
-
Collect a water sample from the desired location in a clean vial.
-
-
Sample Preparation (if required):
-
A rapid liquid-liquid extraction may be necessary to transfer this compound from the water to an organic solvent.
-
Add a known volume of extraction solvent and an internal standard to the water sample.
-
Shake vigorously to ensure thorough mixing.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully draw a small volume of the organic layer into a syringe.
-
Inject the sample into the portable GC-MS.
-
Initiate the analysis run. The instrument will perform the separation and detection automatically.
-
-
Data Interpretation:
-
The instrument's software will identify and quantify this compound based on its retention time and mass spectrum.
-
Record the concentration and all relevant metadata (date, time, location).
-
Workflow Diagram
Electrochemical Sensors
Electrochemical sensors represent a promising technology for the development of low-cost, portable, and real-time monitoring devices for pesticides, including this compound.
Principle
Electrochemical sensors for pesticide detection often rely on the inhibition of an enzyme, such as acetylcholinesterase (AChE), by the target analyte. The sensor measures the change in the electrochemical signal (e.g., current or potential) resulting from this inhibition, which is proportional to the concentration of the pesticide. Other approaches involve the direct electrochemical oxidation or reduction of the pesticide molecule at the electrode surface.
Quantitative Data (General for Pesticides)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Varies widely depending on the specific sensor and pesticide (nM to µM range) | |
| Response Time | Typically in the range of minutes |
Note: Specific quantitative data for electrochemical sensors dedicated to this compound in surface water is not widely available in the reviewed literature.
Experimental Protocol (General Guideline)
Materials:
-
Handheld electrochemical sensor/meter
-
This compound-specific sensor probe
-
Calibration standards
-
Buffer solutions
-
Deionized water for rinsing
Procedure:
-
Sensor Calibration:
-
Before deployment, calibrate the sensor in the laboratory using a series of standard solutions of this compound with known concentrations.
-
Follow the manufacturer's instructions for the calibration procedure.
-
-
Field Measurement:
-
At the monitoring site, turn on the handheld meter.
-
Rinse the sensor probe with deionized water and then with the sample water.
-
Immerse the sensor probe into the surface water body to the desired depth.
-
Allow the reading to stabilize.
-
Record the this compound concentration displayed on the meter.
-
Repeat the measurement at different locations if required.
-
-
Post-measurement Care:
-
After use, rinse the sensor probe thoroughly with deionized water.
-
Store the sensor according to the manufacturer's instructions to maintain its performance and lifespan.
-
Detection Principle Diagram
Summary and Future Perspectives
The monitoring of this compound in surface water is essential for safeguarding public health and the environment. Passive sampling with devices like the Chemcatcher® provides a robust method for obtaining time-weighted average concentrations and is well-supported by laboratory analytical techniques such as LC-MS/MS.
For real-time, in-situ monitoring, portable GC-MS and electrochemical sensors offer significant potential. However, further research and development are needed to establish standardized protocols and validate their performance specifically for this compound in complex environmental matrices. As these technologies mature, they will provide valuable tools for rapid response to contamination events and for building a more comprehensive understanding of this compound's fate and transport in the aquatic environment.
References
QuEChERS Method for Metaldehyde Extraction from Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of metaldehyde from various plant tissues using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The information is intended to guide researchers in developing and validating their own methods for the quantitative analysis of this molluscicide in diverse plant matrices.
Introduction
This compound is a commonly used molluscicide to control slugs and snails in agriculture and horticulture. Its potential presence in food crops necessitates reliable and efficient analytical methods for residue monitoring to ensure food safety. The QuEChERS method has emerged as a popular sample preparation technique for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1][2] This document outlines the standardized QuEChERS procedure and specific modifications for the extraction of this compound from plant tissues such as leafy greens and fruits.
Principle of the QuEChERS Method
The QuEChERS method involves two main steps:
-
Extraction: A homogenized plant sample is extracted with acetonitrile, a water-miscible solvent. The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers. This "salting out" effect partitions the pesticides, including this compound, into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids. The choice of sorbents depends on the specific characteristics of the plant matrix.
Quantitative Data Summary
The following tables summarize the performance characteristics of the QuEChERS method for this compound extraction from different plant tissues based on validated analytical studies.
Table 1: Method Performance for this compound in Vegetables
| Parameter | Result | Reference |
| Recovery | 73.0% - 98.0% | |
| Limit of Detection (LOD) | 0.01 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.004 mg/kg | |
| Relative Standard Deviation (RSD) | < 15.0% |
Table 2: Representative Method Performance for Pesticides in Strawberries (as a fruit matrix example)
| Parameter | Result | Reference |
| Recovery | 70% - 125% | [1] |
| Limit of Detection (LOD) Range | 0.0001 - 0.0059 mg/kg | [1] |
| Limit of Quantification (LOQ) Range | 0.0003 - 0.0197 mg/kg | |
| Relative Standard Deviation (RSD) | < 10% |
Note: Data in Table 2 is for a multi-residue method including 35 pesticides in strawberries and serves as a general guideline for performance expectations.
Experimental Protocols
General Reagents and Materials
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Sodium acetate (CH₃COONa)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB)
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
-
Sample homogenizer (e.g., blender, food processor)
Protocol 1: this compound Extraction from Leafy Greens (e.g., Spinach, Lettuce)
This protocol is based on the AOAC Official Method 2007.01 with modifications for leafy green vegetables.
4.2.1. Sample Preparation and Extraction
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate internal standard, if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate for the AOAC version).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4.2.2. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
For matrices with high chlorophyll content like spinach, add 50 mg of GCB to the d-SPE tube.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: this compound Extraction from Fruits (e.g., Strawberries)
This protocol is adapted from general QuEChERS methods for high-sugar and acidic fruits.
4.3.1. Sample Preparation and Extraction
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate internal standard, if used.
-
Cap the tube and shake vigorously for 1 minute.
-
Add a buffered extraction salt mixture, such as 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate (EN 15662 version).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4.3.2. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent to remove sugars and other interferences.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis by LC-MS/MS.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the QuEChERS extraction of this compound from plant tissues.
Caption: QuEChERS workflow for this compound extraction from leafy greens.
Caption: QuEChERS workflow for this compound extraction from fruits.
Concluding Remarks
The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from a variety of plant tissues. The protocols outlined in this document serve as a starting point for method development and validation. It is crucial to optimize the d-SPE cleanup step based on the specific matrix to ensure accurate and reliable quantification of this compound residues. For regulatory purposes, all methods should be validated in-house to demonstrate acceptable performance in terms of recovery, precision, linearity, and limits of detection and quantification.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Metaldehyde Analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of metaldehyde by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[1][2][3] In complex matrices such as soil, water, and plant tissues, endogenous substances can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable results.
Q2: I am observing significant signal suppression for this compound in my soil samples. What are the recommended sample preparation techniques to mitigate this?
A: For soil samples, matrix suppression is a common challenge.[4][5] An effective and reliable approach is to optimize the extraction solvent and consider a column change to better separate this compound from interfering matrix components.
Experimental Protocol: Methanol Extraction for Soil Samples
This protocol is adapted from a validated method for this compound quantification in various soil types.
-
Sample Preparation: Weigh 50g of the soil sample into a centrifuge tube.
-
Extraction:
-
Add 100 mL of methanol to the soil sample.
-
Shake the mixture vigorously for 30 minutes.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
-
Sample Dilution: Dilute the collected supernatant 1:10 with water.
-
Filtration: Filter the diluted extract through a 0.2 µm nylon filter before injecting it into the LC-MS/MS system.
Chromatographic Optimization:
To further combat matrix effects, switching from a standard C18 column to a BEH Phenyl column has been shown to improve the separation of this compound from co-eluting matrix components, thereby reducing signal suppression.
Troubleshooting Guides
Problem: Poor recovery of this compound from water samples.
Solution: Optimize your Solid-Phase Extraction (SPE) protocol. An on-line SPE procedure can provide efficient enrichment and cleanup of water samples.
dot
Caption: Workflow for on-line SPE of water samples for this compound analysis.
Experimental Protocol: On-line SPE for Water Samples
This is a generalized protocol based on established methods for water analysis.
-
Cartridge Conditioning: Condition an Oasis HLB cartridge.
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Sample Loading: Load a large volume of the water sample (e.g., 1 mL) onto the enrichment column.
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Analyte Trapping and Wash: this compound is retained on the column while unretained matrix components are washed to waste.
-
Elution: The trapped this compound is then back-flushed from the enrichment column onto the analytical column for separation and detection.
This on-line approach minimizes sample handling and potential for contamination.
Problem: Inconsistent quantification across different sample batches.
Solution: This issue often points to variable matrix effects between samples. Implementing a robust calibration strategy is crucial for accurate and reproducible quantification.
Comparison of Calibration Strategies
| Calibration Strategy | Description | Pros | Cons |
| External Calibration | A calibration curve is prepared in a clean solvent. | Simple and quick to prepare. | Does not account for matrix effects, leading to inaccurate results in complex matrices. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. | Compensates for matrix effects by mimicking the sample environment. | Requires a representative blank matrix, which may not always be available. Matrix variability between samples can still be an issue. |
| Standard Addition | Known amounts of the analyte are added to aliquots of the actual sample. A calibration curve is then generated for each sample. | Effectively compensates for matrix effects specific to each individual sample. | Labor-intensive and time-consuming, as a separate calibration curve is needed for each sample. |
| Stable Isotope Dilution | A known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d16) is added to each sample as an internal standard. | Considered the gold standard for compensating for matrix effects and variations in sample preparation and instrument response. | Stable isotope-labeled standards can be expensive and are not always commercially available. |
dot
Caption: Decision tree for selecting a calibration strategy.
Experimental Protocol: Standard Addition
This protocol outlines the steps for performing standard addition for a soil extract.
-
Estimate Analyte Concentration: Perform a preliminary analysis of the sample extract to estimate the approximate concentration of this compound.
-
Prepare Aliquots: Take at least four equal aliquots of the sample extract.
-
Spike Aliquots: Keep one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution. A common approach is to spike at levels of 0.5x, 1x, and 1.5x the estimated sample concentration.
-
Analysis: Analyze all aliquots by LC-MS/MS.
-
Calibration Curve: Plot the peak area against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the concentration of this compound in the original sample.
Q3: What are the typical LC-MS/MS parameters for this compound analysis?
A: While specific parameters should be optimized for your instrument and application, the following provides a general starting point based on published methods.
LC Conditions
| Parameter | Typical Value |
| Column | C18 or BEH Phenyl (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Gradient | Start with a low percentage of organic phase, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step. |
MS/MS Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 177.1 ([M+H]⁺) or 194.1 ([M+NH₄]⁺) |
| Product Ions (m/z) | Common transitions include 177.1 > 149.1, 177.1 > 133.1, 194.1 > 177.1, 194.1 > 149.1 |
| Internal Standard | This compound-d16 (if available) |
Optimized LC Gradient for this compound in Soil Extracts
A study found that an optimized gradient with a BEH Phenyl column successfully mitigated matrix suppression. While the exact gradient will depend on the specific column and system, the principle is to have a shallow gradient around the elution time of this compound to maximize separation from matrix components.
Q4: I am analyzing this compound in plant matrices using a QuEChERS-based method, but I'm still seeing matrix effects. What can I do?
A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide residue analysis in food and plant matrices. However, for complex matrices, the cleanup step may need to be optimized.
dot
Caption: General workflow for QuEChERS sample preparation.
Troubleshooting QuEChERS for this compound:
-
Choice of d-SPE Sorbents: The cleanup step in QuEChERS involves dispersive solid-phase extraction (d-SPE). The choice of sorbents is critical for removing specific matrix interferences.
-
PSA (Primary Secondary Amine): Removes sugars and organic acids.
-
C18: Removes non-polar interferences like fats and waxes.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols. For pigmented plant extracts, GCB can be effective, but be aware that it can also retain planar analytes.
-
-
Sample Dilution: After the QuEChERS extraction and cleanup, diluting the final extract with the initial mobile phase can significantly reduce the concentration of matrix components being introduced into the LC-MS/MS system, thereby minimizing ion suppression.
-
Method Validation: It is essential to validate the QuEChERS method for each new matrix to ensure acceptable recovery and precision.
Quantitative Data on this compound Recovery
A study on the analysis of this compound in soil demonstrated that with an optimized extraction and LC-MS/MS method, recoveries between 100% and 132% were achievable across a range of soil types, with an average recovery of 109%. This indicates that with proper method development, high and consistent recoveries can be obtained even in challenging matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development and validation for the quantification of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metaldehyde Extraction from High-Organic Matter Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of metaldehyde from high-organic matter soils.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question: Why am I observing low or no recovery of this compound, especially at low spiking concentrations?
Possible Cause 1: Matrix Suppression
High concentrations of co-extracted organic matter, such as humic and fulvic acids, can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[1][2][3] This effect is often more pronounced at lower analyte concentrations.[2]
Solutions:
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Optimize Liquid Chromatography (LC) Method:
-
Switch to a different column chemistry. For example, a BEH Phenyl column may offer better separation from matrix components compared to a standard C18 column.[1]
-
Adjust the mobile phase gradient to better separate this compound from interfering compounds.
-
-
Employ Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction procedure as the samples. This helps to compensate for the matrix effect.
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Use the Standard Addition Method: Spike known amounts of this compound standard into sample aliquots. This can provide more accurate quantification in complex matrices by accounting for sample-specific matrix effects.
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Improve Sample Cleanup: Incorporate a cleanup step after extraction to remove interfering organic matter. For QuEChERS, Florisil has been shown to be effective for this compound analysis. For other solvent extractions, solid-phase extraction (SPE) can be used.
Possible Cause 2: Incomplete Extraction
This compound can be strongly adsorbed to the organic matter and clay particles in the soil, leading to incomplete extraction in a single step.
Solutions:
-
Perform Sequential Extractions: For soils with high clay or organic content, a second extraction is often necessary to achieve high recovery. The second extract should be analyzed separately or combined with the first.
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Optimize Extraction Solvent: While various methanol-water mixtures have been used, pure methanol has proven to be a reliable and effective solvent for extracting this compound from soil.
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Ensure Sufficient Shaking/Agitation: Vigorous shaking for an adequate duration (e.g., 30 minutes) is crucial to ensure thorough mixing of the solvent with the soil and to facilitate the release of this compound.
Question: My analytical results are inconsistent and not reproducible. What could be the cause?
Possible Cause 1: Variable Matrix Effects
The composition and concentration of organic matter can vary significantly between soil samples, even from the same site. This leads to inconsistent matrix effects and, consequently, variable analytical results.
Solutions:
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Homogenize Samples: Thoroughly mix and homogenize the soil sample before taking a subsample for extraction to ensure it is representative.
-
Consistent Sample Preparation: Ensure that all samples are prepared identically, including consistent moisture content, which can affect extraction efficiency.
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Internal Standard Use: Employ a suitable internal standard to correct for variations in extraction efficiency and instrument response.
Possible Cause 2: Analyte Degradation
This compound can degrade in the soil, particularly under certain environmental conditions. Although less of a concern during the extraction process itself, sample handling and storage can be factors.
Solutions:
-
Proper Sample Storage: Store soil samples at low temperatures (e.g., 4°C or frozen) if not analyzed immediately to minimize microbial degradation.
-
Minimize Time to Extraction: Process samples as quickly as possible after collection.
Frequently Asked Questions (FAQs)
What is the most common challenge when extracting this compound from high-organic matter soils?
The most significant challenge is overcoming the "matrix effect," where co-extracted organic compounds interfere with the analytical instrument's ability to accurately detect and quantify this compound. This often results in signal suppression and poor recovery, particularly at low concentrations.
Which extraction method is recommended for high-organic matter soils?
Both solvent extraction with methanol and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely used. For soils with high organic content, a key optimization is to perform a second extraction step to ensure complete recovery.
What is QuEChERS and is it suitable for this application?
QuEChERS is a sample preparation technique that involves an extraction and cleanup step. It is a fast, simple, and effective method for analyzing pesticide residues in various matrices, including soil. For this compound in high-organic soils, specific sorbents like Florisil in the dispersive SPE cleanup step have been shown to provide good results.
What kind of recovery rates can I expect?
With an optimized method, including steps to mitigate matrix effects and ensure complete extraction, average recoveries can be excellent. Studies have reported average recoveries of 109%, ranging from 100-132%, across various soil types, including those with high organic content.
How does pH affect this compound extraction?
The available literature on soil extraction does not indicate a strong pH dependency for the extraction process itself. However, the adsorption of this compound onto activated carbon is favored in alkaline environments, suggesting that soil pH could potentially influence its binding to organic matter.
Data Presentation
Table 1: Comparison of this compound Recovery from Different Soil Types Using an Optimized Methanol Extraction Method
| Soil Type | Organic Matter Content (%) | Clay Content (%) | Fortification Level (mg/kg) | Mean Recovery (%) [Extract A] | Mean Recovery (%) [Extract B] | Combined Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Soil 2.1 | Not Specified | Not Specified | 1.5 | 82.6 | 27.7 | 110.3 | 9.52 |
| Soil 2.1 | Not Specified | Not Specified | 0.15 | 113.3 | 0 | 113.3 | 8.54 |
| Soil 2.3 | Not Specified | Not Specified | 1.5 | 76.5 | 23.9 | 100.4 | 12.08 |
| Soil 2.3 | Not Specified | Not Specified | 0.15 | 106.5 | 0 | 106.5 | 20.6 |
| Soil 2.4 (High Organic) | Not Specified | Not Specified | 1.5 | 85.6 | 17.4 | 103.0 | 8.33 |
| Soil 2.4 (High Organic) | Not Specified | Not Specified | 0.15 | 52.2 | 52.5 | 104.7 | 12.18 |
| Soil 6S (High Organic) | Not Specified | Not Specified | 1.5 | 86.3 | 19.1 | 105.4 | 10.19 |
| Soil 6S (High Organic) | Not Specified | Not Specified | 0.15 | 41.4 | 90.8 | 132.2 | 13.34 |
Data synthesized from a study demonstrating the importance of a second extraction (Extract B) for soils with higher organic and clay content, especially at lower fortification levels.
Experimental Protocols
Protocol 1: Optimized Methanol-Based Extraction for High-Organic Matter Soils
This protocol is adapted from validated methods for the quantification of this compound in soil.
-
Sample Preparation:
-
Weigh 20 g (dry weight basis) of homogenized soil into a centrifuge tube.
-
Adjust the moisture content to 60% of the maximum water holding capacity with deionized water.
-
-
Fortification (for QC/Method Validation):
-
Spike the soil sample with a known concentration of this compound standard solution (e.g., 1.5 and 0.15 mg/kg).
-
Thoroughly mix with a spatula and allow to equilibrate for 30 minutes.
-
-
First Extraction (Extract A):
-
Add 25 mL of methanol to the centrifuge tube.
-
Shake vigorously on a side-to-side shaker at 200 rpm for 30 minutes.
-
Centrifuge the sample at 3500 rpm for 5 minutes.
-
Decant the supernatant into a vial labeled "Extract A".
-
-
Second Extraction (Extract B):
-
Repeat the extraction process on the soil pellet with another 25 mL of methanol.
-
Centrifuge and decant the supernatant into a separate vial labeled "Extract B".
-
-
Analysis:
-
Analyze Extracts A and B separately using LC-MS/MS.
-
Quantify using a matrix-matched calibration curve or the standard addition method to mitigate matrix effects.
-
Protocol 2: QuEChERS-Based Extraction and Cleanup
This is a general workflow for a QuEChERS-based approach.
-
Sample Preparation:
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
-
Extraction:
-
Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing anhydrous MgSO₄ and a cleanup sorbent (e.g., 50 mg of Florisil).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the final supernatant for analysis by LC-MS/MS or GC-MS.
-
Visualizations
Caption: Workflow for Optimized Methanol-Based this compound Extraction.
References
Troubleshooting poor recovery of metaldehyde in residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the residue analysis of metaldehyde, with a focus on improving analyte recovery.
Troubleshooting Poor this compound Recovery
This section addresses specific issues that can lead to low recovery of this compound during analysis.
Question 1: What are the primary causes of poor this compound recovery during sample extraction?
Answer:
Poor recovery of this compound during extraction can stem from several factors related to the sample matrix and the extraction solvent. Key considerations include:
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Inadequate Homogenization: Inconsistent homogenization of the sample can lead to non-uniform distribution of this compound, resulting in a subsample that is not representative of the whole. For dry samples like grains or tea leaves, proper hydration is crucial before homogenization. It is recommended to add water to dry samples and let them stand for a couple of hours before adding the extraction solvent[1].
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Incorrect Solvent Choice: Acetone is a commonly used and effective solvent for extracting this compound from various agricultural products[1][2]. Using a less appropriate solvent can result in lower extraction efficiency.
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Insufficient Solvent Volume and Contact Time: Using an inadequate volume of extraction solvent or not allowing sufficient time for the solvent to interact with the sample can lead to incomplete extraction. Multiple extraction steps are often employed to maximize recovery[1].
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Sample Matrix Effects: The composition of the sample matrix can significantly impact extraction efficiency. For example, high-fat matrices may require different cleanup procedures to avoid interferences and improve recovery.
Question 2: My this compound recovery is low after the cleanup step. What could be the problem?
Answer:
The cleanup step is critical for removing matrix interferences but can also be a source of analyte loss if not optimized. Common issues include:
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Inappropriate Solid-Phase Extraction (SPE) Cartridge: The choice of SPE cartridge is crucial for effective cleanup. For this compound analysis, a combination of cartridges, such as porous diatomaceous earth, graphitized carbon black, and synthetic magnesium silicate, is often used to remove different types of interferences[1]. Using the wrong type of cartridge can lead to the loss of this compound.
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Incorrect Elution Solvent: The solvent used to elute this compound from the SPE cartridge must be strong enough to recover the analyte but selective enough to leave interferences behind. A common elution solvent is a mixture of ethyl acetate and n-hexane.
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Evaporation Losses: During the concentration step after cleanup, this compound can be lost due to its volatility. It is crucial to control the temperature during evaporation, keeping it below 40°C.
Question 3: I am observing inconsistent results and poor peak shapes in my GC analysis of this compound. What should I check?
Answer:
Inconsistent results and poor peak shapes in Gas Chromatography (GC) analysis of this compound can be attributed to several instrumental factors:
-
Injector Issues: A contaminated or leaking septum can lead to pressure problems and inconsistent injections. The injection volume should also be optimized to prevent "backflash," which can cause spurious peaks and poor repeatability.
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Improper GC Conditions: The injector temperature, carrier gas flow rate, and oven temperature program must be optimized for this compound analysis. An injection temperature that is too high can cause degradation of the analyte, while a temperature that is too low can result in poor peak shape. It has been suggested to start with an injection temperature of around 180°C and optimize from there.
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Column Degradation: Heating a GC column without carrier gas flow can cause damage. Over time, columns can become contaminated or degraded, leading to decreased separation efficiency and poor peak resolution.
-
Detector Problems: For Flame Ionization Detectors (FID), incorrect gas flow rates can lead to an incorrect response. It is important to optimize the air-to-hydrogen ratio according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound residue analysis?
A1: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and sufficiently validated method for the determination of this compound residues in various matrices, including plants and water. Other common methods include GC with a flame ionization detector (GC-FID) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Q2: Can this compound be analyzed by LC-MS?
A2: Yes, LC-MS is a suitable technique for analyzing this compound, especially since it is a non-UV absorbing compound, making conventional HPLC with UV detection challenging.
Q3: What are the typical limit of quantification (LOQ) values for this compound analysis?
A3: The LOQ for this compound can vary depending on the method and matrix. For plant materials, GC-MSD methods have achieved LOQs of 0.05 mg/kg, with some methods reaching as low as 0.01 mg/kg. In human plasma, a headspace GC-MS method reported a low detection limit of 0.25 µg/ml.
Q4: Is derivatization necessary for this compound analysis?
A4: While direct analysis of this compound is common, some methods employ derivatization. For instance, this compound can be converted to acetaldehyde, which is then determined as its 2,4-dinitrophenylhydrazone derivative. However, many modern methods, such as GC-MS and LC-MS/MS, do not require this step.
Experimental Protocols
Protocol 1: Extraction of this compound from Agricultural Products
This protocol is a generalized procedure based on established methods for extracting this compound from various agricultural matrices.
Materials:
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Sample (e.g., grains, fruits, vegetables)
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Acetone
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Water
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Homogenizer
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Suction filtration apparatus
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Volumetric flasks
Procedure:
-
Sample Preparation:
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For grains, legumes, nuts, and seeds: Weigh 10.0 g of the sample, add 20 mL of water, and let it stand for 2 hours.
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For fruits and vegetables: Weigh 20.0 g of the sample.
-
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Extraction:
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Add 100 mL of acetone to the prepared sample.
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Homogenize the mixture.
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Filter the homogenate with suction.
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Transfer the residue on the filter paper back to the homogenizer, add 50 mL of acetone, and repeat the homogenization and filtration steps.
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Final Volume Adjustment:
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Combine the filtrates.
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Add acetone to make a final volume of exactly 200 mL.
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Concentration:
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Take an aliquot of the extract (e.g., 10 mL for fruits and vegetables, 20 mL for grains).
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Add a small amount of water (e.g., 1-2 mL).
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Concentrate the extract to approximately 3 mL at a temperature below 40°C.
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Protocol 2: Cleanup using Solid-Phase Extraction (SPE)
This protocol describes a common cleanup procedure for this compound extracts.
Materials:
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Concentrated extract from Protocol 1
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Porous diatomaceous earth cartridge
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Graphitized carbon black cartridge
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Synthetic magnesium silicate cartridge
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Ethyl acetate/n-hexane (1:9, v/v) elution solvent
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n-hexane
Procedure:
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Cartridge Setup:
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Connect the graphitized carbon black cartridge and the synthetic magnesium silicate cartridge below the porous diatomaceous earth cartridge.
-
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Loading:
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Transfer the concentrated extract onto the porous diatomaceous earth cartridge and let it stand for 10 minutes.
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Elution:
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Elute the cartridges with 30 mL of the ethyl acetate/n-hexane (1:9, v/v) solution.
-
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Concentration and Reconstitution:
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Concentrate the eluate to about 3 mL at a temperature below 40°C.
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Add n-hexane to the concentrated solution to make a final volume of exactly 5 mL. This is the test solution for GC-MS analysis.
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Quantitative Data Summary
Table 1: Recovery of this compound using Different Analytical Methods
| Analytical Method | Matrix | Fortification Level | Recovery (%) | Reference |
| GC with alkali-flame ionization | Artichoke, Strawberry | 0.1, 1.0, 10 ppm | 94 - 102 | |
| GC-FID | Pesticide Formulations | 1-10% spiking range | 98 - 102 |
Visual Diagrams
Caption: Experimental workflow for this compound residue analysis.
Caption: Troubleshooting logic for poor this compound recovery.
References
Minimizing interferences in the spectroscopic analysis of metaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the spectroscopic analysis of metaldehyde.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound using various spectroscopic techniques.
Issue 1: Poor signal intensity or signal suppression in LC-MS analysis.
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Question: My this compound signal is very low or suppressed when analyzing complex samples like soil or water extracts by LC-MS. What could be the cause and how can I fix it?
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Answer: Signal suppression in LC-MS is a common matrix effect. Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to a reduced signal.
-
Troubleshooting Steps:
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Optimize Sample Preparation: Implement a more rigorous clean-up procedure to remove interfering matrix components. This can include solid-phase extraction (SPE) with cartridges like C18 or graphitized carbon black.[1] For soil samples, extraction with pure methanol has been shown to be effective.[2][3]
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Modify Chromatographic Conditions:
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Use an Internal Standard: Employing a deuterated internal standard, such as this compound-d16, can help to compensate for matrix effects and improve quantitation accuracy.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.
-
-
Issue 2: Inconsistent or poor recovery of this compound from samples.
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Question: I am experiencing low and variable recovery of this compound from my soil/water samples. What are the likely reasons and solutions?
-
Answer: Poor recovery can be attributed to several factors during the sample extraction and preparation process.
-
Troubleshooting Steps:
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Extraction Solvent Selection: The choice of extraction solvent is critical. For soil, pure methanol has demonstrated reliable recoveries. For water samples, liquid-liquid extraction with dichloromethane is a common method.
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Extraction Technique: Ensure thorough homogenization and extraction. For solid samples, techniques like sonication can improve extraction efficiency. For soil, a second extraction step may be necessary for clayey or high organic content soils to ensure complete recovery.
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Evaporation/Concentration Steps: this compound is volatile. During solvent evaporation steps, ensure the temperature is kept low (e.g., below 40°C) to prevent loss of the analyte.
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pH of the Sample: While not as commonly cited for this compound, the pH of the sample can influence the stability and extraction efficiency of some pesticides. Consider investigating the effect of pH adjustment if other factors have been ruled out.
-
-
Issue 3: Difficulty in detecting low concentrations of this compound.
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Question: I am unable to achieve the required low detection limits for this compound in drinking water analysis. How can I improve the sensitivity of my method?
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Answer: Achieving low limits of detection (LOD) and quantification (LOQ) is crucial, especially for regulatory monitoring.
-
Troubleshooting Steps:
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Pre-concentration: Use solid-phase extraction (SPE) to concentrate the analyte from a larger sample volume.
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Instrumentation Choice: Tandem mass spectrometry (LC-MS/MS or GC-MS/MS) offers higher sensitivity and selectivity compared to single quadrupole MS or other detectors like FID. Selected Reaction Monitoring (SRM) mode in MS/MS is particularly effective for enhancing sensitivity and reducing background noise.
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GC Inlet Parameters: For GC-MS analysis, a lower injection port temperature (e.g., 150°C) can improve sensitivity for this compound. A pulsed splitless injection can also enhance the amount of analyte introduced into the column.
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Reactive Paper Spray Mass Spectrometry: For rapid screening of water samples, reactive paper spray mass spectrometry has been shown to achieve low detection limits without extensive sample preparation.
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Issue 4: Unstable signal or peak tailing in GC analysis.
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Question: I am observing peak tailing and an unstable signal for this compound during GC analysis. What could be the problem?
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Answer: These issues can arise from interactions within the GC system or the degradation of the analyte.
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Troubleshooting Steps:
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Inlet and Column Activity: Active sites in the GC inlet liner or the column can interact with this compound, leading to peak tailing. Use a deactivated liner and a high-quality, low-bleed capillary column.
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Injection Temperature: As mentioned, a lower injection port temperature is recommended to prevent thermal degradation of this compound.
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Column Choice: A 6% cyanopropylphenyl-methyl silicone column has been successfully used for this compound analysis.
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Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for this compound.
Table 1: Performance of Different Analytical Methods for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS | Soil | - | 100-132 | |
| Reactive PS-MS | Water | 0.05 ng/mL (LOD) | - | |
| GC-MS | Agricultural Products | 0.01 mg/kg (LOQ) | - | |
| GC-FID | Pesticide Formulations | - | 98-102 | |
| GC-MS | Water | <10 ng/L (Reporting Limit) | - | |
| UPLC-MS/MS | Water | 0.003 ng/mL (LOD) | 96.1-106.3 | |
| GC-MS/MS | Serum | 7.3 ± 1.4 ng/mL (LOQ) | - | |
| GC-MS | Animal Whole Blood/Serum | 0.04 µg/mL (LOQ) | 93-102 |
Table 2: Common Chromatographic Conditions for this compound Analysis
| Method | Column | Mobile Phase / Carrier Gas | Temperature Program |
| GC-MS | 6% cyanopropylphenyl-methyl silicone, 30 m x 0.25 mm, 1.4 µm | Helium | 50°C (1 min) -> 30°C/min to 260°C (3 min) |
| LC-MS | Cogent Bidentate C18 2.o™, 2.1 x 50 mm, 2.2 µm | A: DI Water / 0.1% Formic AcidB: Acetonitrile / 0.1% Formic Acid | Gradient: 10% B to 100% B in 3 min |
| UPLC-MS/MS | Acquity BEH C18, 1.7 µm | Methanol / 20mM Ammonium Acetate (85:15 v/v) | Isocratic |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Agricultural Products
This protocol is based on the method described by the Japanese Ministry of Health, Labour and Welfare.
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Extraction:
-
For grains, legumes, nuts, and seeds: To 10.0 g of sample, add 20 mL of water and let stand for 2 hours. Add 100 mL of acetone, homogenize, and filter with suction. Add another 50 mL of acetone to the residue, homogenize, and filter again. Combine the filtrates and adjust the volume to exactly 200 mL with acetone.
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For fruits and vegetables: To 20.0 g of sample, add 100 mL of acetone, homogenize, and filter with suction. Add another 50 mL of acetone to the residue, homogenize, and filter again. Combine the filtrates and adjust the volume to exactly 200 mL with acetone.
-
-
Clean-up:
-
Take an aliquot of the extract and concentrate to about 3 mL at a temperature below 40°C.
-
Load the concentrated extract onto a porous diatomaceous earth cartridge.
-
Connect a graphitized carbon black cartridge and a synthetic magnesium silicate cartridge below the diatomaceous earth cartridge.
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Elute with 30 mL of ethyl acetate/n-hexane (1:9, v/v).
-
Concentrate the eluate to about 3 mL at below 40°C.
-
Add n-hexane to the concentrated solution to make a final volume of exactly 5 mL. This is the test solution.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph-mass spectrometer (GC-MS)
-
Column: 6% cyanopropylphenyl-methyl silicone, 30 m length, 0.25 mm inner diameter, 1.4 µm film thickness
-
Column Temperature: 50°C (hold for 1 min), then ramp at 30°C/min to 260°C (hold for 3 min)
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Injection Port Temperature: 150°C
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Carrier Gas: Helium
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Major Monitoring Ions (m/z): 89, 45
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Protocol 2: LC-MS/MS Analysis of this compound in Water
This protocol is a general representation based on common practices for water analysis.
-
Sample Preparation (SPE):
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Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Dry the cartridge under vacuum or with nitrogen.
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Elute the this compound with a small volume of a suitable solvent, such as methanol or acetonitrile.
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-
LC-MS/MS Conditions:
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
Column: A reverse-phase column such as a C18 or Phenyl column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 177 → 149 for the protonated molecule) in Selected Reaction Monitoring (SRM) mode.
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Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for LC-MS signal suppression.
References
Technical Support Center: Enhancing Metaldehyde Detection in Complex Environmental Samples
Welcome to the technical support center for the analysis of metaldehyde in complex environmental matrices. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on overcoming common challenges and enhancing the sensitivity and reliability of this compound detection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, offering step-by-step solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Inefficient Extraction: this compound may not be effectively extracted from the sample matrix. | a. Optimize the extraction solvent. Acetone and acetonitrile are commonly used for soil and vegetable matrices.[1][2] b. For water samples, consider solid-phase extraction (SPE) with cartridges like Strata-X or C18 for pre-concentration.[3] c. Employ sonication during extraction to improve efficiency.[4] |
| 2. Analyte Degradation: this compound can be unstable under certain conditions. | a. Ensure samples are stored at 3±2°C in the dark and analyzed as soon as possible.[5] b. Avoid high temperatures during sample processing; for example, keep concentration steps below 40°C. | |
| 3. Poor Ionization in Mass Spectrometry: this compound is a non-UV absorbing compound and can be challenging to ionize. | a. For LC-MS, use mobile phase additives to form stable adducts. Methylamine has been shown to form a sensitive adduct, improving sensitivity five-fold compared to ammonium acetate. b. Positive electrospray ionization (ESI) is typically used. | |
| Poor Peak Shape and Resolution | 1. Inappropriate Analytical Column: The column may not be suitable for this compound analysis. | a. For GC-MS, a non-polar column such as a DB5-MS is commonly used. b. For LC-MS, C18 columns are frequently employed. |
| 2. Suboptimal Mobile Phase Composition (LC-MS): The gradient or isocratic conditions may not be optimal. | a. Adjust the mobile phase gradient. A common mobile phase consists of water and methanol or acetonitrile with additives like formic acid or ammonium acetate. | |
| High Background Noise or Interferences | 1. Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analyte signal, causing ion suppression or enhancement. | a. Implement a clean-up step after extraction. Dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) can be effective for vegetable matrices. b. Dilute the sample extract to reduce the concentration of interfering matrix components. c. Use matrix-matched calibration standards to compensate for matrix effects. |
| 2. Contamination: Contamination from glassware, solvents, or the instrument can lead to high background. | a. Use high-purity solvents and reagents. b. Thoroughly clean all glassware. c. Run solvent blanks to identify and eliminate sources of contamination. | |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent Sample Preparation: Variations in the extraction and clean-up procedure can lead to variability. | a. Follow a standardized and validated protocol for all samples. b. Use an internal standard to correct for variations in extraction efficiency and instrument response. 1,4-dichlorobenzene-d4 is a suitable internal standard for GC-MS analysis. |
| 2. Instrument Instability: Fluctuations in instrument performance can affect reproducibility. | a. Regularly perform instrument maintenance and calibration. b. Monitor system suitability by injecting a quality control (QC) standard at regular intervals during the analytical run. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is more sensitive for this compound detection, GC-MS or LC-MS/MS?
A1: While both techniques are widely used, LC-MS/MS is generally considered more sensitive and specific for this compound analysis in complex matrices. LC-MS/MS often requires less sample clean-up and can overcome the need for derivatization that is sometimes required for GC-MS. Direct aqueous injection is also possible with LC-MS/MS, simplifying the workflow for water samples.
Q2: How can I overcome matrix effects in my analysis?
A2: Matrix effects, which can either suppress or enhance the analyte signal, are a common challenge. To mitigate these effects, you can:
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Improve Sample Clean-up: Use techniques like solid-phase extraction (SPE) or dispersive SPE (dSPE) to remove interfering compounds.
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Dilute the Sample: This can reduce the concentration of matrix components relative to the analyte.
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Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement.
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Employ Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) I can expect to achieve?
A3: The achievable LOD and LOQ depend on the matrix, sample preparation method, and analytical instrumentation. However, here are some reported values from the literature:
| Analytical Method | Matrix | LOD | LOQ |
| LC-MS/MS | Tap Water | - | 4 ng/L |
| LC-MS/MS | River Water | - | 20 ng/L |
| LC-MS/MS | Raw, Process, and Potable Water | 0.009 µg/L | - |
| LC-MS/MS | Vegetables | 0.01 mg/kg | - |
| GC-MS | Water | 0.005 µg/L | - |
| GC-MS/MS | Serum | - | 7.3 ng/mL |
Data compiled from multiple sources.
Q4: What are the best practices for sample collection and storage?
A4: Proper sample handling is crucial for accurate results.
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Collection: For water samples, use amber glass bottles with PTFE-lined screw caps.
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Storage: Samples should be stored in the dark at 3±2°C and analyzed as soon as possible. The maximum permissible storage time for water samples can be up to 31 days under these conditions.
Q5: What quality control measures should I implement?
A5: To ensure the reliability of your data, incorporate the following QC measures:
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Method Blank: An analyte-free matrix sample that is carried through the entire sample preparation and analysis process to check for contamination.
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Laboratory Fortified Blank (LFB) or Spike: A blank sample fortified with a known concentration of this compound to assess method accuracy.
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Internal Standards: Added to all samples, standards, and blanks to correct for variations in extraction and instrument response.
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Calibration Curve: A series of standards of known concentrations used to quantify the analyte in the samples. Ensure the correlation coefficient (r²) is >0.99.
Experimental Protocols
Protocol 1: this compound Analysis in Water by Direct Aqueous Injection LC-MS/MS
This protocol is adapted from methods that emphasize direct analysis to minimize sample preparation.
1. Sample Preparation: a. Collect water samples in amber glass bottles. b. If required, filter the sample through a 0.45 µm filter. c. For direct injection, no further extraction is needed.
2. LC-MS/MS Conditions:
- LC System: Agilent 6490 LC/MS/MS or equivalent.
- Column: Agilent Poroshell or similar C18 column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Optimize for separation of this compound from matrix interferences.
- Injection Volume: 100 µL.
- MS/MS Detection: Use multiple reaction monitoring (MRM) mode. Monitor for characteristic precursor-to-product ion transitions for this compound.
Protocol 2: this compound Analysis in Vegetables using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Extraction: a. Homogenize 10 g of the vegetable sample. b. Add 20 mL of acetonitrile and shake vigorously. c. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Shake and centrifuge.
2. Dispersive Solid-Phase Extraction (dSPE) Clean-up: a. Take an aliquot of the acetonitrile supernatant. b. Add dSPE sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate). c. Vortex and centrifuge.
3. LC-MS/MS Analysis: a. Take the final supernatant, filter, and inject into the LC-MS/MS system. b. Use an LC-MS/MS method similar to Protocol 1, optimizing for the vegetable matrix.
Visualizations
Caption: Workflow for Direct Aqueous Injection LC-MS/MS of this compound in Water.
Caption: Troubleshooting Decision Tree for Low this compound Signal.
References
Strategies to reduce signal suppression of metaldehyde in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression of metaldehyde during mass spectrometry analysis.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to this compound signal suppression.
Question: Why am I observing low or no signal for this compound in my mass spectrometry analysis?
Answer:
Low or no signal for this compound is often attributed to a phenomenon known as "matrix effect," where other components in the sample interfere with the ionization of this compound, leading to signal suppression.[1] Several factors can contribute to this issue. Here’s a step-by-step guide to troubleshoot the problem:
Step 1: Evaluate Your Sample Preparation
Inadequate sample preparation is a primary cause of matrix effects.[2] The goal is to remove interfering substances from the sample matrix before analysis.
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Problem: Co-elution of matrix components with this compound.
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Solution: Employ effective sample cleanup techniques.
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Solid-Phase Extraction (SPE): This is a highly effective method for removing salts, phospholipids, and other interferences. A reversed-phase SPE cartridge can be used to retain this compound while allowing polar interferences to pass through.
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Liquid-Liquid Extraction (LLE): LLE can partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering compounds behind.
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Protein Precipitation (PPT): For biological samples, protein precipitation with acetonitrile or methanol can remove a significant portion of the protein content, which can cause signal suppression.
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Step 2: Optimize Chromatographic Separation
If sample cleanup is insufficient, improving the chromatographic separation can prevent co-elution of matrix components with this compound.
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Problem: Matrix components have similar retention times to this compound.
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Solution: Modify your liquid chromatography (LC) method.
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Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and interfering peaks.
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Column Chemistry: Consider using a different column with alternative selectivity (e.g., a phenyl-hexyl column instead of a C18) to change the elution profile of matrix components relative to this compound. The use of metal-free columns can also be considered to avoid interactions with metal surfaces within the column.
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Step 3: Enhance Ionization Efficiency
This compound can be challenging to ionize efficiently. Enhancing its ionization can significantly improve signal intensity.
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Problem: Poor ionization of the this compound molecule.
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Solution: Promote the formation of a stable, readily detectable ion.
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Mobile Phase Additives: The addition of certain reagents to the mobile phase can promote the formation of specific this compound adducts that are more easily detected.
-
Methylamine: Using a methylamine mobile phase additive can lead to the formation of the [M+CH3NH3]+ adduct, which has been shown to suppress the formation of unwanted alkali metal adducts and dimers and improve sensitivity.
-
Formic Acid: Adding formic acid to the mobile phase can promote the formation of the protonated molecule [M+H]+.
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-
Alternative Ionization Techniques: If available, explore different ionization methods. While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds. Reactive paper spray ionization has also been shown to improve ionization efficiency and molecular selectivity for this compound.
-
Step 4: Utilize an Internal Standard
An internal standard (IS) is crucial for accurate quantification, especially when matrix effects are present.
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Problem: Signal variability due to inconsistent matrix effects across samples.
-
Solution: Incorporate a suitable internal standard.
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Stable Isotope-Labeled (SIL) Internal Standard: The ideal IS is a SIL version of this compound (e.g., this compound-d16). It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that behaves similarly to this compound during extraction and ionization can be used.
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Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it affect this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This occurs because these interfering components compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal for the analyte of interest. This compound can be particularly susceptible to this due to its chemical nature and the complex matrices it is often analyzed in (e.g., environmental water, biological tissues).
Q2: How can I determine if my this compound signal is being suppressed?
A2: A post-extraction spike experiment is a common method to assess matrix effects. This involves comparing the signal of this compound in a clean solvent to the signal of the same amount of this compound spiked into a sample extract that does not contain the analyte. A lower signal in the sample extract indicates signal suppression.
Q3: Can changing my mass spectrometer settings help reduce signal suppression?
A3: While optimizing MS parameters like capillary voltage, gas flows, and temperatures is important for overall sensitivity, it is generally less effective at mitigating signal suppression from co-eluting matrix components compared to improving sample preparation and chromatography. However, ensuring these parameters are optimized for the specific this compound adduct you are targeting (e.g., [M+H]+ or [M+CH3NH3]+) is crucial.
Q4: Are there alternatives to LC-MS for this compound analysis that are less prone to signal suppression?
A4: Gas chromatography-mass spectrometry (GC-MS) is an alternative technique for this compound analysis. GC-MS often involves different sample extraction procedures and the separation is based on volatility and polarity, which can help to separate this compound from different sets of interfering compounds compared to LC-MS. However, GC-MS may require derivatization and can have its own set of challenges.
Q5: What are the most common sources of matrix interference for this compound analysis in environmental water samples?
A5: In environmental water samples, common sources of matrix interference include dissolved organic matter, humic and fulvic acids, and inorganic salts. These can all contribute to ion suppression in LC-MS analysis.
Quantitative Data Summary
The following table summarizes the improvement in sensitivity and recovery for this compound analysis using different methods to mitigate signal suppression.
| Method | Analyte/Adduct | Matrix | Improvement | Reference |
| Methylamine mobile phase additive | [M+CH3NH3]+ | Surface Water | 5-fold improvement in sensitivity compared to ammonium acetate buffer. Recoveries >97%. | |
| Reactive Paper Spray Ionization with Formic Acid | [M+H]+ | Water | >50-fold decrease in the detection limit compared to normal paper spray MS. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative determination of the matrix effect (ion suppression or enhancement).
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
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Set B (Post-Extraction Spike): Take a blank matrix sample (a sample of the same type as your study samples but without this compound) and perform your entire sample extraction procedure. In the final step, spike the extract with this compound to the same final concentration as Set A.
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Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with this compound at the same concentration as Set A before starting the extraction procedure. This set is used to determine recovery.
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-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
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Calculation:
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Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
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Protocol 2: LC-MS/MS Analysis of this compound with Methylamine Additive
This protocol describes a method for the sensitive measurement of this compound in surface water using a methylamine mobile phase additive.
Methodology:
-
Sample Preparation:
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For water samples, on-line sample enrichment can be used.
-
-
LC Conditions:
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Column: A suitable C18 column.
-
Mobile Phase A: Water with methylamine additive.
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Mobile Phase B: Acetonitrile with methylamine additive.
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Gradient: A suitable gradient to achieve separation.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: Monitor for the methylamine adduct of this compound.
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Product Ion: A specific fragment ion of the this compound-methylamine adduct.
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Collision Energy: Optimize for the fragmentation of the precursor ion.
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Visualizations
Caption: Experimental workflow to reduce this compound signal suppression.
Caption: Troubleshooting logic for low this compound signal.
References
Technical Support Center: Adsorption of Metaldehyde to Labware and Sample Containers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the adsorption of the molluscicide metaldehyde to laboratory ware and sample containers. Understanding and mitigating this phenomenon is crucial for accurate and reproducible experimental results in research, quality control, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption to labware a concern?
This compound is a cyclic tetramer of acetaldehyde used as a pesticide to control slugs and snails. In the laboratory, the accuracy of analytical measurements can be significantly compromised if this compound adsorbs to the surfaces of sample containers, pipette tips, and other labware. This loss of analyte can lead to underestimation of its concentration, impacting the validity of experimental data.
Q2: Is borosilicate glass or polypropylene a better choice for handling this compound solutions?
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Borosilicate Glass: Generally considered more inert for a wider range of chemicals. Analytical methods for this compound and other pesticides often specify the use of amber glass bottles for sample collection and storage to prevent both photodegradation and potential interactions with container surfaces[1][2][3]. The surfaces of borosilicate glass are generally hydrophilic.
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Polypropylene: A common and cost-effective plastic, but it can be problematic for certain organic molecules. The surface of polypropylene is hydrophobic, which can lead to the adsorption of non-polar or hydrophobic compounds[4][5]. Studies on other pesticides, such as permethrin, have shown significant adsorption to plastic materials.
Recommendation: Based on general principles for handling volatile and organic analytical standards, borosilicate glass, particularly amber glass with PTFE-lined caps, is the recommended primary choice for storing and handling this compound solutions to minimize the risk of adsorption and ensure sample integrity. However, validation of the chosen labware is always recommended.
Q3: What factors can influence the adsorption of this compound?
Several factors can affect the extent to which this compound adsorbs to labware surfaces:
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Solvent: The choice of solvent can significantly impact adsorption. In some analytical methods for this compound, solvents like acetone or methanol are used for extraction. The solubility of this compound in the chosen solvent and the solvent's interaction with the labware surface play a crucial role.
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Contact Time: Longer contact times between the this compound solution and the labware surface can lead to increased adsorption.
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Temperature: Temperature can affect the kinetics of adsorption and the stability of this compound. It is a volatile compound, and storage at elevated temperatures should be avoided.
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pH of the Solution: The pH can alter the surface charge of some container materials, potentially influencing the adsorption of polar molecules.
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Concentration of this compound: Adsorption effects can be more pronounced at lower analyte concentrations, where a larger fraction of the total analyte can be lost to surface binding.
Q4: How can I minimize the adsorption of this compound in my experiments?
To reduce the loss of this compound due to adsorption, consider the following strategies:
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Material Selection: As a primary choice, use amber borosilicate glass vials with PTFE-lined caps for sample and standard storage. If using polypropylene, consider "low-binding" options, but be aware that these are often optimized for biological macromolecules and may not be as effective for small molecules. Always validate your specific labware.
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Pre-treatment of Labware: In some applications, pre-rinsing the labware with the solvent used to dissolve the sample can help to saturate the active binding sites on the surface, reducing the adsorption of the analyte. For some applications, silanizing glassware can reduce the number of active sites for adsorption.
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Minimize Contact Time: Prepare samples and standards as close as possible to the time of analysis to reduce the contact time with container surfaces.
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Solvent Choice: Use solvents in which this compound is highly soluble and that have minimal interaction with the labware surface.
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Perform Recovery Studies: Conduct your own recovery experiments to quantify the loss of this compound in your specific labware and under your experimental conditions.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound in analytical experiments can be a significant issue. The following table provides a troubleshooting guide for problems potentially related to labware adsorption.
| Problem | Possible Cause Related to Adsorption | Recommended Solution |
| Low and inconsistent recovery of this compound standards. | Adsorption of this compound to the surface of the standard storage vials (e.g., polypropylene). | Prepare and store standard solutions in amber borosilicate glass vials with PTFE-lined caps. Prepare fresh standards regularly. |
| Decreasing analyte response with repeated injections from the same vial. | Progressive adsorption of this compound to the autosampler vial over time. | Use glass or deactivated glass autosampler vials. Minimize the time the sample resides in the autosampler before injection. |
| Poor recovery in spiked samples. | Adsorption of this compound to the sample container or other labware used during sample preparation (e.g., pipette tips, centrifuge tubes). | Use borosilicate glass for all steps of sample preparation where feasible. If plasticware must be used, perform a validation study to assess recovery. Pre-rinse pipette tips with the sample solution. |
| Matrix effects leading to apparent low recovery. | While not direct adsorption, co-extracted matrix components can affect the ionization of this compound in the mass spectrometer, leading to signal suppression. | Optimize the sample clean-up procedure to remove interfering matrix components. Use matrix-matched calibration standards to compensate for these effects. |
Data on Labware Suitability for Pesticide Analysis
Direct quantitative data on the adsorption of this compound to different labware materials is limited in the scientific literature. However, based on general principles of pesticide analysis and studies on other organic compounds, the following qualitative summary can be made:
| Labware Material | Suitability for this compound Analysis | Rationale and Considerations | Citations |
| Borosilicate Glass (Amber) | Highly Recommended | Generally inert, minimizes photodegradation. Often specified in analytical methods for pesticides. | |
| Polypropylene (PP) | Use with Caution / Validation Required | Hydrophobic surface may adsorb non-polar organic molecules. Potential for leaching of additives from the plastic. | |
| Polystyrene (PS) | Not Recommended | Can have high affinity for hydrophobic compounds. | |
| Low-Binding Plastics | Requires Validation | Primarily designed to reduce the adsorption of proteins and peptides; their effectiveness for small molecules like this compound is not guaranteed. |
Experimental Protocol: Labware Recovery Study for this compound
To ensure the accuracy of your results, it is highly recommended to perform a recovery study to validate the suitability of your chosen labware.
Objective: To determine the percentage recovery of this compound from a specific type of labware (e.g., polypropylene centrifuge tubes, autosampler vials).
Materials:
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This compound analytical standard of known purity.
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High-purity solvent (e.g., acetone, methanol, or acetonitrile).
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The labware to be tested (e.g., 1.5 mL polypropylene microcentrifuge tubes).
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Control labware of a known inert material (e.g., 2 mL amber glass vials with PTFE-lined caps).
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Calibrated pipettes and appropriate tips.
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Analytical instrument for quantification (e.g., GC-MS or LC-MS/MS).
Procedure:
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Prepare a this compound Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a concentration relevant to your experiments (e.g., 10 µg/mL).
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Prepare Test and Control Samples:
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Test Samples (n=3-5): Pipette a known volume of the this compound stock solution (e.g., 1 mL) into the labware being tested (e.g., polypropylene tubes).
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Control Samples (n=3-5): Pipette the same volume of the stock solution into the control labware (e.g., amber glass vials).
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Incubation: Cap all samples and store them under the same conditions (temperature and time) that your experimental samples would typically experience.
-
Sample Analysis:
-
After the incubation period, transfer the solutions from the test and control containers to clean analysis vials (if necessary).
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Analyze all test and control samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculate Percentage Recovery:
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Determine the average peak area or concentration of the control samples. This represents 100% recovery (or the baseline).
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For each test sample, calculate the percentage recovery using the following formula:
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Calculate the average percentage recovery and the relative standard deviation (RSD) for the test labware.
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Acceptance Criteria: An average recovery of 90-110% with an RSD of <15% is generally considered acceptable for many applications, but specific project requirements may vary.
Experimental Workflow to Minimize this compound Adsorption
The following diagram illustrates a recommended workflow for handling and analyzing samples containing this compound to minimize potential loss due to adsorption.
References
- 1. Analytical method development and validation for the quantification of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. fssai.gov.in [fssai.gov.in]
- 4. lcms.cz [lcms.cz]
- 5. Sorption of lead and thallium on borosilicate glass and polypropylene: Implications for analytical chemistry and soil science - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on metaldehyde stability and extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metaldehyde. The information focuses on the critical impact of pH on the stability and extraction of this compound during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound analysis, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of this compound after extraction. | Degradation of this compound in the sample due to improper pH. this compound can be unstable under certain pH and environmental conditions. For instance, in acidic solutions, it can slowly hydrolyze to acetaldehyde.[1] | Ensure samples are stored at the correct pH and temperature immediately after collection. If analysis is not performed immediately, adjust the sample pH to a neutral range (around 7) and store at 4°C in the dark. For long-term storage, consult specific validated methods. |
| Inefficient extraction due to sample matrix. While this compound is a neutral molecule, the pH of the sample can influence the extraction of interfering compounds from complex matrices, which can affect the overall recovery and analytical performance. | Optimize the extraction method for your specific sample matrix. This may involve a sample clean-up step. While pH adjustment may not directly enhance this compound's partition coefficient, ensuring the sample is at a neutral pH can minimize the co-extraction of acidic or basic matrix components. | |
| Inconsistent or non-reproducible analytical results. | Variable sample pH. If the pH of your samples varies, the stability of this compound might differ between samples, leading to inconsistent results. | Measure and adjust the pH of all samples and standards to a consistent value before storage and extraction. Use a calibrated pH meter for accurate measurements. |
| pH-dependent degradation during analysis. Depending on the analytical technique, the pH of the mobile phase or other reagents could potentially affect the stability of this compound during the analytical run. | For liquid chromatography methods, use a buffered mobile phase to maintain a constant pH. If you suspect on-column degradation, investigate the effect of mobile phase pH on this compound stability. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. The primary degradation product of this compound hydrolysis is acetaldehyde.[1] If your samples are not properly preserved, you may observe peaks corresponding to acetaldehyde or its derivatives. | Confirm the identity of unknown peaks using a mass spectrometer. If acetaldehyde is detected, review your sample collection, storage, and preparation procedures to minimize this compound degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing water samples containing this compound?
A1: While there is some conflicting information in the literature, it is generally recommended to store water samples at a neutral pH (around 7) and at a low temperature (e.g., 4°C) in the dark. This helps to minimize potential degradation. Some standard methods may also recommend the addition of a preservative, so it is crucial to follow the specific guidelines of the analytical method you are using.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is influenced by pH, although the exact degradation kinetics are not well-documented across a wide pH range in simple aqueous solutions. Here's a summary of available information:
-
Acidic Conditions: this compound is known to slowly hydrolyze to acetaldehyde in acidic solutions.[1]
-
Neutral and Low pH: In a study involving a combined adsorption and electrochemical regeneration process, this compound removal was found to be more effective at pH 3 and 6-7 compared to alkaline conditions.
-
Alkaline Conditions: For the same adsorption and electrochemical process, removal was less effective at pH 10. Conversely, a study on photocatalytic degradation found the fastest degradation rates at pH values above 7, with an optimal pH of 10.4.
It is important to consider the specific conditions of your experiment, as the degradation pathway and rate can be influenced by factors other than pH, such as the presence of catalysts or UV light.
Q3: Does the pH of my sample affect the efficiency of Solid-Phase Extraction (SPE) for this compound?
A3: this compound is a neutral, polar organic compound. For neutral compounds, the direct effect of pH on their retention on a reversed-phase SPE sorbent is generally minimal. The primary purpose of pH adjustment in SPE is to ensure that acidic or basic analytes are in their neutral form to maximize retention. Since this compound is already neutral, large adjustments in pH are not typically necessary to improve its retention. However, it is crucial to ensure the pH of the sample is within the stable range for the SPE sorbent (typically pH 2-7.5 for silica-based sorbents) to avoid damaging the stationary phase.[2] The most critical factor for this compound SPE is selecting the appropriate sorbent material.
Q4: Should I adjust the pH of my sample for Liquid-Liquid Extraction (LLE) of this compound?
A4: Similar to SPE, because this compound is a neutral molecule, adjusting the pH of the aqueous sample is not expected to significantly alter its partitioning into an organic solvent. The choice of an appropriate organic solvent is the most critical factor for efficient LLE of this compound. However, maintaining a neutral pH is good practice to prevent any potential acid-catalyzed hydrolysis of the analyte during the extraction process.
Quantitative Data Summary
The following tables summarize the available data on the impact of pH on this compound stability and extraction. It is important to note that quantitative data on the hydrolysis rate of this compound as a sole function of pH in aqueous solutions is limited in the scientific literature.
Table 1: Impact of pH on this compound Stability (Qualitative and Semi-Quantitative)
| pH Range | Condition | Observation | Reference |
| Acidic | Aqueous Solution | Slow hydrolysis to acetaldehyde. | [1] |
| 3 and 6-7 | Adsorption & Electrochemical Regeneration | More effective removal compared to alkaline conditions. | |
| > 7 | Photocatalytic Degradation | Fastest degradation rate. | |
| 10 | Adsorption & Electrochemical Regeneration | Less effective removal. | |
| 10.4 | Photocatalytic Degradation | Optimal pH for degradation. |
Table 2: General Guidance on pH for this compound Extraction
| Extraction Method | Analyte pKa | Recommended Sample pH | Rationale |
| Solid-Phase Extraction (Reversed-Phase) | Not Applicable (Neutral) | ~7 (or as per validated method) | As a neutral molecule, pH adjustment is not critical for retention. Maintaining a neutral pH helps prevent degradation and is within the stable range of most sorbents. |
| Liquid-Liquid Extraction | Not Applicable (Neutral) | ~7 | Minimizes the risk of acid-catalyzed hydrolysis during extraction. The choice of solvent is the primary driver of extraction efficiency. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solutions at Different pH Values
This protocol provides a general framework for evaluating the stability of this compound in aqueous solutions at various pH levels.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9).
-
Spiking of this compound: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., methanol or acetonitrile). Spike a known volume of the stock solution into each buffer solution to achieve a final concentration relevant to your analytical range.
-
Incubation: Aliquot the spiked buffer solutions into amber glass vials with PTFE-lined caps to minimize photodegradation and adsorption. Incubate the vials at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.
-
Sample Preparation and Analysis: Immediately quench any further degradation by neutralizing the sample if necessary and adding a suitable internal standard. Analyze the concentration of this compound in each aliquot using a validated analytical method, such as GC-MS or LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH value. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound at each pH.
Protocol 2: Evaluation of the Effect of pH on Solid-Phase Extraction (SPE) Recovery of this compound
This protocol outlines a procedure to assess the impact of sample pH on the recovery of this compound using SPE.
-
Preparation of Spiked Water Samples: Prepare a stock solution of this compound. Spike a known amount of the stock solution into aliquots of deionized water to achieve a consistent concentration.
-
pH Adjustment: Adjust the pH of the spiked water samples to different values (e.g., 4, 7, and 9) using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridges (e.g., a polymeric reversed-phase sorbent) according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Loading: Load the pH-adjusted water samples onto the conditioned SPE cartridges at a controlled flow rate.
-
Washing: Wash the cartridges with deionized water to remove any unretained interfering compounds.
-
Elution: Elute the retained this compound from the cartridges using an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
-
-
Analysis: Analyze the concentration of this compound in the eluates using a validated analytical method.
-
Calculation of Recovery: Calculate the percentage recovery of this compound for each pH value by comparing the amount of this compound recovered in the eluate to the initial amount spiked into the water sample.
Visualizations
References
Best practices for the preservation of water samples for metaldehyde analysis
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preservation of water samples intended for metaldehyde analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended container for collecting water samples for this compound analysis?
A1: It is recommended to collect water samples in amber glass bottles with PTFE lined screw caps.[1] Some studies have also utilized plastic bottles for sample collection.[2][3] The key is to ensure the container is clean and does not leach any interfering substances.
Q2: What is the ideal storage temperature for the collected water samples?
A2: Samples should be stored under refrigeration at a temperature of approximately 3±2°C or ~4°C.[1][2] It is crucial to chill the samples immediately after collection.
Q3: Is a preservative necessary for water samples intended for this compound analysis?
A3: Yes, the addition of a preservative is a common practice to ensure the stability of this compound in water samples. Sodium thiosulphate is a frequently used preservative.
Q4: What is the maximum holding time for water samples before this compound analysis?
A4: The maximum permissible storage time for preserved water samples is typically up to 31 days when stored correctly at 3±2°C in the dark. However, some protocols suggest analysis within seven to fourteen days of collection. It is always best to analyze the samples as soon as possible after collection.
Q5: What are the common analytical techniques for this compound in water samples?
A5: The most common and highly selective techniques for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and can detect this compound at very low concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in a known positive sample. | Degradation of this compound due to improper storage. | Ensure samples are stored at ~4°C and analyzed within the recommended holding time (ideally within 14 days, maximum 31 days with preservative). |
| Adsorption of this compound onto the container walls. | Use amber glass bottles with PTFE lined screw caps to minimize adsorption and photodegradation. | |
| Inconsistent or variable results between replicate samples. | Non-homogeneous sample. | Ensure proper mixing of the water source before taking a grab sample. For variable sources, consider composite sampling. |
| Contamination during sample collection or handling. | Follow strict clean sampling protocols. Ensure all sampling equipment is thoroughly cleaned before use. | |
| High background noise or interfering peaks in the chromatogram. | Matrix interference from the water sample. | High-performance liquid chromatography with triple quadrupole mass spectrometry (HPLC-QQQ) is an extremely selective technique that minimizes interferences. If interferences are still an issue, it may be necessary to raise the detection limit. |
| Contaminated sample containers or preservatives. | Use high-purity preservatives and pre-cleaned sample bottles certified for trace analysis. |
Data Presentation: Recommended Preservation and Storage Conditions
| Parameter | Recommendation | Source |
| Sample Container | 500 mL amber glass bottles with PTFE lined screw caps | |
| 250 mL plastic bottles | ||
| 40 mL amber screw top glass bottles | ||
| Preservative | 90 mL of 10 g L-1 sodium thiosulfate solution for a 500 mL sample | |
| 0.25 mL of 0.36 % w/v sodium thiosulphate solution for a 40 mL sample | ||
| Storage Temperature | 3±2°C or ~4°C | |
| Maximum Holding Time | 31 days (with preservative) | |
| 7 to 14 days |
Experimental Protocols
Sample Collection and Preservation Protocol
This protocol is a synthesis of best practices identified in the cited literature.
Materials:
-
Amber glass bottles (e.g., 500 mL) with PTFE lined screw caps
-
Sodium thiosulphate solution (10 g/L)
-
Cooler with ice packs or a refrigerated transport container
-
Personal Protective Equipment (gloves, safety glasses)
Procedure:
-
Bottle Preparation: Ensure sample bottles are clean and, if necessary, pre-charged with the correct volume of sodium thiosulphate preservative. For a 500 mL bottle, 90 mL of 10 g/L sodium thiosulphate solution can be used.
-
Sample Collection:
-
Rinse the sample bottle with the source water two to three times before collecting the final sample.
-
Submerge the bottle completely to collect the sample, avoiding skimming the surface.
-
Fill the bottle to the shoulder, leaving a small headspace.
-
-
Preservation: If not pre-charged, add the sodium thiosulphate solution to the collected sample.
-
Capping and Labeling: Securely cap the bottle and label it clearly with a unique sample ID, date, time, and location of collection.
-
Storage and Transport: Immediately place the sample in a cooler with ice to bring the temperature down to approximately 4°C. Transport the samples to the laboratory for analysis as soon as possible.
Analytical Methodology Overview: LC-MS/MS
This is a generalized overview based on common practices. Specific instrument parameters will vary.
Principle: The water sample is analyzed by high-performance liquid chromatography (HPLC) coupled with a triple quadrupole mass spectrometer (MS/MS). This method often involves a large volume injection and on-line solid-phase extraction to concentrate the analyte.
Procedure:
-
Internal Standard Spiking: Before analysis, water samples are spiked with a deuterated this compound internal standard (e.g., this compound-d16) to ensure accurate quantification.
-
Injection and Separation: A measured volume of the sample is injected into the LC system. The this compound is separated from other components in the sample on an analytical column.
-
Detection: The separated this compound is then introduced into the mass spectrometer. It is identified and quantified using selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity.
-
Quantification: The concentration of this compound is determined by comparing its response to the response of the internal standard using a calibration curve.
Visualizations
Caption: Experimental workflow for water sample preservation and this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis in water samples.
References
Validation & Comparative
Navigating Metaldehyde Analysis: A Guide to Method Validation Under SANCO/SANTE Guidelines
For researchers, scientists, and professionals in drug development, the accurate quantification of metaldehyde in various matrices is crucial for regulatory compliance and environmental monitoring. This guide provides a comparative overview of analytical methods for this compound, validated in accordance with the stringent SANCO/SANTE guidelines, offering a clear pathway to selecting the most appropriate methodology for specific research needs.
The European Union's rigorous SANCO/SANTE guidelines, particularly the current SANTE/2020/12830, Rev.1, provide a comprehensive framework for the validation of pesticide residue analytical methods.[1][2][3][4] This guidance ensures the reliability and comparability of data across different laboratories. Key validation parameters stipulated include specificity, linearity, precision (repeatability and reproducibility), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[5]
Comparative Analysis of Analytical Methodologies
The determination of this compound is predominantly carried out using chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
A comparison of commonly employed methods for this compound analysis reveals distinct advantages and limitations. Gas Chromatography-Flame Ionization Detection (GC-FID) offers a simple and cost-effective approach, particularly for formulation analysis. However, for trace-level residue analysis in complex matrices like soil and water, more sensitive and selective techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred. LC-MS/MS, in particular, has gained prominence due to its high sensitivity and ability to minimize sample preparation, though it can be susceptible to matrix effects.
Table 1: Comparison of Quantitative Validation Parameters for this compound Analytical Methods
| Analytical Method | Matrix | Linearity (Correlation Coefficient, r/R²) | Recovery (%) | Precision (RSD, %) | LOQ | Reference |
| GC-FID | Pesticide Formulation | 0.997 | 98-102 | < 2 | Not specified for active substance | |
| GC-MS | Water | Not specified | Not specified | Not specified | Not specified | |
| GC-MS | Animal Whole Blood & Serum | >0.99 | 93-102 | <12 (intra-day), <17.7 (inter-day) | 0.04 µg/mL | |
| LC-MS | Soil | >0.99 | 100-132 | Not specified | Not specified | |
| UPLC-MS/MS | Water | >0.999 | 96.1-106.3 | 2.61-4.77 | 0.003 ng/mL | |
| LC-MS/MS | Surface Water | Not specified | >97 | Not specified | 4 ng/L (tap), 20 ng/L (river) | |
| GC-MS/MS | Water | Not specified | 81-120 | <20 | 0.010-0.080 µg/L |
Experimental Protocols: A Closer Look
Detailed methodologies are paramount for the successful implementation and validation of any analytical method. Below are summaries of typical experimental protocols for the analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Pesticide Formulations
This method is suitable for determining the concentration of this compound in commercial pesticide products.
-
Sample Preparation: An accurately weighed portion of the formulation is extracted with a suitable solvent, such as acetone, often aided by sonication.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation from other components.
-
Detector: Flame Ionization Detector (FID).
-
-
Validation: The method is validated for specificity, linearity, precision, and accuracy as per SANCO guidelines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water Samples
This highly sensitive method is ideal for quantifying trace levels of this compound in environmental water samples.
-
Sample Preparation: Water samples may be analyzed directly or after a simple filtration step. In some cases, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or BEH Phenyl column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate to enhance ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
-
Validation: The method is validated according to SANTE guidelines, with a focus on recovery, precision, and achieving a low limit of quantification.
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the key workflows in this compound analysis and method validation.
Caption: General experimental workflow for this compound analysis.
Caption: Logical workflow for analytical method validation under SANCO/SANTE guidelines.
References
- 1. SANTE/2020/12830: New Guidance for analytical method validation [dev.laus.group]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. english.ctgb.nl [english.ctgb.nl]
- 4. EUROPE - COM: Publication of a new guidance document on analytical methods - Lynxee consulting [lynxee.consulting]
- 5. akjournals.com [akjournals.com]
Guide to Inter-laboratory Comparison of Metaldehyde Quantification in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of metaldehyde in environmental samples, supported by experimental data and detailed protocols. The information is designed to assist laboratories in selecting and implementing appropriate methods, as well as understanding the expected performance and variability among different analytical approaches.
Introduction
This compound is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1] Its application can lead to the contamination of surface and groundwater, posing a potential risk to drinking water quality as it is not effectively removed by conventional water treatment processes.[1][2] The European Union's Drinking Water Directive has set a limit for individual pesticides at 0.1 µg/L, making sensitive and reliable quantification of this compound in environmental matrices crucial for regulatory monitoring and environmental risk assessment.[2][3]
Inter-laboratory comparison studies and proficiency testing (PT) schemes are essential for evaluating and ensuring the quality and comparability of analytical data produced by different laboratories. These studies help to identify potential analytical challenges and promote the harmonization of methodologies.
Common Analytical Methodologies
The most common analytical techniques for this compound quantification in environmental samples, particularly water, are Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and relatively simple method for this compound analysis. However, as water samples cannot be directly injected into a GC, a pre-concentration step, such as Solid Phase Extraction (SPE), is typically required.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers a higher degree of compound specificity compared to single quadrupole GC-MS, which is beneficial for complex matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that often allows for direct aqueous injection, reducing sample preparation time.
Data Presentation: Performance of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of this compound in water, based on data reported in various studies. It is important to note that actual performance may vary between laboratories and with different sample matrices.
| Parameter | GC-MS | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | ~3 ng/L | Not specified | 0.03 - 0.36 µg/L |
| Limit of Quantification (LOQ) | ~10 ng/L | Not specified | 0.45 - 9 ng/L |
| Linearity (R²) range | >0.99 | >0.99 | 0.995 - 0.999 |
| Recovery | Not specified | Not specified | 84% - 100% |
| Relative Standard Deviation (RSD) | Not specified | Not specified | 4% - 15% |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of this compound in water samples.
Protocol 1: this compound in Water by Solid Phase Extraction and GC-MS
This protocol is based on a method validated for both raw and potable waters.
-
Sample Preparation:
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Collect water samples in appropriate containers.
-
Add an internal standard to the sample to correct for variations in extraction efficiency and instrument response.
-
-
Solid Phase Extraction (SPE):
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Condition an SPE cartridge (e.g., Oasis HLB) with a suitable solvent (e.g., methanol) followed by reagent water.
-
Load a measured volume of the water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
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Elute the this compound from the cartridge with an appropriate solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: An appropriate temperature gradient to separate this compound from other compounds.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification.
-
Protocol 2: this compound in Water by Direct Aqueous Injection and LC-MS/MS
This protocol is based on a method with high sensitivity for the quantification of this compound in water.
-
Sample Preparation:
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Collect water samples in pre-cleaned bottles. For chlorinated waters, a quenching agent (e.g., sodium thiosulphate) may be added.
-
Spike the samples with a deuterated internal standard (e.g., this compound-d16).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection.
-
Workflow for this compound Quantification in Environmental Water Samples
Caption: Experimental workflow for this compound quantification.
Conclusion
The quantification of this compound in environmental samples is critical for monitoring water quality and ensuring regulatory compliance. While both GC-MS and LC-MS/MS are capable of detecting this compound at low concentrations, LC-MS/MS often provides higher sensitivity and requires less sample preparation. The choice of method will depend on the specific requirements of the analysis, including the required detection limits, sample matrix, and available instrumentation. Participation in inter-laboratory comparison studies is highly recommended to ensure the accuracy and comparability of analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different monitoring methods for the measurement of this compound in surface waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
A Comparative Guide to GC-MS and LC-MS/MS Methods for Metaldehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of metaldehyde. This molluscicide is a significant environmental and food safety concern due to its potential for water source contamination and its toxicity. The selection of an appropriate analytical technique is critical for accurate and reliable monitoring. This document presents a comparative analysis of validation parameters and detailed experimental protocols to aid researchers in choosing the most suitable method for their specific needs.
At a Glance: Method Comparison
Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound. The choice between them often depends on the sample matrix, required sensitivity, and laboratory resources. Generally, GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS/MS offers versatility for a wider range of polarities and often provides greater sensitivity.[1][2][3] For this compound, both methods have been successfully developed and validated.
Data Presentation: Performance Characteristics
The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods for the analysis of this compound, with data collated from various validation studies.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[4] | > 0.999[4] |
| Limit of Detection (LOD) | 0.25 µg/mL (headspace) | 0.003 ng/mL |
| Limit of Quantification (LOQ) | <10 ng/L (liquid injection) | 4 ng/L (tap water), 20 ng/L (river water) |
| Accuracy (% Recovery) | Low recovery noted in some methods | 96.1 - 106.3%, > 97% |
| Precision (% RSD) | 12.6% | 2.61 - 4.77% |
| Sample Throughput | Moderate | Moderate to High |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower (gas consumption) | Higher (solvent consumption) |
Experimental Workflows
The general analytical workflows for GC-MS and LC-MS/MS analysis of this compound are illustrated below.
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods and should be validated for specific applications.
GC-MS Method for this compound in Water
This method involves the extraction and concentration of this compound from a water sample prior to analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Measure a specific volume of the water sample (e.g., 80 mL).
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Perform a serial extraction with dichloromethane in a separatory funnel.
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Dry the collected organic extract.
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Concentrate the extract to a final volume for injection.
2. GC-MS Instrumentation and Conditions
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Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A or equivalent.
-
Injection: Pulsed splitless injection (1 µL).
-
Inlet Temperature: Programmable Temperature Variation (PTV) inlet.
-
Column: HP-5 capillary column (30 m x 250 µm x 0.25 µm).
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Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: A temperature-controlled program to separate the analytes.
-
MS Interface Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
3. Quantification
-
Quantification is achieved by comparing the response of a major (quantitation) ion relative to an internal standard.
-
A multi-point calibration curve is used to determine the concentration of this compound in the sample.
LC-MS/MS Method for this compound in Water
This method often allows for direct injection or online sample enrichment, reducing sample preparation time.
1. Sample Preparation
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For direct aqueous injection, samples may only require filtration before being placed in an autosampler.
-
Online solid-phase extraction (SPE) can be used for sample enrichment and cleanup.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent Poroshell or an Acquity BEH C18 column.
-
Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous solution of ammonium acetate or a methylamine additive to improve adduct formation.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: Can range from a few microliters to a large volume injection of 100 µL or more.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
3. Quantification
-
Quantification is based on an internal standardization procedure.
-
The analyte is identified and quantified by monitoring specific precursor-to-product ion transitions (SRM).
Cross-Validation: A Summary of Findings
Both GC-MS and LC-MS/MS are suitable for the analysis of this compound.
GC-MS is a robust and reliable technique, particularly when coupled with sample extraction and concentration, allowing for low detection limits. However, the sample preparation can be time-consuming, and the volatility of this compound can lead to losses during sample concentration.
LC-MS/MS offers the significant advantage of reduced sample preparation, with the possibility of direct aqueous injection, leading to higher sample throughput. This technique has demonstrated excellent sensitivity and reliability, often achieving lower limits of detection than GC-MS methods for this compound in water. The use of specific mobile phase additives can enhance the ionization of this compound, further improving sensitivity. For a broad range of pesticides, LC-MS/MS generally provides wider applicability and better sensitivity than GC-MS.
References
A Comparative Guide to Method Validation for Metaldehyde Residue Determination in Agricultural Produce
This guide provides an objective comparison of two prominent analytical methods for the determination of metaldehyde residues in agricultural produce: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into method performance based on experimental data.
This compound is a widely used molluscicide for controlling slugs and snails in agriculture and horticulture.[1] Its potential presence in the food chain necessitates robust and validated analytical methods to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Levels (MRLs).[2][3] The selection of an appropriate analytical technique is critical for achieving the required sensitivity, selectivity, and accuracy.
Performance Comparison of Analytical Methods
The validation of an analytical method ensures its reliability, accuracy, and reproducibility.[4] Key performance parameters for pesticide residue analysis include linearity, recovery (accuracy), precision, and the limits of detection (LOD) and quantification (LOQ).[4] The following table summarizes these parameters for GC-MS and LC-MS/MS-based methods for this compound analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (Recovery) | 67.0% - 112.8% | 90% - 101% |
| Precision (RSD) | 0.2% - 15.2% | < 9.2% |
| Limit of Detection (LOD) | 1-5 ppb (general pesticides) | 0.003 ng/mL (in water) |
| Limit of Quantification (LOQ) | 0.05 mg/kg | 10 µg/kg (general pesticides) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline common protocols for both GC-MS and LC-MS/MS, often incorporating the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.
QuEChERS-Based LC-MS/MS Method
This method is highly effective for extracting this compound from various vegetable matrices.
a) Sample Extraction and Partitioning:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid, if necessary).
-
Add extraction salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) or sodium acetate.
-
Shake the tube vigorously for 1 minute to ensure thorough mixing and facilitate the extraction of this compound into the acetonitrile layer.
-
Centrifuge the tube at a force greater than 3000 x g for 1-5 minutes to separate the organic layer from the solid and aqueous layers.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1-6 mL) of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube.
-
Add d-SPE cleanup sorbents. A common combination is 150 mg anhydrous MgSO₄, 150 mg Primary Secondary Amine (PSA), and 50 mg C18. PSA helps remove sugars and organic acids, while C18 removes non-polar interferences.
-
Vortex the tube for 1 minute and then centrifuge again.
c) Instrumental Analysis (LC-MS/MS):
-
Take the final, cleaned-up supernatant and filter it through a 0.22 µm filter.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Conditions: A C18 column is typically used for separation. The mobile phase often consists of a gradient of methanol or acetonitrile and an aqueous solution with additives like ammonium acetate.
-
Mass Spectrometry Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
Acetone Extraction with GC-MS Method
This is a conventional and robust method for determining this compound in various agricultural products, including grains, fruits, and vegetables.
a) Sample Extraction:
-
Weigh 20.0 g of the homogenized sample (for fruits and vegetables) into a blender cup.
-
Add 100 mL of acetone and homogenize.
-
Filter the mixture with suction. Re-extract the remaining solid residue with an additional 50 mL of acetone and filter again.
-
Combine the filtrates and adjust the total volume to exactly 200 mL with acetone.
b) Clean-up:
-
Take an aliquot of the acetone extract and concentrate it to about 3 mL at a temperature below 40°C.
-
Load the concentrated extract onto a series of connected solid-phase extraction cartridges, which may include porous diatomaceous earth, graphitized carbon black, and synthetic magnesium silicate.
-
Elute the cartridges with a solvent mixture such as ethyl acetate/n-hexane.
-
Concentrate the eluate to a small volume and then reconstitute it to a final, precise volume (e.g., 5 mL) with n-hexane. This is the final test solution.
c) Instrumental Analysis (GC-MS):
-
Inject 1 µL of the test solution into the GC-MS system.
-
Chromatographic Conditions: A low injection port temperature (e.g., 150°C) is recommended to improve sensitivity for this compound. A suitable capillary column, such as a DB-1701 MS, is used for separation.
-
Mass Spectrometry Conditions: The mass spectrometer is used to confirm the identity and quantify the concentration of this compound based on its characteristic mass spectrum.
-
Calibration: A calibration curve is generated using standard solutions of this compound in n-hexane at concentrations ranging from 0.002 to 0.04 mg/L.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound residues in agricultural produce, from sample receipt to the final determination.
Caption: Workflow for this compound Residue Analysis.
References
Comparison of the environmental impact of metaldehyde and alternative slug control methods
This guide provides an objective comparison of the environmental performance of metaldehyde and its primary chemical alternative, ferric phosphate, for slug and snail control. It is intended for researchers, scientists, and professionals in drug development and environmental science. The following sections detail the environmental fate, ecotoxicology, and mechanisms of action of these molluscicides, supported by experimental data and methodologies.
Overview of Molluscicides
Slugs and snails are significant pests in agriculture and horticulture, causing substantial economic losses.[1] this compound, a cyclic tetramer of acetaldehyde, has been a widely used molluscicide for decades.[2][3] However, concerns over its environmental impact, particularly water contamination, have led to increased interest in alternatives.[4][5] The most prominent alternative is ferric phosphate, an iron-based compound that is often approved for use in organic agriculture. This guide also briefly covers non-chemical, biological, and cultural control methods.
Environmental Fate and Degradation
The persistence and mobility of a pesticide in the environment are critical determinants of its impact. This compound and ferric phosphate exhibit distinctly different environmental behaviors.
This compound: this compound is highly soluble in water and has a low tendency to bind to soil particles. This high mobility allows it to run off from treated fields into surface water bodies, such as rivers and reservoirs, especially during heavy rainfall. Numerous studies in the UK and other regions have detected this compound concentrations in drinking water sources exceeding the regulatory limit of 0.1 µg/L. Conventional water treatment processes are often ineffective at removing it. In the soil, this compound degrades into acetaldehyde and then to carbon dioxide and water. Its half-life in soil can vary widely from a few days to over 200 days depending on environmental conditions.
Ferric Phosphate: In contrast, ferric phosphate is a stable, non-volatile solid that is not readily soluble in water. This property minimizes its dispersal beyond the application area and reduces the risk of water contamination through runoff. When it biodegrades, it breaks down into iron and phosphorus, which are essential nutrients for plants and are naturally present in the soil. The additional amount of these elements added to the soil from molluscicide application is considered negligible compared to existing levels.
Environmental Fate and Breakdown Pathway
Caption: Environmental fate of this compound vs. Ferric Phosphate.
Ecotoxicology: Impact on Non-Target Organisms
The specificity of a pesticide is crucial to minimizing harm to beneficial organisms and the wider ecosystem.
Impact on Soil Organisms (Earthworms)
Earthworms are vital for soil health and are often exposed to molluscicides.
-
This compound: Studies have consistently shown that this compound has no adverse effects on earthworm mortality, activity, growth rate, or feeding behavior.
-
Ferric Phosphate: Ferric phosphate alone is also non-toxic to earthworms, with LD50 values exceeding 10,000 mg/kg. However, many commercial formulations include chelating agents like ethylenediaminetetraacetic acid (EDTA) to increase efficacy. These chelated iron phosphate products have been shown to be toxic to earthworms, causing reduced feeding, weight loss, and increased mortality.
Impact on Arthropods
-
This compound: No negative effects have been recorded for a wide range of beneficial arthropods, including carabid beetles, staphylinid beetles, spiders, honey bees, and predatory mites.
-
Ferric Phosphate: Similarly, ferric phosphate is not harmful to ground beetles and other beneficial insects.
Impact on Vertebrates (Birds, Mammals, and Amphibians)
-
This compound: this compound-based pellets are toxic to wildlife, including birds and mammals, if ingested directly. This has led to reports of poisoning in pets (dogs and cats) and wild animals. Formulations containing bittering agents like Bitrex are intended to reduce this risk. Sublethal effects, such as reduced enzyme activity, have also been observed in amphibians like tadpoles exposed to this compound.
-
Ferric Phosphate: Ferric phosphate is considered practically non-toxic to birds and mammals. This gives it a significantly better safety profile concerning vertebrates.
Impact on Aquatic Organisms
-
This compound: While generally considered to have low toxicity to aquatic organisms, some studies indicate potential harm. For instance, exposure has been shown to negatively affect the immune systems of Pacific oysters. Due to its propensity to contaminate water, its presence in aquatic ecosystems is a primary environmental concern.
-
Ferric Phosphate: Due to its low solubility and mobility, ferric phosphate is unlikely to enter waterways in significant concentrations and is considered practically non-toxic to fish and other aquatic life.
Quantitative Ecotoxicity Data
The following tables summarize key quantitative data from experimental studies.
Table 1: Acute Toxicity to Earthworms (Eisenia fetida)
| Compound | Test Type | LD50 (mg/kg) | Effect on Feeding/Growth | Source |
| This compound | OECD Artificial Soil Test | > 10,000 | No effect | |
| Iron Phosphate (pure) | OECD Artificial Soil Test | > 10,000 | No effect | |
| Iron Phosphate + EDTA | OECD Artificial Soil Test | 72.2 | Decreased feeding, weight loss, mortality | |
| EDTA (alone) | OECD Artificial Soil Test | 156.5 | Weight loss, reduced pellet consumption |
Table 2: Environmental Concentration and Regulatory Limits
| Compound | Matrix | Measured Concentration | Regulatory Limit (EU Drinking Water) | Source |
| This compound | UK River Water | Up to 8.0 µg/L | 0.1 µg/L | |
| This compound | Treated Drinking Water | Up to 1.03 µg/L | 0.1 µg/L | |
| Ferric Phosphate | Soil/Water | Not typically measured due to low mobility and natural presence | Not applicable |
Mechanism of Action
The different modes of action influence the compounds' specificity and environmental behavior after application.
-
This compound: Acts as a contact and stomach poison. It irreversibly destroys the mucus-producing cells of slugs and snails. This leads to excessive mucus secretion, dehydration, and death. Slugs are often paralyzed and die on the soil surface.
-
Ferric Phosphate: Acts as a stomach poison. After ingestion, it interferes with calcium metabolism in the gut, causing pathological changes in the crop and hepatopancreas. This causes the slugs to stop feeding immediately, crawl away to a secluded place, and die within three to six days. This different mode of action means dead slugs are not typically visible on the soil surface.
Comparative Mechanism of Action
Caption: Molluscicidal mode of action for this compound and Ferric Phosphate.
Experimental Protocols
OECD 207: Earthworm, Acute Toxicity Test
This protocol is a standardized method to assess the acute toxicity of chemicals to earthworms.
-
Objective: To determine the median lethal concentration (LC50) of a substance in soil.
-
Test Organism: Eisenia fetida (or other suitable species).
-
Methodology:
-
Preparation of Test Substrate: An artificial soil is prepared consisting of sphagnum peat, kaolin clay, and industrial sand. The pH is adjusted, and the test substance is thoroughly mixed into the soil at various concentrations.
-
Test Procedure: Ten adult earthworms (clitellate, with a specific weight range) are introduced into each test container holding the treated soil.
-
Exposure: The containers are maintained in a controlled environment (e.g., 20 ± 2°C, continuous light) for 14 days.
-
Observations: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior and weight, are also recorded.
-
Data Analysis: The concentration-response curve is plotted, and the LC50 value is calculated using appropriate statistical methods (e.g., probit analysis).
-
Workflow for Earthworm Acute Toxicity Test (OECD 207)
Caption: Standard experimental workflow for OECD 207 earthworm toxicity test.
Alternative Slug Control Methods
Beyond chemical pellets, several other methods can be employed, often as part of an Integrated Pest Management (IPM) strategy.
-
Biological Control: The nematode Phasmarhabditis hermaphrodita is a commercially available biological control agent that parasitizes and kills slugs. It is effective against slugs below the soil surface but can be more costly than chemical options.
-
Cultural and Physical Barriers:
-
Encouraging Predators: Creating habitats for natural predators like birds, frogs, toads, and hedgehogs can help manage slug populations.
-
Barriers: Materials that slugs find difficult to cross can be placed around plants. These include copper tape, wool pellets, crushed eggshells, and grit.
-
Trapping: Beer traps or damp boards can be used to attract and collect slugs for manual removal.
-
Resistant Plants: Choosing plant varieties that are less palatable to slugs can reduce damage.
-
Conclusion
This compound and ferric phosphate present a clear trade-off between efficacy, cost, and environmental risk.
-
This compound is a fast-acting and effective molluscicide but poses a significant risk of water contamination due to its high solubility and mobility. It is also toxic to non-target vertebrates if pellets are ingested directly.
-
Ferric Phosphate (pure) offers a much safer environmental profile. It is non-toxic to most non-target organisms (including earthworms, pets, and wildlife) and does not pose a risk to water sources.
-
Ferric Phosphate with EDTA has enhanced efficacy but introduces toxicity to earthworms, a critical consideration for soil health.
For professionals in research and development, the challenge lies in creating slug control solutions that are both highly effective and environmentally benign. The data suggests that while ferric phosphate is a safer alternative, the impact of additives like EDTA must be carefully evaluated. Future research could focus on enhancing the efficacy of pure ferric phosphate or developing novel, highly specific, and rapidly biodegradable molluscicides.
References
- 1. How slug-killer ferric phosphate is being used on farm - Farmers Weekly [fwi.co.uk]
- 2. ucanr.edu [ucanr.edu]
- 3. Why Choose this compound Over Other Slug Control Methods? - Lianlu INT - Professional Agrochemical [lianluint.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
A Comparative Analysis of Molluscicide Cost-Effectiveness in Agriculture: Metaldehyde vs. Alternatives
A comprehensive review of available scientific literature reveals a complex picture when evaluating the cost-effectiveness of metaldehyde against other leading molluscicides, primarily ferric phosphate and the historically used methiocarb. While direct, all-encompassing field data comparing application costs, slug mortality, and crop yield impacts simultaneously remains elusive in publicly accessible research, a qualitative and partially quantitative comparison can be constructed from existing studies.
This guide synthesizes available data to provide an objective comparison for researchers, scientists, and drug development professionals on the performance of these key molluscicides. The information presented is based on a thorough review of laboratory and field trial results, acknowledging the limitations of fragmented data sets.
Executive Summary of Molluscicide Performance
This compound has long been a widely used and cost-effective solution for slug and snail control in agriculture. However, environmental concerns, particularly regarding water contamination, have led to increased restrictions and a search for viable alternatives. Ferric phosphate has emerged as the leading alternative, with research indicating comparable efficacy under many conditions. Methiocarb, a carbamate pesticide, was also historically effective but has been banned in many regions due to its toxicity to non-target organisms.
| Active Ingredient | Primary Mode of Action | Efficacy | Environmental & Non-Target Impact |
| This compound | Neurotoxicant; disrupts mucus production leading to dehydration. | Generally high, with visible slug mortality on the soil surface. Efficacy can be reduced in cold and wet conditions. | Concerns over water contamination and toxicity to non-target organisms, including mammals and birds. |
| Ferric Phosphate | Disrupts calcium metabolism in the digestive system, leading to feeding cessation. | Comparable to this compound, with some studies suggesting better performance at lower temperatures. Slugs typically die underground.[1] | Generally considered to have a better environmental profile with lower toxicity to non-target organisms like earthworms and carabid beetles. |
| Methiocarb | Neurotoxicant (acetylcholinesterase inhibitor). | Historically effective, but now largely banned due to its broad-spectrum toxicity. | High toxicity to a wide range of non-target organisms, including birds, mammals, and beneficial insects. |
In-Depth: Mode of Action and Signaling Pathways
The distinct mechanisms by which these molluscicides act are crucial for understanding their efficacy and environmental impact.
This compound: This compound primarily acts as a neurotoxin. It is believed to decrease the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the slug's central nervous system, leading to hyperexcitability, convulsions, and paralysis. A secondary and highly visible effect is the overstimulation of mucus-producing cells, causing excessive slime production, dehydration, and ultimately death.
Ferric Phosphate: The mode of action for ferric phosphate is centered on the digestive system. Upon ingestion, the iron (III) ions are released in the acidic environment of the slug's gut and interfere with calcium metabolism. This disruption of calcium homeostasis in the gut epithelial cells leads to a cessation of feeding and damage to the digestive tissues. The slugs then retreat underground and die within a few days.
Experimental Protocols: A General Framework for Field Trials
A robust field trial would typically involve the following steps:
-
Site Selection and Plot Design: Fields with a known history of slug infestation are chosen. The experimental area is divided into plots using a randomized complete block design to minimize the effects of field variability. Each treatment (e.g., this compound, ferric phosphate, methiocarb, and an untreated control) is replicated several times.
-
Pre-treatment Assessment: Before applying the molluscicides, the initial slug population density is estimated in each plot using methods such as trapping.
-
Molluscicide Application: The different molluscicide pellets are applied at their recommended rates. Application methods (e.g., broadcast or drilled) should be consistent across treatments.
-
Post-treatment Assessment:
-
Slug Mortality: The number of dead slugs on the soil surface is counted at regular intervals. For ferric phosphate, where slugs die underground, efficacy is primarily assessed by the reduction in crop damage.
-
Crop Damage: The level of slug damage to the crop is assessed periodically. This can be done by counting the number of damaged plants or by using a damage scoring system.
-
-
Yield Measurement: At the end of the growing season, the crop yield from each plot is harvested and weighed.
-
Cost-Benefit Analysis: The total cost of each treatment (product cost + application cost) is calculated and compared against the economic benefit derived from the yield increase or damage reduction relative to the untreated control.
Discussion and Future Research
The available evidence suggests that ferric phosphate is a viable and more environmentally benign alternative to this compound, with comparable efficacy in many agricultural scenarios. However, the perception of its effectiveness can be influenced by the lack of visible dead slugs on the soil surface.
The primary gap in the current body of research is the lack of comprehensive, publicly available field studies that integrate efficacy data (slug mortality and crop damage reduction) with economic data (application costs and crop yield value) in a single, comparative framework. Such studies are crucial for providing farmers and agricultural scientists with the definitive data needed to make informed decisions on the most cost-effective molluscicide strategy for their specific conditions.
Future research should focus on conducting large-scale, multi-location field trials that directly compare the cost-effectiveness of this compound and ferric phosphate across a range of crops, climates, and slug population densities. These studies should adhere to rigorous experimental protocols and publish their complete datasets, including detailed cost breakdowns and yield results, to allow for robust and transparent analysis.
References
Unraveling the Neurotoxic Tapestry: A Comparative Analysis of Metaldehyde and Other Pesticides
For researchers, scientists, and drug development professionals, understanding the intricate neurotoxic mechanisms of pesticides is paramount for both risk assessment and the development of novel therapeutic interventions. This guide provides a comparative examination of the neurotoxic effects of metaldehyde, a common molluscicide, alongside other major pesticide classes, supported by experimental data and detailed methodologies.
This compound poisoning presents a distinct clinical picture characterized by neurological dysfunction, including tremors, seizures, and altered mental status.[1][2] Its primary neurotoxic effects are attributed to the disruption of several key neurotransmitter systems. In contrast, other pesticide classes, such as organophosphates, pyrethroids, and neonicotinoids, exert their neurotoxicity through different primary mechanisms, offering a landscape of varied molecular targets and physiological consequences.
Comparative Neurotoxicity: A Quantitative Overview
To contextualize the relative toxicity of these compounds, the following tables summarize key quantitative data from experimental studies.
Table 1: Acute Oral Lethal Dose (LD50) of Selected Pesticides
| Pesticide Class | Compound | Test Animal | Oral LD50 (mg/kg) | Reference |
| Molluscicide | This compound | Rat | 227 - 690 | [3] |
| Dog | 100 - 1000 | [3] | ||
| Cat | 207 | [3] | ||
| Organophosphate | Chlorpyrifos | Rat | 135 - 163 | |
| Diazinon | Rat | 300 - 850 | ||
| Pyrethroid | Deltamethrin | Rat | 135 - 5000 | |
| Permethrin | Rat | 430 - 4000 | ||
| Neonicotinoid | Imidacloprid | Rat | 450 | |
| Acetamiprid | Rat | 146 - 217 |
Table 2: Comparative Effects on Key Neurological Targets
| Pesticide | Primary Target | Effect | Quantitative Data Example | Reference |
| This compound | GABAergic System | Decreased GABA levels | - | |
| Serotonergic System | Decreased serotonin levels | - | ||
| Noradrenergic System | Decreased norepinephrine levels | - | ||
| Monoamine Oxidase | Increased activity | - | ||
| Chlorpyrifos (Organophosphate) | Acetylcholinesterase (AChE) | Inhibition | IC50 values vary by species and conditions | |
| Deltamethrin (Pyrethroid) | Voltage-gated Sodium Channels | Prolonged channel opening | - | |
| Imidacloprid (Neonicotinoid) | Nicotinic Acetylcholine Receptors (nAChRs) | Agonist (activation) | - |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The neurotoxic effects of these pesticides are underpinned by their interference with critical signaling pathways in the nervous system.
This compound's Multi-Target Neurotoxicity
This compound's neurotoxicity is complex, involving the modulation of multiple neurotransmitter systems. It is understood to decrease the levels of the inhibitory neurotransmitter GABA, as well as the monoamines serotonin and norepinephrine. This reduction in inhibitory signaling and alteration of excitatory pathways likely contributes to the hyperexcitability and seizures observed in poisonings. Furthermore, this compound has been shown to increase the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters, which could further exacerbate the depletion of serotonin and norepinephrine.
The Cholinergic Crisis: Organophosphate Neurotoxicity
Organophosphates exert their primary neurotoxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a state known as "cholinergic crisis."
Channeling Disruption: Pyrethroid and Neonicotinoid Mechanisms
Pyrethroids primarily target voltage-gated sodium channels in neurons, causing them to remain open for an extended period. This disrupts the normal propagation of nerve impulses, leading to repetitive firing and eventual paralysis. Neonicotinoids, on the other hand, are agonists of nicotinic acetylcholine receptors (nAChRs), meaning they bind to and activate these receptors. This leads to a persistent stimulation of the post-synaptic neuron, ultimately causing paralysis and death in insects. While they have a lower affinity for vertebrate nAChRs, neurotoxic effects in mammals have been documented.
Experimental Protocols: A Guide to Key Assays
The following sections provide summaries of common experimental protocols used to assess the neurotoxic effects of pesticides.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is fundamental for evaluating the neurotoxicity of organophosphates and carbamates.
Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE. The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB), the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Abbreviated Protocol:
-
Reagent Preparation: Prepare a phosphate buffer, DTNB solution, acetylthiocholine substrate solution, and the test pesticide solution at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test pesticide solution.
-
Enzyme Addition: Add the AChE enzyme solution to initiate the reaction.
-
Incubation and Measurement: Incubate the plate at a controlled temperature and measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each concentration of the pesticide and determine the concentration that causes 50% inhibition (IC50).
Reference for Detailed Protocol: A detailed protocol for this assay can be found in various publications and commercial kit inserts.
GABA Receptor Binding Assay
This assay is crucial for investigating compounds like this compound that may interact with the GABAergic system.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]muscimol) from GABA receptors in a prepared brain membrane fraction. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound.
Abbreviated Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) and isolate the cell membranes through a series of centrifugation steps.
-
Binding Reaction: Incubate the prepared membranes with the radiolabeled ligand in the presence and absence of varying concentrations of the test pesticide.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the pesticide that inhibits 50% of the specific binding of the radioligand (IC50).
Reference for Detailed Protocol: Detailed protocols can be found in publications focusing on GABA receptor pharmacology.
Measurement of Oxidative Stress Markers
Oxidative stress is a common secondary mechanism of neurotoxicity for many pesticides.
Principle: This involves quantifying the byproducts of oxidative damage to lipids, proteins, and DNA in brain tissue. Common markers include malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) for lipid peroxidation, protein carbonyls for protein oxidation, and 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage. These are often measured using colorimetric or fluorescent assays or through techniques like HPLC and ELISA.
Abbreviated Protocol (for MDA):
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer.
-
Reaction: Add thiobarbituric acid (TBA) to the homogenate and incubate at a high temperature (e.g., 95°C). MDA reacts with TBA to form a colored product.
-
Extraction: Extract the MDA-TBA adduct into an organic solvent (e.g., butanol).
-
Measurement: Measure the absorbance or fluorescence of the extracted product.
-
Quantification: Determine the concentration of MDA based on a standard curve.
Reference for Detailed Protocol: Numerous publications and commercial kits provide detailed protocols for measuring various oxidative stress biomarkers.
This comparative guide provides a foundational understanding of the diverse neurotoxic mechanisms of this compound and other major pesticide classes. The provided data and experimental outlines serve as a valuable resource for researchers engaged in the critical work of elucidating the complex interactions between these chemicals and the nervous system.
References
Safety Operating Guide
Proper Disposal of Metaldehyde: A Guide for Laboratory Professionals
Metaldehyde, a common molluscicide, requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
This compound and its containers must be treated as hazardous waste. Disposal should align with federal, state, and local regulations.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and "this compound."
-
Segregate this compound waste from other laboratory waste streams.
-
-
Spill Management:
-
In case of a spill, immediately clear the area of personnel.
-
Wearing appropriate PPE, sweep or vacuum the spilled material. Avoid generating dust.
-
Place the collected material into a clean, dry, and properly labeled, closed container for disposal.
-
Do not use water to clean up spills, as this may create a hazardous runoff.
-
-
Container Disposal:
-
Empty containers should be completely drained of any residual this compound.
-
Whenever possible, return containers to the supplier for reuse or recycling.
-
If reuse is not an option, puncture the container to prevent re-use.
-
Dispose of the empty container in an authorized landfill or through incineration, as permitted by local authorities.
-
-
Disposal of Unused or Waste this compound:
-
Unused or waste this compound must be disposed of through a licensed hazardous waste contractor.
-
Do not dispose of this compound in sanitary sewers or general waste streams.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified waste management company.
-
Hazardous Waste Classification
The disposal of this compound is governed by hazardous waste regulations. The following table summarizes the key characteristics that classify a substance as hazardous waste.
| Hazard Characteristic | Description | Relevance to this compound |
| Ignitability | Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). | This compound is flammable. |
| Corrosivity | Wastes that are acidic or basic and can corrode metal containers. | Not a primary hazard for this compound. |
| Reactivity | Wastes that are unstable under normal conditions, can cause explosions, or can generate toxic gases, vapors, or fumes when mixed with water. | This compound can react with water and may release flammable and/or toxic gas. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | This compound is harmful if swallowed. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
